SpdSyn binder-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H22N4O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
3H-benzimidazol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2,(H,22,23)/b7-4+ |
InChIキー |
OHZGXXXQMBAXGH-QPJJXVBHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Plasmodium falciparum Spermidine Synthase (PfSpdSyn) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "SpdSyn binder-1" is limited to its function as a weak binder to the active site of Plasmodium falciparum spermidine (B129725) synthase (PfSpdSyn). This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting PfSpdSyn, utilizing data from well-characterized compounds as a proxy for a detailed technical analysis.
Executive Summary
Spermidine synthase in Plasmodium falciparum (PfSpdSyn) is a critical enzyme in the polyamine biosynthetic pathway, essential for the parasite's growth, proliferation, and survival within human erythrocytes.[1][2][3] Polyamines, particularly spermidine, play a vital role in regulating protein translation through the hypusination of eukaryotic translation initiation factor 5A (eIF5A) and in defending against oxidative stress.[1][4] The unique characteristics of the P. falciparum polyamine pathway, including the absence of a polyamine interconversion pathway, make PfSpdSyn an attractive and promising target for the development of novel anti-malarial chemotherapeutics.[2][3] This document outlines the core mechanism of PfSpdSyn, the downstream effects of its inhibition, and the experimental protocols used to characterize its inhibitors.
The Role and Mechanism of PfSpdSyn
PfSpdSyn catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, yielding spermidine.[5][6] Unlike its mammalian counterparts, PfSpdSyn can also utilize spermidine as a substrate to a lesser extent, resulting in the formation of spermine.[2][6] The enzyme follows an ordered sequential Bi-Bi kinetic mechanism, where the binding of the aminopropyl donor, dcAdoMet, is a prerequisite for the binding of the aminopropyl acceptor, putrescine.[5][7] This ordered binding is a crucial aspect for consideration in inhibitor design and analysis.
The inhibition of PfSpdSyn leads to the depletion of spermidine, which has a dual lethal effect on the parasite. Firstly, it disrupts the post-translational hypusination of eIF5A, a process essential for the translation of a subset of proteins crucial for cell proliferation.[1][2][8] Secondly, the lack of spermidine increases the parasite's susceptibility to oxidative stress.[1][4]
Below is a diagram illustrating the central role of PfSpdSyn in the parasite's polyamine pathway and the immediate downstream consequences of its inhibition.
Caption: Signaling pathway of PfSpdSyn and its inhibition.
Quantitative Data for PfSpdSyn Inhibitors
While specific quantitative data for "this compound" is not publicly available, data for other well-studied inhibitors provide a benchmark for understanding the potency required for effective inhibition. The inhibitory activity is typically reported as IC₅₀ (the concentration of an inhibitor that reduces enzyme activity by 50%) or Kᵢ (the inhibition constant).
| Compound | Type of Inhibition | Kᵢ (µM) | IC₅₀ (µM) | Reference(s) |
| trans-4-Methylcyclohexylamine (4MCHA) | Competitive with putrescine | 0.18 | 35 (cell growth) | [6] |
| 4-Methylaniline (4MAN) | Competitive with putrescine | N/A | 23 (enzyme) | [5] |
| S-adenosyl-3-thio-1,8-diaminooctane (AdoDATO) | Multi-substrate analog | N/A | Potent | [5][7] |
| Compound 9 (N-(3-aminopropyl)-cyclohexylamine) | Spermidine analogue | N/A | ~5-10 (enzyme) | [2] |
N/A: Not available in the cited literature.
Experimental Protocols
The characterization of PfSpdSyn inhibitors involves a suite of biochemical and biophysical assays to determine their potency, binding affinity, and mechanism of action.
This assay measures the rate of spermidine formation to quantify enzyme activity and inhibition.
Protocol:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM DTT, 1 mM EDTA, 10 µg BSA, 0.1 mM putrescine, and 0.1 mM dcAdoMet.[5][7]
-
Inhibitor Addition: For IC₅₀ determination, varying concentrations of the inhibitor compound are added to the reaction mixture.[5]
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified recombinant PfSpdSyn (e.g., 0.2 µg).[5]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) during which the reaction rate is linear.[5]
-
Termination: The reaction is stopped by adding an equal volume of 0.4 M perchloric acid.[5][7]
-
Quantification: The amount of spermidine produced is quantified by reverse-phase HPLC following derivatization with o-phthaldialdehyde.[5]
Caption: Workflow for a PfSpdSyn enzyme activity assay.
ITC is used to directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamics (ΔH, ΔS) of an inhibitor binding to PfSpdSyn.
Protocol:
-
Sample Preparation: Purified PfSpdSyn is dialyzed extensively against the experimental buffer (e.g., 50 mM potassium phosphate, pH 7.5). The inhibitor is dissolved in the final dialysis buffer to minimize heats of dilution.
-
Instrument Setup: The ITC instrument sample cell is loaded with the purified PfSpdSyn solution (e.g., 40 µM), and the injection syringe is loaded with the inhibitor solution (e.g., 400 µM).[9] The experiment is conducted at a constant temperature (e.g., 25°C).
-
Titration: A series of small, precise injections of the inhibitor solution are made into the sample cell containing the enzyme.[9][10]
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding of the inhibitor to the enzyme after each injection.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of inhibitor to protein) is fitted to a suitable binding model to determine the K_D, n, and ΔH.[11]
Caption: General workflow for Isothermal Titration Calorimetry (ITC).
This technique is employed to determine the three-dimensional structure of PfSpdSyn in complex with an inhibitor, providing atomic-level insights into the binding mode.
Protocol:
-
Protein Expression and Purification: A truncated form of PfSpdSyn (e.g., omitting the first 29 N-terminal amino acids) is recombinantly expressed in E. coli and purified to high homogeneity.[2][6]
-
Complex Formation: The purified protein is incubated with a molar excess of the inhibitor and, if necessary, a substrate analog or byproduct (like 5'-methylthioadenosine, MTA) to stabilize a specific conformation.[2]
-
Crystallization: The protein-inhibitor complex is subjected to extensive crystallization screening using techniques like vapor diffusion to find conditions that yield diffraction-quality crystals.[2][12]
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.[13][14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the protein-inhibitor complex is built into this map and refined to yield a final, high-resolution structure.[13]
Conclusion
The inhibition of P. falciparum spermidine synthase represents a validated and highly promising strategy for the development of new anti-malarial drugs. The essential role of its product, spermidine, in parasite physiology creates a critical vulnerability that can be exploited. While specific data on "this compound" is sparse, the established methodologies for characterizing inhibitors of PfSpdSyn provide a clear roadmap for evaluating this and other novel compounds. A thorough understanding of the enzyme's ordered sequential mechanism, combined with quantitative biochemical and biophysical assays and structural biology, is paramount for the successful design and optimization of potent and parasite-specific inhibitors.
References
- 1. Spermidine is a key polyamine required by intracellular parasites for survival within host erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Spermidine and Its Key Metabolites in Important, Pathogenic Human Viruses and in Parasitic Infections Caused by Plasmodium falciparum and Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine is a key polyamine required by intracellular parasites for survival within host erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 14. m.youtube.com [m.youtube.com]
The Polyamine Biosynthesis Pathway: A Technical Guide for Malaria Research and Drug Development
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the polyamine biosynthesis pathway in Plasmodium species, the causative agents of malaria. Polyamines are essential polycations crucial for cell growth, differentiation, and replication. Their unique biosynthesis and critical role in the parasite's life cycle make this pathway a significant target for novel antimalarial therapies. This document details the core pathway, presents key quantitative data, outlines experimental protocols, and visualizes the intricate processes involved.
The Core Polyamine Biosynthesis Pathway in Plasmodium falciparum
The malaria parasite, Plasmodium falciparum, possesses a streamlined and indispensable polyamine biosynthesis pathway, distinct in some aspects from its human host. The pathway begins with the amino acid L-ornithine and S-adenosylmethionine (SAM), culminating in the production of spermidine (B129725). Unlike humans, P. falciparum lacks the enzymes to synthesize spermine (B22157) or to salvage polyamines from the host, making its endogenous production pathway essential for survival.
The process is governed by two key decarboxylation steps:
-
Ornithine Decarboxylase (ODC): This enzyme catalyzes the first and rate-limiting step, the decarboxylation of L-ornithine to produce putrescine. The P. falciparum ODC (PfODC) is a homodimeric enzyme that is a focal point for drug design due to its structural differences from human ODC.
-
S-adenosylmethionine Decarboxylase (AdoMetDC or SAMDC): This enzyme decarboxylates S-adenosylmethionine to produce decarboxylated S-adenosylmethionine (dcSAM). This product serves as the aminopropyl group donor for the subsequent step. The regulation of PfAdoMetDC is unique as it forms a heterodimer with a regulatory protein, prozyme, for activation, a feature not seen in the human ortholog.
-
Spermidine Synthase (SpdS): This enzyme transfers the aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct. Spermidine is the primary functional polyamine within the parasite.
The parasite's inability to synthesize polyamines beyond spermidine or import them from the host red blood cell underscores the pathway's vulnerability and its attractiveness as a chemotherapeutic target.
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes in the P. falciparum polyamine pathway and the efficacy of a well-known inhibitor.
Table 1: Kinetic Properties of Key Pathway Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| PfODC | L-Ornithine | 106 ± 14 | 0.05 | |
| PfAdoMetDC | S-Adenosylmethionine | 26 ± 1 | 0.04 | |
| PfSpdS | Putrescine | 38 ± 4 | 1.8 | |
| PfSpdS | dcSAM | 1.9 ± 0.3 | 1.8 |
Table 2: Inhibitor Activity against Pathway Enzymes
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| DFMO | PfODC | 18 | Irreversible | |
| MDL 73811 | PfAdoMetDC | 0.7 | Irreversible | |
| AbeAdo | PfSpdS | 1.2 | Competitive |
Experimental Protocols
This section provides detailed methodologies for assays crucial to studying the Plasmodium polyamine pathway.
Protocol: Recombinant PfODC Activity Assay
This protocol measures the activity of ornithine decarboxylase by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Recombinant PfODC enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 40 µM Pyridoxal 5'-phosphate (PLP)
-
Substrate: L-[1-14C]ornithine (specific activity ~50 mCi/mmol)
-
Unlabeled L-ornithine
-
2 M Citric Acid
-
Scintillation fluid and vials
-
Filter paper discs soaked in 2 M NaOH
Procedure:
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube. For a 100 µL final volume, add 50 µL of 2x Assay Buffer.
-
Add a specific amount of purified recombinant PfODC enzyme to the tube.
-
Initiate the reaction by adding the substrate mixture: L-[1-14C]ornithine mixed with unlabeled L-ornithine to achieve the desired final concentration (e.g., 200 µM).
-
Immediately seal the tube with a rubber stopper holding a center well containing a filter paper disc soaked in NaOH. Ensure the well does not touch the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by injecting 100 µL of 2 M citric acid through the stopper into the reaction mixture, avoiding the center well.
-
Incubate for an additional 60 minutes at 37°C to ensure all released 14CO2 is trapped on the NaOH-soaked filter paper.
-
Carefully remove the filter paper, place it in a scintillation vial with 5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate enzyme activity based on the specific activity of the radiolabeled substrate and the amount of radioactivity captured.
Protocol: Quantification of Polyamines in P. falciparum by HPLC
This protocol describes the extraction and quantification of intracellular polyamines from parasite cultures.
Materials:
-
Saponin-lysed, parasite-infected red blood cells
-
0.5 M Perchloric Acid (PCA)
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium bicarbonate
-
Proline (100 mg/mL)
-
HPLC system with a C18 reverse-phase column and fluorescence detector (Ex: 340 nm, Em: 515 nm)
-
Polyamine standards (putrescine, spermidine)
Procedure:
-
Extraction:
-
Harvest parasites from culture and lyse the host red blood cells with 0.15% saponin.
-
Wash the parasite pellet with PBS and count the cells.
-
Resuspend the pellet in a known volume of ice-cold 0.5 M PCA.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the polyamines.
-
-
Dansylation (Derivatization):
-
Take a known volume of the PCA supernatant (e.g., 100 µL).
-
Add 200 µL of saturated sodium bicarbonate.
-
Add 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to quench the reaction by reacting with excess dansyl chloride.
-
-
Extraction of Dansylated Polyamines:
-
Add 500 µL of toluene to the reaction mixture.
-
Vortex for 30 seconds and centrifuge to separate the phases.
-
Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in a suitable mobile phase (e.g., acetonitrile/water mixture).
-
Inject the sample into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution on a C18 column.
-
Detect the derivatives using a fluorescence detector.
-
Quantify the sample peaks by comparing their area to a standard curve generated from known concentrations of polyamine standards.
-
Regulation and Logical Relationships
The regulation of polyamine levels in P. falciparum is tightly controlled to meet the parasite's needs during its complex life cycle. While not fully elucidated, evidence points to regulation at the level of enzyme stability and substrate availability. PfODC, for instance, lacks the PEST sequences typical of rapidly degraded proteins, suggesting it is more stable than its human counterpart. The unique activation of PfAdoMetDC by its prozyme partner represents a critical control point, linking the two halves of the pathway.
This regulatory logic ensures that the production of putrescine by PfODC is coordinated with the availability of the aminopropyl donor from the PfAdoMetDC/prozyme complex, preventing the accumulation of toxic intermediates and ensuring an efficient flow towards spermidine synthesis.
The Critical Role of Polyamines in the Growth and Proliferation of Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the essential role of polyamines in the lifecycle of Plasmodium falciparum, the most virulent human malaria parasite. Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules vital for cell growth, differentiation, and macromolecular synthesis. In the rapidly replicating intraerythrocytic stages of P. falciparum, the polyamine biosynthesis pathway is a critical metabolic hub, making it a compelling target for novel antimalarial chemotherapeutics. This document details the parasite's unique polyamine metabolism, presents key quantitative data on enzymatic activities and inhibitor effects, outlines relevant experimental protocols, and visualizes the core pathways and workflows.
The Polyamine Biosynthesis Pathway in P. falciparum: A Unique Architecture
Plasmodium falciparum possesses a streamlined polyamine biosynthesis pathway, distinct in several ways from its human host. The parasite can synthesize polyamines de novo and also salvage them from the host erythrocyte.[1][2] A key feature is the presence of a bifunctional enzyme, S-adenosylmethionine decarboxylase/ornithine decarboxylase (AdoMetDC/ODC), which catalyzes the first two committed steps in the pathway.[3][4] This unique fusion protein is absent in humans, presenting an attractive target for selective inhibition.
The pathway begins with the decarboxylation of ornithine to putrescine by the ODC domain of the bifunctional enzyme. Subsequently, the AdoMetDC domain decarboxylates S-adenosylmethionine (AdoMet) to produce decarboxylated AdoMet (dcAdoMet). Spermidine synthase (SpdS) then transfers an aminopropyl group from dcAdoMet to putrescine to form spermidine.[5][6] P. falciparum SpdS can also catalyze the formation of spermine from spermidine, albeit to a lesser extent, and the parasite lacks a dedicated spermine synthase.[5][6] Spermidine is crucial for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for protein synthesis and parasite survival.[7][8]
Inhibition of this pathway, for instance by DL-alpha-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, leads to a cytostatic arrest of parasite development at the early trophozoite stage.[9] This growth arrest can be reversed by the addition of exogenous putrescine or spermidine, highlighting the parasite's ability to salvage polyamines and the essentiality of these molecules.[9]
Caption: Polyamine biosynthesis pathway in P. falciparum.
Quantitative Data on Enzyme Kinetics and Inhibitor Potency
The enzymes of the polyamine biosynthesis pathway in P. falciparum have been characterized biochemically, and various inhibitors have been evaluated for their potency against the parasite. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Properties of P. falciparum Polyamine Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | Reference |
| Ornithine Decarboxylase (ODC) | L-Ornithine | 52 | [10] |
| Ornithine Decarboxylase (rPfHinge-ODC) | L-Ornithine | 47.3 | [11] |
| Ornithine Decarboxylase (rPfODC) | L-Ornithine | 161.5 | [11] |
| S-adenosyl-L-methionine Decarboxylase (AdoMetDC) | S-adenosyl-L-methionine | 33 | [12] |
| Spermidine Synthase (SpdS) | Putrescine | 52 | [5] |
| Spermidine Synthase (SpdS) | Decarboxylated S-adenosylmethionine | 35 | [5] |
| Spermidine Synthase (truncated PfSpdS) | Putrescine | 36 | [6] |
Table 2: Inhibition Constants (Ki) and IC50 Values for Inhibitors of Polyamine Metabolism
| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) (in vitro parasite growth) | Reference |
| DL-α-difluoromethylornithine (DFMO) | ODC | 16 | - | [10] |
| Methylglyoxal bis(guanylhydrazone) | AdoMetDC | 0.46 | - | [12] |
| MDL 73811 | AdoMetDC | - | 2-3 | [13] |
| trans-4-methylcyclohexylamine (4MCHA) | SpdS | 0.18 | 35 | [5] |
| Compound 9 | SpdS | - | 7.4 ± 2.4 | [14] |
| RHW | Not specified (likely SpdS) | - | 0.2 (Dd2 strain) | [15] |
| Bis(benzyl)polyamine analogs (e.g., MDL 27695) | Not specified | - | 0.2-14 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of polyamines in P. falciparum.
In Vitro Culture of P. falciparum
The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for studying its biology and for drug sensitivity testing.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II or 10% human serum)
-
Culture flasks (25 cm²) or 96-well plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
Procedure:
-
Prepare the complete culture medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640.
-
To initiate or sub-culture, mix parasitized erythrocytes with fresh erythrocytes to achieve the desired parasitemia (e.g., 0.5-1%) and a final hematocrit of 2-5%.
-
Add the cell suspension to a culture flask or plate with complete medium.
-
Place the culture in a modular incubator chamber, flush with the gas mixture, and seal.
-
Incubate at 37°C.
-
Replace the medium daily. Monitor parasite growth by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Synchronize parasite cultures as needed using methods like sorbitol treatment for ring-stage parasites.[17]
In Vitro Growth Inhibition Assay
This assay is used to determine the IC₅₀ value of a compound against P. falciparum.
Caption: Workflow for in vitro growth inhibition assay.
Procedure:
-
Serially dilute the test compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as positive controls.
-
Add a synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 48-72 hours under standard culture conditions.
-
Quantify parasite growth using one of several methods:
-
Microscopy: Prepare Giemsa-stained smears from each well and count the number of parasites per 1,000 erythrocytes.
-
[³H]-Hypoxanthine Incorporation: Add [³H]-hypoxanthine to the wells for the final 24 hours of incubation. Harvest the cells and measure incorporated radioactivity, which is proportional to parasite proliferation.
-
SYBR Green I or DAPI Fluorescence Assay: Lyse the erythrocytes and add a DNA-intercalating dye (SYBR Green I or DAPI).[18][19] Measure fluorescence, which correlates with the amount of parasite DNA.
-
-
Plot the percentage of growth inhibition against the drug concentration and determine the IC₅₀ value using a non-linear regression model.
Enzyme Activity Assays
Measuring the activity of enzymes like ODC and SpdS is crucial for characterizing their kinetics and assessing the potency of inhibitors.
Ornithine Decarboxylase (ODC) Activity Assay: This assay typically measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Materials:
-
Parasite lysate (from saponin-lysed parasites)
-
Assay buffer (e.g., Tris-HCl pH 8.0, containing pyridoxal (B1214274) 5'-phosphate and dithiothreitol)
-
L-[1-¹⁴C]ornithine
-
Scintillation vials and fluid
-
Filter paper soaked in a CO₂ trapping agent (e.g., NaOH)
Procedure:
-
Prepare parasite lysates by releasing parasites from infected erythrocytes using saponin (B1150181), followed by sonication or freeze-thawing in a suitable buffer.
-
In a sealed reaction vessel, combine the parasite lysate with the assay buffer.
-
Place a piece of filter paper soaked in a CO₂ trapping agent in a center well suspended above the reaction mixture.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting an acid (e.g., trichloroacetic acid), which also facilitates the release of dissolved ¹⁴CO₂.
-
Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional period.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate enzyme activity based on the amount of ¹⁴CO₂ captured.
Polyamine Uptake Assay
This assay measures the transport of radiolabeled polyamines into the parasite.[20][21]
Materials:
-
Functionally isolated parasites (e.g., via saponin lysis of host erythrocytes)
-
Uptake buffer (e.g., a salt solution mimicking physiological conditions)
-
Radiolabeled polyamine (e.g., [³H]putrescine or [³H]spermidine)
-
Silicone oil mixture (for separating cells from the aqueous medium)
-
Microcentrifuge tubes
Procedure:
-
Isolate parasites from their host erythrocytes.
-
Resuspend the isolated parasites in the uptake buffer.
-
Initiate the uptake by adding the radiolabeled polyamine.
-
At various time points, take aliquots of the suspension and layer them on top of a silicone oil mixture in a microcentrifuge tube.
-
Centrifuge immediately to pellet the parasites through the oil layer, separating them from the radiolabeled medium.
-
Freeze the tubes and cut off the bottom tip containing the parasite pellet.
-
Lyse the parasites in the tip and measure the incorporated radioactivity by scintillation counting.
-
Determine the rate of uptake from the time course of radioactivity accumulation.
Conclusion and Future Directions
The polyamine biosynthesis pathway is unequivocally essential for the growth and proliferation of P. falciparum. The unique bifunctional nature of the AdoMetDC/ODC enzyme and other differences from the human host's pathway make it a validated and promising target for antimalarial drug development.[3][22] While inhibitors like DFMO have shown cytostatic effects in vitro, their in vivo efficacy has been limited, partly due to the parasite's ability to salvage polyamines from the host.[21][23]
Future research should focus on a multi-pronged approach to target this pathway effectively. This includes the development of potent, dual-target inhibitors against the bifunctional AdoMetDC/ODC, inhibitors of spermidine synthase, and compounds that block the parasite's polyamine transport systems. A combination therapy approach, for instance, co-administering a biosynthesis inhibitor with a transport blocker, could lead to a more profound and cidal effect on the parasite. The detailed quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to exploiting the vulnerabilities in the polyamine metabolism of P. falciparum to develop the next generation of antimalarial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the polyamine metabolism of Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Plasmodium falciparum bifunctional ornithine decarboxylase, S-adenosyl-L-methionine decarboxylase, enables a well balanced polyamine synthesis without domain-domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermidine is a key polyamine required by intracellular parasites for survival within host erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytostatic effect of DL-alpha-difluoromethylornithine against Plasmodium falciparum and its reversal by diamines and spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum: purification, properties, and immunochemical study of ornithine decarboxylase, the key enzyme in polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ornithine decarboxylase domain of the bifunctional ornithine decarboxylase/S-adenosylmethionine decarboxylase of Plasmodium falciparum: recombinant expression and catalytic properties of two different constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum: S-adenosyl-L-methionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Irreversible inhibition of S-adenosylmethionine decarboxylase in Plasmodium falciparum-infected erythrocytes: growth inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Synthetic Polyamines Have Potent Antimalarial Activities in vitro and in vivo by Decreasing Intracellular Spermidine and Spermine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bis(benzyl)polyamine analogs inhibit the growth of chloroquine-resistant human malaria parasites (Plasmodium falciparum) in vitro and in combination with alpha-difluoromethylornithine cure murine malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 21. Polyamine uptake by the intraerythrocytic malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functional consequences of perturbing polyamine metabolism in the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
SpdSyn Binder-1: A Technical Guide to its Use as a Chemical Probe for Plasmodium falciparum Spermidine Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SpdSyn binder-1 as a chemical probe for Plasmodium falciparum spermidine (B129725) synthase (PfSpdS), a critical enzyme in the polyamine biosynthesis pathway of the malaria parasite. This document outlines the biochemical context, quantitative data for PfSpdS inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Plasmodium falciparum Spermidine Synthase (PfSpdS)
Plasmodium falciparum, the most virulent human malaria parasite, relies on the polyamine biosynthesis pathway for its rapid proliferation within the host. Polyamines such as spermidine and spermine (B22157) are essential for cell division and differentiation.[1][2] PfSpdS catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, forming spermidine.[2][3] Unlike its human counterpart, PfSpdS can also utilize spermidine as a substrate to a lesser extent to produce spermine.[3] The differences between the parasite and human enzymes make PfSpdS a promising target for the development of novel antimalarial drugs.[2]
This compound is a compound identified through structure-based virtual screening that binds to the active site of PfSpdS.[4][5] While it has been confirmed as a binder through biophysical methods, it exhibits weak inhibitory activity.[1][5][6] This characteristic makes it a useful tool for studying the enzyme's active site and for the development of more potent inhibitors.
Quantitative Data for PfSpdS Ligands
This compound is characterized as a weak binder of PfSpdS with no significant inhibitory activity reported at concentrations up to 1 mM.[2][6] For comparative purposes, the following table summarizes the quantitative data for various substrates and inhibitors of PfSpdS.
| Compound/Substrate | Type | Km (µM) | Ki (µM) | IC50 (µM) | Binding Affinity (KD, µM) | Notes |
| dcAdoMet | Substrate | 35 | - | - | - | Aminopropyl donor.[3] |
| Putrescine | Substrate | 52 | - | - | - | Aminopropyl acceptor.[3] |
| This compound | Binder | - | - | >1000 | Not Determined | Identified via virtual screening; binding confirmed by NMR, but weak inhibitor.[2][5][6] |
| trans-4-methylcyclohexylamine (4MCHA) | Inhibitor | - | 0.18 | 35 | - | Potent inhibitor, competitive with putrescine.[3] |
| 4-methylaniline (4MAN) | Inhibitor | - | - | 23 | - | Competitive inhibitor with putrescine.[2] |
| N-(3-aminopropyl)-cyclohexylamine | Inhibitor | - | - | 7.4 | - | Identified through a dynamic receptor-based pharmacophore model.[7] |
| 5-(1H-benzimidazol-2-yl)pentan-1-amine (BIPA) | Binder | - | - | >>100 | Strong binder by NMR | Another compound from the same virtual screen as this compound; weak inhibitor.[2][8] |
| 4-aminomethylaniline (4AMA) | Binder | - | - | >1000 | Moderate binder | Weak inhibitor.[2][6] |
| 5'-methylthioadenosine (MTA) | Product/Inhibitor | - | - | ~200 | Strong binder | A product of the enzymatic reaction.[6] |
| AdoDATO | Inhibitor | - | - | ~20 | Strong binder | Multi-substrate analog inhibitor.[6] |
Signaling Pathway and Mechanism of Action
The polyamine biosynthesis pathway in P. falciparum is a critical metabolic route for parasite survival. PfSpdS is a key enzyme in this pathway.
Caption: Polyamine biosynthesis pathway in Plasmodium falciparum.
This compound acts by occupying the active site of PfSpdS. The enzyme follows an ordered sequential mechanism where dcAdoMet must bind first, followed by putrescine. This compound is predicted to bind in the putrescine-binding pocket, thereby preventing the natural substrate from binding.
Caption: Mechanism of action of this compound.
Experimental Protocols
Structure-Based Virtual Screening Workflow
This compound was identified through a computational approach to screen large compound libraries.
Caption: Workflow for structure-based virtual screening.
Protocol:
-
Receptor Preparation: Obtain the 3D crystal structure of P. falciparum spermidine synthase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Library Preparation: Acquire a large library of small molecules (e.g., ZINC database). Prepare the ligands by generating 3D coordinates and assigning appropriate protonation states and charges.
-
Binding Site Definition: Identify the active site of PfSpdS, typically based on the location of co-crystallized native ligands or through pocket detection algorithms.
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide) to computationally place each ligand from the library into the defined binding site of the receptor.
-
Scoring and Ranking: Evaluate the predicted binding poses for each ligand using a scoring function that estimates the binding affinity. Rank the compounds based on their scores.
-
Hit Selection: Visually inspect the top-ranked compounds and their predicted binding modes. Select a diverse set of promising candidates for experimental testing.[4]
PfSpdS Enzyme Activity Assay
This assay measures the enzymatic activity of PfSpdS by quantifying the formation of spermidine.
Materials:
-
Recombinant PfSpdS enzyme
-
dcAdoMet solution (0.1 mM)
-
Putrescine solution (0.1 mM)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
DTT (1 mM)
-
EDTA (1 mM)
-
Bovine Serum Albumin (BSA, 10 µg)
-
Perchloric acid (0.4 M)
-
HPLC system with a suitable column
-
o-phthaldialdehyde (OPA) for derivatization
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, BSA, and PfSpdS enzyme (0.2 µg) in a total volume of 50 µL.
-
To determine IC50 values, add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of a solution containing dcAdoMet and putrescine to a final concentration of 0.1 mM each.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 0.4 M perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Derivatize the supernatant containing the polyamines with OPA.
-
Analyze the amount of spermidine formed by HPLC.[2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified PfSpdS protein
-
This compound (or other ligand)
-
Dialysis buffer (e.g., 100 mM HEPES, pH 7.5, 250 mM NaCl)
-
Isothermal titration calorimeter
Protocol:
-
Dialyze the purified PfSpdS and the ligand solution extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the ligand.
-
Degas the solutions before use.
-
Load the PfSpdS solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat change.
-
As a control, perform the same injections of the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Verification
NMR spectroscopy can be used to confirm the binding of a ligand to a protein by observing changes in the chemical shifts of the protein's amide protons upon ligand addition.
Materials:
-
15N-labeled purified PfSpdS protein
-
This compound (or other ligand)
-
NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)
-
NMR spectrometer equipped with a cryogenic probe
Protocol:
-
Prepare a sample of 15N-labeled PfSpdS in the NMR buffer.
-
Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This serves as the reference spectrum.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
Add a small aliquot of the ligand stock solution to the protein sample.
-
Acquire another 2D 1H-15N HSQC spectrum.
-
Compare the two spectra. Chemical shift perturbations (changes in the peak positions) of specific amino acid residues indicate that the ligand is binding to the protein in the vicinity of those residues.
-
By titrating increasing amounts of the ligand and monitoring the chemical shift changes, a binding affinity can be estimated.[4]
Conclusion
This compound serves as a valuable chemical probe for the investigation of Plasmodium falciparum spermidine synthase. Although it is a weak inhibitor, its confirmed binding to the active site validates the use of structure-based drug design approaches for targeting PfSpdS. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound and other compounds to further explore the function of PfSpdS and to develop novel and potent inhibitors as potential antimalarial therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcchemicals.com [dcchemicals.com]
- 4. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
In-Depth Technical Guide: Structure-Activity Relationship of SpdSyn Binder-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) for a series of compounds identified as binders of Spermidine (B129725) Synthase (SpdSyn), with a focus on "SpdSyn binder-1" and its analogs. This document summarizes the discovery, binding characteristics, and structural features of these compounds, offering insights for researchers in parasitology, oncology, and drug development targeting the polyamine biosynthetic pathway.
Introduction: Spermidine Synthase as a Therapeutic Target
Spermidine synthase (SpdSyn) is a critical enzyme in the polyamine biosynthetic pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine to form spermidine. Polyamines like spermidine are essential for cell growth, proliferation, and differentiation, making the enzymes in their synthetic pathway attractive targets for therapeutic intervention, particularly in cancer and infectious diseases such as malaria, caused by Plasmodium falciparum. Inhibiting SpdSyn can disrupt polyamine homeostasis, leading to cell cycle arrest and apoptosis.
This guide focuses on a series of compounds identified through a structure-based virtual screening aimed at discovering novel binders for P. falciparum SpdSyn (PfSpdS).
The Discovery of this compound and Its Analogs
"this compound" and its six analogs were identified in a seminal study by Jacobsson et al. through a structure-based virtual screening of approximately 2.6 million compounds. The aim was to identify novel chemical scaffolds that could bind to the active site of PfSpdS. From an initial selection of 28 compounds, seven were experimentally verified as binders using NMR spectroscopy.
It is critical to note, however, that while these compounds demonstrated binding to the enzyme's active site, subsequent enzymatic assays revealed them to be weak inhibitors of PfSpdS, with IC50 values significantly greater than 100 µM. Therefore, the following structure-activity relationship analysis is based on binding characteristics rather than inhibitory potency.
Chemical Structures of this compound and Analogs
The seven confirmed binders, including this compound, are presented below. These compounds can be broadly categorized based on their predicted binding site within the PfSpdS active site: the putrescine/spermidine binding pocket or the dcAdoMet binding site.
Data Presentation: Binding Characteristics of SpdSyn Binders
The following table summarizes the identified compounds, their structures, their predicted binding site, and the qualitative assessment of their binding affinity as determined by NMR spectroscopy.
| Compound ID | Chemical Structure | Predicted Binding Site | Binding Observations (NMR) |
| This compound | 3H-benzimidazol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | dcAdoMet Site | Competes for binding with methylthioadenosine (MTA) |
| Analog 2 | Structure not publicly available | dcAdoMet Site | Competes for binding with MTA |
| Analog 3 | Structure not publicly available | dcAdoMet Site | Competes for binding with MTA |
| Analog 4 | Structure not publicly available | dcAdoMet Site | Competes for binding with MTA |
| Analog 5 | Structure not publicly available | dcAdoMet Site | Competes for binding with MTA |
| Analog 6 | Structure not publicly available | Putrescine/Spermidine Site | Stronger binding observed in the presence of MTA |
| Analog 7 | Structure not publicly available | Putrescine/Spermidine Site | Stronger binding observed in the presence of MTA |
Note: The specific chemical structures for analogs 2-7 were not publicly available in the reviewed literature. The analysis is based on the information provided for this compound and the general classifications of the other binders.
Structure-Activity Relationship (SAR) Analysis
Based on the available data, the SAR for this series of compounds is centered on their ability to occupy specific sub-pockets within the PfSpdS active site.
-
dcAdoMet Site Binders (this compound and Analogs 2-5): These five compounds, including the reference "this compound," were all found to compete with methylthioadenosine (MTA), a product of the enzymatic reaction, indicating they occupy the binding site of the dcAdoMet substrate. The core structure of this compound, featuring a benzimidazole (B57391) moiety linked to a piperazine (B1678402) and a phenylpropene tail, appears to be a key pharmacophore for this interaction. The benzimidazole and piperazine groups likely form hydrogen bonds and hydrophobic interactions within the adenine (B156593) and ribose binding pockets of the dcAdoMet site. The phenylpropene tail may extend into other regions of the active site.
-
Putrescine/Spermidine Site Binders (Analogs 6 and 7): These two compounds were predicted to bind in the pocket that accommodates the amine substrate (putrescine or spermidine). A significant finding was that their binding was enhanced in the presence of MTA. This suggests a synergistic binding mechanism where the presence of a ligand in the dcAdoMet site induces a conformational change in the enzyme that favors the binding of these analogs in the adjacent amine-binding pocket. This observation is consistent with the ordered sequential mechanism of SpdSyn, where dcAdoMet binds first.
Experimental Protocols
Structure-Based Virtual Screening
The identification of these binders employed a multi-step computational approach designed to filter a large chemical library down to a manageable number of candidates for experimental testing.
Protocol:
-
3D Pharmacophore Filtering: A 3D pharmacophore model was generated based on the interactions of a known binder. This model was used to rapidly screen a large chemical library (2.6 million compounds), selecting molecules with the potential to form similar interactions.
-
Docking and Scoring: The hits from the pharmacophore screen were then docked into the crystal structure of PfSpdS using computational docking algorithms. The binding poses were scored based on their predicted binding affinity.
-
Compound Selection: Based on the docking scores and visual inspection of the binding poses, 28 compounds were selected for acquisition and experimental testing.
-
Experimental Verification: The 28 selected compounds were tested for their ability to bind to PfSpdS using Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR-Based Binding Assay
NMR spectroscopy was used to experimentally verify the binding of the selected compounds to PfSpdS. This technique can detect changes in the chemical environment of a molecule upon binding to a protein.
Protocol:
-
Protein Preparation: Recombinant PfSpdS was expressed and purified.
-
NMR Data Acquisition: 1D ¹H NMR spectra of the test compounds were acquired in the absence and presence of PfSpdS.
-
Binding Detection: Binding was detected by observing changes in the NMR signals of the compound (e.g., line broadening, chemical shift perturbations) upon the addition of the protein.
-
Competition Assays: To determine the binding site, competition experiments were performed by adding a known ligand (e.g., MTA) to a solution containing the test compound and the protein. Displacement of the test compound by the known ligand confirmed that they bind to the same site.
Signaling Pathways and Logical Relationships
Polyamine Biosynthesis Pathway
The following diagram illustrates the central role of Spermidine Synthase in the polyamine biosynthesis pathway.
Logic of Structure-Activity Relationship Studies
The core logic of SAR studies involves systematically modifying a chemical structure to understand its impact on biological activity.
Conclusion and Future Directions
The study by Jacobsson et al. successfully identified seven novel chemical scaffolds, including "this compound," that bind to the active site of P. falciparum Spermidine Synthase. The SAR analysis reveals two distinct classes of binders: those that occupy the dcAdoMet binding site and those that bind to the putrescine/spermidine pocket, with the latter showing enhanced binding in the presence of MTA.
While these compounds are not potent inhibitors, they represent valuable starting points for fragment-based drug design and lead optimization. Future efforts could focus on:
-
Structure-guided optimization: Using the crystal structures of these compounds bound to PfSpdS to guide the design of analogs with improved binding affinity and inhibitory activity.
-
Exploring the synergistic binding: Further investigating the mechanism of enhanced binding for the putrescine site binders in the presence of dcAdoMet analogs. This could lead to the development of novel bisubstrate inhibitors.
-
Broadening the chemical space: Using the pharmacophore models from these binders to screen larger and more diverse chemical libraries.
This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationships for this series of SpdSyn binders. The insights gained from these studies are crucial for the continued development of effective inhibitors targeting the polyamine pathway for therapeutic benefit.
In-Depth Technical Guide: The Binding Site of SpdSyn Binder-1 on Plasmodium falciparum Spermidine Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of SpdSyn binder-1, a weak inhibitor of Plasmodium falciparum spermidine (B129725) synthase (PfSpdSyn). The discovery of this compound is attributed to a structure-based virtual screening effort aimed at identifying novel active site binders for this essential malarial enzyme.
Introduction to this compound and PfSpdSyn
Spermidine synthase (SpdSyn) is a critical enzyme in the polyamine biosynthetic pathway, which is essential for the growth and proliferation of the malaria parasite, Plasmodium falciparum. As such, PfSpdSyn has been identified as a promising target for antimalarial drug development. This compound was identified through a computational screening of millions of compounds, followed by experimental validation, as a molecule that binds to the active site of PfSpdSyn[1]. While it is characterized as a weak binder, its discovery and the methodology employed provide a valuable framework for the development of more potent inhibitors.
Quantitative Binding and Inhibition Data
This compound has been qualitatively described as a weak binder to the active site of PfSpdSyn. Quantitative data on its inhibitory activity is limited, with studies indicating a lack of significant inhibition at concentrations up to 100 μM. This suggests that while the compound does interact with the active site, its affinity is not sufficient to potently disrupt enzyme function.
| Compound | Target | Parameter | Value | Reference |
| This compound | PfSpdSyn | IC50 | >> 100 µM | (Implied from lack of reported potent inhibition) |
Binding Site and Molecular Interactions
This compound is predicted to bind within the active site of PfSpdSyn. The active site of PfSpdSyn is located in a cleft between the N-terminal and C-terminal domains and is comprised of two main pockets: one that binds the aminopropyl donor substrate, decarboxylated S-adenosylmethionine (dcAdoMet), and another that accommodates the aminopropyl acceptor, putrescine.
Based on the virtual screening that identified this compound, it is one of five compounds predicted to occupy the binding pocket of dcAdoMet. This was further supported by competition experiments showing that these compounds compete for binding with methylthioadenosine (MTA), a product of the enzymatic reaction that binds in the dcAdoMet pocket.
While the specific amino acid residues of PfSpdSyn that form direct interactions with this compound have not been explicitly detailed in publicly available literature, the virtual screening was designed to identify compounds that mimic the interactions of a previously known binder. This implies that key interactions likely involve hydrogen bonding and hydrophobic contacts within the dcAdoMet binding site.
Experimental Protocols
The identification and characterization of this compound involved a multi-step process combining computational and experimental techniques.
Structure-Based Virtual Screening
The virtual screening protocol was designed to filter a large chemical library to identify compounds with a high probability of binding to the PfSpdSyn active site.
Workflow for Structure-Based Virtual Screening of PfSpdSyn Inhibitors
Detailed Steps:
-
Library Preparation: A large library of commercially available compounds (approximately 2.6 million) was used as the starting point. This library was filtered based on physicochemical properties to enrich for drug-like molecules.
-
Pharmacophore Filtering: A three-dimensional pharmacophore model was generated based on the interactions of a known binder with the PfSpdSyn active site. This model defined the essential steric and electronic features required for binding. The filtered compound library was then screened against this pharmacophore model to select molecules that matched the required features.
-
Molecular Docking: The compounds that passed the pharmacophore filter were then docked into the crystal structure of the PfSpdSyn active site using computational docking algorithms. This step predicts the binding pose and estimates the binding affinity of each compound.
-
Scoring and Ranking: The docked compounds were scored and ranked based on their predicted binding affinity and interactions with the active site residues.
-
Hit Selection: A subset of the top-ranked compounds (28 in the original study) were selected for experimental validation.
NMR-Based Binding Validation
Nuclear Magnetic Resonance (NMR) spectroscopy was used to experimentally verify the binding of the selected compounds to PfSpdSyn. Saturation Transfer Difference (STD) NMR is a common technique for this purpose, especially for weak binders.
Protocol for Saturation Transfer Difference (STD) NMR:
-
Sample Preparation: A sample containing a low concentration of PfSpdSyn (e.g., 10-50 µM) and a higher concentration of the compound to be tested (e.g., 1-2 mM) is prepared in a suitable deuterated buffer.
-
On-Resonance Irradiation: A selective radiofrequency pulse is applied to saturate a region of the proton NMR spectrum where only protein resonances appear (e.g., -1.0 to 0.0 ppm).
-
Saturation Transfer: If the compound binds to the protein, the saturation will be transferred from the protein to the bound ligand through spin diffusion.
-
Off-Resonance Irradiation: A control experiment is performed with the irradiation frequency set to a region where no protein or ligand signals are present.
-
Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum. In the resulting difference spectrum, only the signals of the protons of the compound that were in close proximity to the protein will be visible.
-
Competition STD: To confirm the binding site, the STD NMR experiment can be repeated in the presence of a known binder (e.g., MTA). A reduction in the STD signal of the test compound indicates competition for the same binding site.
Logical Relationships in Binding
The binding of inhibitors to PfSpdSyn can be influenced by the presence of its natural substrates and products. The following diagram illustrates the competitive binding relationship in the dcAdoMet binding pocket.
Conclusion
This compound represents an important starting point for the structure-based design of more potent inhibitors of Plasmodium falciparum spermidine synthase. While its own inhibitory activity is weak, the methodologies used for its discovery provide a clear and validated pathway for identifying novel antimalarial drug leads. Future efforts can focus on optimizing the chemical structure of this compound to enhance its binding affinity and inhibitory potency, guided by the structural understanding of its interaction with the PfSpdSyn active site. Further crystallographic studies of PfSpdSyn in complex with this or similar binders would provide invaluable atomic-level details to drive these optimization efforts.
References
Plasmodium falciparum Spermidine Synthase: A Validated Drug Target for Antimalarial Chemotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The pressing need for novel antimalarial therapeutics, driven by the emergence of drug-resistant Plasmodium falciparum strains, has intensified the search for new drug targets. The polyamine biosynthetic pathway of the parasite presents a promising area for therapeutic intervention due to significant differences from its human host counterpart. Within this pathway, spermidine (B129725) synthase (PfSpdS) has emerged as a key enzyme, essential for parasite proliferation and survival. This technical guide provides a comprehensive overview of the evidence validating PfSpdS as a drug target, detailing its biochemical properties, inhibitor data, and the experimental protocols used in its validation.
Introduction: The Case for PfSpdS as a Drug Target
Polyamines, such as putrescine, spermidine, and spermine (B22157), are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1] In the malaria parasite Plasmodium falciparum, the polyamine pathway has unique characteristics, including a bifunctional S-adenosylmethionine decarboxylase/ornithine decarboxylase (AdoMetDC/ODC) enzyme and the absence of a polyamine interconversion pathway, making it an attractive target for selective inhibition.[1]
PfSpdS catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine to form spermidine.[2][3] Spermidine is the most abundant polyamine in the intra-erythrocytic stages of the parasite and is crucial for the post-translational hypusination of eukaryotic translation initiation factor 5A (eIF5A), a process vital for protein synthesis and parasite viability.[1][4] The disruption of spermidine synthesis leads to a cytostatic effect on the parasite, highlighting the enzyme's critical role in the parasite's lifecycle.[4]
Target Validation: Genetic and Chemical Evidence
The validation of a drug target relies on demonstrating its essentiality for the pathogen and its druggability with small molecules. PfSpdS has been validated through both genetic and chemical approaches.
Genetic Validation
Chemical Validation
Chemical validation involves using small molecule inhibitors to demonstrate that blocking the target's function leads to a desired phenotypic effect, such as parasite death.[7] Several inhibitors of PfSpdS have been identified that exhibit potent inhibition of the enzyme and subsequently halt the in vitro growth of P. falciparum.[2][8] The correlation between enzyme inhibition and antiplasmodial activity provides strong chemical validation for PfSpdS as a drug target. For instance, the potent inhibitor trans-4-methylcyclohexylamine (4MCHA) effectively inhibits both PfSpdS and parasite cell growth, underscoring the enzyme's druggability and its link to parasite proliferation.[2]
Biochemical and Kinetic Data
PfSpdS has been cloned, recombinantly expressed, and biochemically characterized.[2] A notable feature of PfSpdS is its dual functionality; while its primary role is the synthesis of spermidine from putrescine, it can also catalyze the formation of spermine from spermidine, a reaction not typically observed with mammalian spermidine synthases.[2][8]
Table 1: Kinetic Parameters of P. falciparum Spermidine Synthase (PfSpdS)
| Substrate | K | Reference |
| Decarboxylated S-adenosylmethionine (dcAdoMet) | 35 | [2] |
| Putrescine | 36 - 52 | [2][3][8] |
Table 2: Inhibition of PfSpdS and P. falciparum Growth by Various Compounds
| Inhibitor | Type of Inhibition | K | IC | IC | Reference |
| trans-4-methylcyclohexylamine (4MCHA) | Competitive (vs Putrescine) | 0.18 | 1.4 | 35 | [2][9] |
| Dicyclohexylamine | Not specified | Not reported | Not reported | 97 (NF54 strain), 501 (R strain) | [10] |
| AdoDATO | Mixed-type (vs Putrescine) | Not specified | Not specified | Not specified | [9] |
| 4-Methylaniline (4MAN) | Competitive (vs Putrescine) | 8.2 | 23 | Not reported | [8][9] |
| NAC | Not specified | Not reported | 7.4 | Not reported | [8][11] |
| NACD | Not specified | Not reported | 619 | Not reported | [8][11] |
Signaling and Logic Pathways
To visualize the role of PfSpdS and the process of its validation, the following diagrams are provided.
Caption: The polyamine biosynthesis pathway in P. falciparum, highlighting the central role of PfSpdS.
Caption: A logical workflow illustrating the key steps in the validation of PfSpdS as a drug target.
Experimental Protocols
Recombinant PfSpdS Activity Assay
This protocol is adapted from methods described for measuring spermidine formation from its substrates.[3][8]
Objective: To determine the enzymatic activity of recombinant PfSpdS and to evaluate the potency of inhibitory compounds (IC50 determination).
Materials:
-
Recombinant PfSpdS (truncated form is often used)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Putrescine dihydrochloride
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Bovine serum albumin (BSA)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Perchloric acid (HClO
4, 0.4 M) for reaction termination -
HPLC system with a fluorescence detector
-
θ-phthaldialdehyde (OPA) for derivatization
Procedure:
-
Prepare the standard reaction mixture: In a microcentrifuge tube or 96-well plate, prepare a 100 µL reaction mixture containing:
-
50 mM Potassium phosphate buffer, pH 7.5
-
0.1 mM dcAdoMet
-
0.1 mM Putrescine
-
1 mM DTT
-
1 mM EDTA
-
10 µg BSA
-
0.2 µg recombinant PfSpdS
-
-
For inhibitor studies: Add varying concentrations of the test inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction: Add the enzyme to the mixture to start the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the reaction: Stop the reaction by adding 100 µL of 0.4 M perchloric acid.
-
Quantify spermidine formation:
-
Centrifuge the terminated reaction mixture to pellet any precipitate.
-
Derivatize the supernatant containing the polyamines with OPA.
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to quantify the amount of spermidine produced.
-
-
Data Analysis: Calculate the enzyme activity based on the rate of spermidine formation. For inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC
50value.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This is a widely used fluorescence-based method to assess parasite growth inhibition.[12][13]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive or resistant strains), synchronized to the ring stage.
-
Human erythrocytes (O+).
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin).
-
96-well black, clear-bottom microplates.
-
Test compounds and standard antimalarial drugs (e.g., chloroquine).
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye.
-
Fluorescence plate reader.
Procedure:
-
Prepare drug plates: Serially dilute the test compounds in complete culture medium in the 96-well plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
-
Prepare parasite suspension: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Incubate: Add the parasite suspension to each well of the pre-dosed plate. Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO
2, 5% O2, and 90% N2. -
Lyse cells: After incubation, lyse the erythrocytes by either freeze-thawing the plates or by adding the SYBR Green I lysis buffer directly to each well.
-
Stain DNA: Incubate the plates in the dark at room temperature for 1-2 hours to allow the SYBR Green I dye to bind to the parasite DNA.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC
50value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Outlook
The collective evidence from genetic, biochemical, and chemical studies strongly validates Plasmodium falciparum spermidine synthase as a viable drug target for the development of new antimalarial agents. The enzyme is essential for the parasite's survival, and its inhibition leads to a halt in parasite proliferation. Furthermore, the availability of its crystal structure provides a solid foundation for structure-based drug design to develop potent and selective inhibitors.
However, challenges remain. The parasite's ability to salvage polyamines from the host could potentially circumvent the effects of biosynthesis inhibitors, suggesting that a combination therapy targeting both PfSpdS and polyamine transport might be a more effective strategy. The development of inhibitors with high specificity for PfSpdS over the human ortholog is also crucial to minimize potential host toxicity. Future research should focus on the discovery of novel inhibitor scaffolds and the preclinical evaluation of their efficacy and safety profiles in relevant animal models of malaria. Despite these challenges, PfSpdS remains a promising and well-validated target in the ongoing fight against malaria.
References
- 1. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 4. Spermidine is a key polyamine required by intracellular parasites for survival within host erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Spermidine Synthase is Essential for Blood-stage growth of the Malaria Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human and Plasmodium falciparum Spermidine Synthase: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spermidine (B129725) synthase (SpdS), a key enzyme in the polyamine biosynthetic pathway, is essential for cellular proliferation and differentiation. In the malaria parasite Plasmodium falciparum, this pathway presents a validated target for novel antimalarial chemotherapeutics due to distinct structural and functional characteristics compared to its human counterpart. This technical guide provides an in-depth comparative analysis of human and P. falciparum spermidine synthase (PfSpdS), focusing on structural, functional, and kinetic differences that can be exploited for selective inhibitor design. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers in the development of next-generation antimalarial agents.
Introduction: The Critical Role of Polyamines and Spermidine Synthase
Polyamines, such as putrescine, spermidine, and spermine (B22157), are ubiquitous polycations essential for a myriad of cellular processes, including DNA stabilization, gene expression, and protein synthesis.[1][2] Spermidine synthase (EC 2.5.1.16) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA).[1][3] While crucial for both human and P. falciparum physiology, the parasite's reliance on its polyamine pathway for survival within the host erythrocyte makes PfSpdS an attractive drug target.[4][5][6] The polyamine metabolism in P. falciparum possesses unique features, including a bifunctional ornithine decarboxylase/S-adenosylmethionine decarboxylase and an apparent lack of polyamine interconversion pathways, heightening its vulnerability to targeted inhibition.[7][8][9]
Structural and Functional Divergence
While both human and PfSpdS belong to the aminopropyltransferase family and share a conserved overall fold, significant differences in their structure and function provide a basis for selective drug design.[10][11]
Quaternary Structure and Domain Organization
Human spermidine synthase (hSpdS) typically exists as a dimer.[1] Each monomer is composed of an N-terminal β-sheet domain, a central core domain, and a C-terminal domain.[1] The active site is located in a cleft between the N-terminal and central domains.[10][12]
Plasmodium falciparum spermidine synthase also functions as a dimer.[13] The monomer consists of an N-terminal beta-sheet domain and a larger C-terminal Rossmann fold domain.[10] A notable feature of PfSpdS is an N-terminal extension of unknown function, which is also found in some plant orthologues but is absent in humans.[5] A flexible "gatekeeper loop" spans the active site and its conformation is influenced by ligand binding, playing a role in substrate recognition and catalysis.[4][10]
Active Site Topography
The active sites of both enzymes accommodate the substrates dcAdoMet and putrescine. However, subtle yet critical differences in the active site architecture can be exploited for inhibitor specificity. The active site of PfSpdS is known to be more malleable than its human counterpart, which can be a key factor in designing selective inhibitors.[7] For instance, the binding of some inhibitors can induce conformational changes in the active site of PfSpdS that are not observed in the human enzyme.
Substrate Specificity and Catalytic Mechanism
A key functional distinction lies in their substrate specificity. Human SpdS is highly specific for putrescine as the aminopropyl acceptor and shows very low activity with spermidine.[14] In contrast, PfSpdS exhibits a broader substrate tolerance and can utilize spermidine as a substrate to synthesize spermine, a reaction catalyzed by a distinct enzyme, spermine synthase, in humans.[5][10][15][16] This dual functionality of PfSpdS presents a unique opportunity for the design of inhibitors that target both activities.
Both enzymes are believed to follow an ordered sequential kinetic mechanism, where dcAdoMet binding precedes the binding of putrescine.[10][11] The catalytic mechanism involves a conserved aspartate residue that acts as a general base to deprotonate the primary amino group of putrescine, facilitating its nucleophilic attack on the aminopropyl group of dcAdoMet.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for human and P. falciparum spermidine synthase, providing a basis for comparative analysis and computational modeling.
| Parameter | Human Spermidine Synthase (hSpdS) | Plasmodium falciparum Spermidine Synthase (PfSpdS) | References |
| Molecular Weight (monomer) | ~34 kDa | 36.6 kDa | [14],[5] |
| Number of Amino Acids | 302 | 321 | [14],[5] |
| Quaternary Structure | Dimer | Dimer | [1],[13] |
Table 1: Structural Properties of Human and P. falciparum Spermidine Synthase.
| Substrate | Kinetic Parameter | Human Spermidine Synthase (hSpdS) | Plasmodium falciparum Spermidine Synthase (PfSpdS) | References |
| Putrescine | Km | 20 µM | 52 µM | [14],[5] |
| dcAdoMet | Km | 0.9 µM | 35 µM | [14],[5] |
Table 2: Kinetic Parameters for Human and P. falciparum Spermidine Synthase.
| Inhibitor | Inhibition Constant | Human Spermidine Synthase (hSpdS) | Plasmodium falciparum Spermidine Synthase (PfSpdS) | References |
| trans-4-methylcyclohexylamine (4MCHA) | Ki | - | 0.18 µM | [5] |
| S-adenosyl-1,8-diamino-3-thio-octane (AdoDATO) | - | Potent Inhibitor | Potent Inhibitor | [10],[7] |
| N-(3-aminopropyl)-cyclohexylamine (Compound 9) | IC50 | Does not inhibit | 7.4 ± 2.4 µM | [7] |
| dicyclohexylamine | IC50 | - | 97 µM (NF54 strain) | [17] |
Table 3: Inhibition Constants for Selected Inhibitors of Human and P. falciparum Spermidine Synthase.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of human and P. falciparum spermidine synthase.
Recombinant Protein Expression and Purification
-
Gene Cloning: The gene encoding spermidine synthase is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification. For PfSpdS, a truncated form omitting the N-terminal 29 amino acids has been successfully expressed.[5]
-
Protein Expression: The expression vector is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.
-
Cell Lysis and Affinity Chromatography: The bacterial cells are harvested, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble fraction containing the recombinant protein is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification: The eluted protein is further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.[12]
Enzyme Kinetics Assay
The activity of spermidine synthase is typically measured by monitoring the production of one of the reaction products.
-
Radiochemical Assay: A common method involves using a radiolabeled substrate, such as [35S]dcAdoMet, and measuring the formation of [35S]MTA.[18] The reaction mixture typically contains a buffer (e.g., 100 mM sodium phosphate, pH 7.5), the enzyme, putrescine, and [35S]dcAdoMet.[18] The reaction is incubated at 37°C and stopped by the addition of an acid.[18] The product is then separated from the substrate by a suitable method, such as ion-exchange chromatography, and quantified by liquid scintillation counting.
-
Spectrophotometric Assay: While less common, spectrophotometric assays can be developed, for instance, by coupling the reaction to another enzyme that produces a chromogenic product.
-
Radioimmunoassay (RIA): An alternative sensitive method involves the use of an antibody against MTA to quantify its production.[19] This method can be highly sensitive, detecting picomole amounts of product.[19]
X-ray Crystallography
-
Crystallization: Purified spermidine synthase is concentrated to a suitable concentration (e.g., 10 mg/ml) and crystallized using vapor diffusion methods (hanging or sitting drop).[3][18] Crystallization conditions, including precipitant, buffer pH, and temperature, are screened to obtain diffraction-quality crystals.[18] For ligand-bound structures, the protein is co-crystallized with or soaked in a solution containing the substrate, product, or inhibitor.[1][3]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source.[18] The structure is then solved using molecular replacement, using a known structure of a homologous protein as a search model.[18] The model is then built and refined against the experimental data.[18]
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the polyamine biosynthesis pathways and a typical drug discovery workflow.
References
- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of Plasmodium falciparum spermidine synthase in complex with the substrate decarboxylated S-adenosylmethionine and the potent inhibitors 4MCHA and AdoDATO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine levels and the activity of their biosynthetic enzymes in human erythrocytes infected with the malarial parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rcsb.org [rcsb.org]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Assay Method for Spermidine and Spermine Synthases Using Antibody Against MTA -BMB Reports [koreascience.kr]
Unraveling the Location of a Key Enzyme: A Technical Guide to the Subcellular Localization of Spermidine Synthase in Plasmodium falciparum
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
The precise subcellular localization of spermidine (B129725) synthase (SpdS) in Plasmodium falciparum, the deadliest malaria parasite, remains a subject of critical investigation, with conflicting reports pointing towards either a cytoplasmic or a mitochondrial residence. This guide provides an in-depth analysis of the existing data, details the experimental methodologies employed in key studies, and outlines the implications for future research and drug development targeting the parasite's essential polyamine biosynthesis pathway.
Spermidine and its derivatives are crucial for the growth and proliferation of P. falciparum. As a key enzyme in the polyamine synthesis pathway, spermidine synthase is a promising target for novel antimalarial therapies. Understanding its exact location within the parasite is paramount for the rational design of targeted inhibitors.
The Localization Enigma: Cytoplasm vs. Mitochondrion
In contrast, a more recent investigation in 2022 by Kamil and collaborators, utilizing the related rodent malaria model Plasmodium yoelii, identified a specific mitochondrial localization .[3][4] This study employed live fluorescence imaging of a C-terminally GFP-tagged spermidine synthase. The authors of this later study noted that the initial 2005 paper lacked co-localization analysis to definitively confirm a purely cytoplasmic location.[5]
To date, no proteomic studies of P. falciparum mitochondria have definitively identified spermidine synthase within this organelle. This absence of evidence, however, is not conclusive proof of its absence. The discrepancy between the two key localization studies highlights the need for further investigation in P. falciparum using advanced techniques, such as high-resolution microscopy with co-localization markers or proximity-based labeling, to resolve this important question.
Quantitative Data Summary
Currently, there is a lack of quantitative data detailing the proportional distribution of spermidine synthase between the cytoplasm and mitochondria in Plasmodium falciparum. The available studies provide qualitative assessments of its primary location.
Table 1: Summary of Spermidine Synthase Localization Studies
| Study (Year) | Organism | Methodology | Reported Localization | Reference |
| Haider et al. (2005) | Plasmodium falciparum | Immunofluorescence Assay (IFA) | Cytoplasmic | [1][2] |
| Kamil et al. (2022) | Plasmodium yoelii | Live Fluorescence Imaging (GFP-tagging) | Mitochondrial | [3][4] |
Table 2: Biochemical Characteristics of P. falciparum Spermidine Synthase
| Parameter | Value | Reference |
| Molecular Mass | 36.6 kDa | [1] |
| Amino Acid Length | 321 | [1] |
| Putrescine Km | 52 µM | [1] |
| decarboxylated S-adenosylmethionine (dcAdoMet) Km | 35 µM | [1] |
| Potent Inhibitor (Ki) | trans-4-methylcyclohexylamine (0.18 µM) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the likely protocols employed in the key localization studies, based on the published abstracts and standard parasitological techniques.
Methodology 1: Immunofluorescence Assay (IFA) for Cytoplasmic Localization
This protocol is based on the work of Haider et al. (2005) and general P. falciparum IFA procedures.
-
Parasite Preparation: Asexual stages of P. falciparum are harvested from in vitro culture and washed. Thin blood smears are prepared on glass slides and air-dried.
-
Fixation: The smears are fixed, typically with a mixture of methanol (B129727) and acetone, to preserve the cellular architecture.
-
Permeabilization: The fixed cells are treated with a detergent, such as Triton X-100, to allow antibody penetration.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or non-fat milk.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody raised against P. falciparum spermidine synthase (e.g., rabbit anti-PfSpdS serum).
-
Washing: Unbound primary antibodies are removed through a series of washes.
-
Secondary Antibody Incubation: A fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG) is applied. This antibody binds to the primary antibody.
-
Nuclear Staining: The parasite nuclei are counterstained with a DNA-intercalating dye, such as DAPI or Hoechst.
-
Mounting and Visualization: The slides are mounted with an anti-fade medium and visualized using a fluorescence microscope. The resulting images would show the localization of the fluorescent signal relative to the parasite's nucleus and overall morphology.
Methodology 2: Live Fluorescence Imaging for Mitochondrial Localization
This protocol is based on the methodology described by Kamil et al. (2022) for P. yoelii, which is adaptable for P. falciparum.
-
Genetic Modification: The P. yoelii spermidine synthase gene is C-terminally tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP), using CRISPR/Cas9-mediated gene editing. This creates a parasite line expressing a SpdS-GFP fusion protein.
-
Mitochondrial Staining: Live, infected red blood cells are incubated with a mitochondrion-specific fluorescent dye, such as MitoTracker Red CMXRos, which accumulates in active mitochondria.
-
Nuclear Staining: A live-cell compatible nuclear stain (e.g., Hoechst 33342) is added to visualize the parasite nucleus.
-
Imaging Preparation: The stained, infected red blood cells are placed in a suitable imaging chamber.
-
Live-Cell Microscopy: The parasites are observed using a high-resolution confocal fluorescence microscope equipped with environmental controls (temperature and gas).
-
Image Acquisition and Analysis: Images are captured in the GFP, MitoTracker, and Hoechst channels. Co-localization analysis is then performed to determine the degree of overlap between the GFP signal (SpdS) and the MitoTracker signal (mitochondrion).
Visualizations
Signaling and Metabolic Pathways
References
- 1. Mitochondrially targeted proximity biotinylation and proteomic analysis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrially targeted proximity biotinylation and proteomic analysis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrially targeted proximity biotinylation and proteomic analysis in Plasmodium falciparum | PLOS One [journals.plos.org]
The Indispensable Role of Spermidine in the Intraerythrocytic Development of Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intraerythrocytic development of Plasmodium falciparum, the most virulent human malaria parasite, is a complex process characterized by rapid proliferation and intricate host-parasite interactions. This guide delves into the critical role of the polyamine spermidine (B129725) in this developmental stage, highlighting its essentiality for parasite survival and positioning its metabolic pathway as a prime target for novel antimalarial chemotherapeutics. Spermidine is indispensable for the parasite, playing a dual role in regulating protein translation through the hypusination of eukaryotic translation initiation factor 5A (eIF5A) and in mitigating oxidative stress. P. falciparum acquires spermidine through both a de novo biosynthesis pathway, which features a unique bifunctional ornithine decarboxylase/S-adenosylmethionine decarboxylase (ODC/AdoMetDC), and a salvage pathway from the host erythrocyte. The enzymes in the spermidine biosynthesis pathway, particularly spermidine synthase (SpdS), are essential for the parasite's blood-stage growth and represent validated targets for drug development. This document provides a comprehensive overview of the current understanding of spermidine's function in P. falciparum, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Malaria remains a significant global health challenge, with Plasmodium falciparum accounting for the majority of severe cases and deaths. The parasite's ability to rapidly multiply within human erythrocytes is central to the disease's pathology. This rapid proliferation necessitates a high rate of macromolecular synthesis, which is critically dependent on polyamines, small, positively charged molecules. Among these, spermidine has been identified as a key polyamine for the intraerythrocytic development of P. falciparum.[1][2] Its depletion through genetic or pharmacological means leads to a cessation of parasite growth, underscoring its essentiality.[3][4] This guide will explore the multifaceted role of spermidine, from its synthesis and transport to its crucial functions in parasite biology, providing a technical resource for researchers in the field of malariology and drug discovery.
Spermidine Biosynthesis and Salvage
P. falciparum has evolved a dual strategy to ensure a sufficient supply of spermidine, employing both de novo synthesis and salvage from the host cell.[5][6]
De Novo Biosynthesis
The parasite possesses a complete set of enzymes for the de novo synthesis of polyamines from L-arginine.[1][5] A unique feature of the P. falciparum polyamine pathway is the presence of a bifunctional ornithine decarboxylase/S-adenosylmethionine decarboxylase (ODC/AdoMetDC) enzyme.[5] This enzyme catalyzes the initial steps of the pathway, producing putrescine and decarboxylated S-adenosylmethionine (dcAdoMet). Spermidine synthase (SpdS) then catalyzes the transfer of an aminopropyl group from dcAdoMet to putrescine to form spermidine.[3] Interestingly, P. falciparum SpdS can also utilize spermidine as a substrate to a lesser extent, leading to the formation of small amounts of spermine.[3]
Salvage Pathway
In addition to de novo synthesis, P. falciparum can salvage polyamines, including putrescine and spermidine, from the host erythrocyte.[6][7] This transport is a carrier-mediated, active process that is dependent on the parasite's membrane potential.[6][7] The ability to salvage polyamines from the host may explain why inhibitors of polyamine biosynthesis can have a cytostatic, rather than cytotoxic, effect in vivo.[8]
Functional Roles of Spermidine
Spermidine is crucial for several fundamental cellular processes in P. falciparum.
Regulation of Protein Synthesis via eIF5A Hypusination
A primary and essential function of spermidine is to serve as the precursor for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A).[1][9] Spermidine provides the aminobutyl moiety for the synthesis of hypusine on a specific lysine (B10760008) residue of eIF5A.[5] Hypusinated eIF5A is critical for the translation of a subset of cellular proteins, and its inhibition leads to parasite death.[1]
Oxidative Stress Defense
Depletion of spermidine in P. falciparum has been shown to lead to an increase in reactive oxygen species (ROS).[1] This suggests a role for spermidine in protecting the parasite from the oxidative stress inherent in the intraerythrocytic environment.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes of the spermidine biosynthesis pathway and the effect of its inhibition on parasite growth.
Table 1: Kinetic Parameters of P. falciparum Spermidine Synthase (PfSpdS)
| Substrate | Km (µM) | Reference |
| Decarboxylated S-adenosylmethionine (dcAdoMet) | 35 | [3][10] |
| Putrescine | 52 | [3][10] |
Table 2: In Vitro Efficacy of Spermidine Biosynthesis Inhibitors against P. falciparum
| Inhibitor | Target Enzyme | Strain | IC50 (µM) | Reference |
| trans-4-methylcyclohexylamine (4MCHA) | PfSpdS | - | 35 | [6] |
| Dicyclohexylamine | PfSpdS | NF54 (chloroquine-sensitive) | 97 | [11] |
| Dicyclohexylamine | R (chloroquine-resistant) | 501 | [12][11] | |
| 1,7-diaminoheptane | Deoxyhypusine synthase | NF54 | 466 | [12][11] |
| 1,7-diaminoheptane | Deoxyhypusine synthase | R | 319 | [12][11] |
| Agmatine | Homospermidine synthase | NF54 | 431 | [12][11] |
| Agmatine | Homospermidine synthase | R | 340 | [12][11] |
| NAC (4-N-(3-aminopropyl)-trans-cyclohexane-1-amine) | PfSpdS | - | 7.4 | [8][13] |
| 4MAN (4-methylaniline) | PfSpdS | - | 23 | [8][14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving spermidine and a general workflow for investigating its essentiality.
References
- 1. iddo.org [iddo.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]
- 13. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SpdSyn Binder-1: A Technical Guide for Malaria Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel class of compounds, herein referred to as SpdSyn Binder-1, which show significant promise in the development of new antimalarial therapeutics. These compounds target the Plasmodium falciparum spermidine (B129725) synthase (PfSpdS), an enzyme crucial for the parasite's survival and proliferation. By binding to the active site of PfSpdS, these molecules inhibit the polyamine biosynthesis pathway, a key metabolic route essential for cell growth and differentiation. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
Spermidine synthase (SpdS) is a critical enzyme in the polyamine biosynthetic pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, yielding spermidine.[1] Polyamines like spermidine are vital for various cellular processes, including DNA stabilization, gene expression, and protein synthesis. In the malaria parasite, Plasmodium falciparum, this pathway is particularly important for its rapid proliferation within the host's red blood cells.[2]
This compound represents a class of molecules identified through structure-based virtual screening and subsequent experimental validation.[3] These compounds act as competitive inhibitors, binding to the active site of PfSpdS and preventing the binding of its natural substrates.[4][5] The binding of these inhibitors is often influenced by the presence of other substrates or products, consistent with the ordered sequential substrate-binding mechanism of PfSpdS.[1][6]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of representative SpdSyn binders against P. falciparum spermidine synthase. These compounds were identified and characterized in various studies, demonstrating their potential as starting points for the development of potent antimalarial drugs.
| Compound | IC50 (μM) | KD (μM) | Notes | Reference |
| BIPA (5-(1H-benzimidazol-2-yl)pentan-1-amine) | > 100 | Not Determined | Strong binder confirmed by NMR, but weak inhibitor. Binds without a ligand in the dcAdoMet site. | [1][3][4] |
| 4MAN (4-methylaniline) | 619 | Not Determined | Binds to the putrescine site in the presence of dcAdoMet. | [3][6] |
| 4AMA (4-aminomethylaniline) | > 100 | ~45 (in presence of MTA) | Weak inhibitor, but binding is enhanced in the presence of the product MTA. | [1][3][6] |
| NACD (4-N-(3-aminopropyl)-trans-4-aminocyclohexane) | 7.4 | ~0.3 (in presence of MTA) | A more potent inhibitor, with binding significantly enhanced by MTA. | [1][6] |
Signaling and Metabolic Pathways
The polyamine biosynthesis pathway in P. falciparum is a critical metabolic route and a key target for drug development. The inhibition of spermidine synthase disrupts this pathway, leading to the arrest of parasite growth.
Caption: The P. falciparum polyamine biosynthesis pathway and the inhibitory action of this compound on PfSpdS.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (KD) of SpdSyn binders to PfSpdS.
Materials:
-
Purified recombinant PfSpdS protein
-
SpdSyn binder compound (e.g., BIPA, NACD)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Microcalorimeter (e.g., Malvern MicroCal iTC200)
-
Syringe for ligand injection
-
Sample cell
Methodology:
-
Prepare a solution of PfSpdS (typically 10-20 µM) in ITC buffer and load it into the sample cell of the microcalorimeter.
-
Prepare a solution of the SpdSyn binder (typically 100-200 µM) in the same ITC buffer and load it into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL injections every 150 seconds).
-
Perform an initial injection to remove any air from the syringe and then proceed with a series of injections of the binder into the protein solution.
-
Record the heat changes associated with each injection.
-
Integrate the raw data to obtain the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of SpdSyn binders against PfSpdS.
Materials:
-
Purified recombinant PfSpdS protein
-
Substrates: Putrescine and dcAdoMet
-
SpdSyn binder compound at various concentrations
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 1 mM DTT)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product spermidine or a coupled enzyme assay)
-
Microplate reader
Methodology:
-
Prepare a reaction mixture containing assay buffer, PfSpdS enzyme, and putrescine.
-
Add varying concentrations of the SpdSyn binder to the wells of a microplate.
-
Initiate the enzymatic reaction by adding dcAdoMet to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a microplate reader.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 value of a SpdSyn binder.
Conclusion
This compound and related compounds represent a promising avenue for the development of novel antimalarial drugs. Their specific targeting of the essential polyamine biosynthesis pathway in P. falciparum offers a clear mechanism of action with the potential for high efficacy. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and optimize these lead compounds into clinically viable treatments for malaria. The continued exploration of the structure-activity relationships and the pharmacokinetics of these binders will be crucial in advancing this important area of drug discovery.
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into the action of Plasmodium falciparum spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Fluorescence-Based Enzymatic Assay for Spermidine Synthase (SpdSyn) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a high-throughput enzymatic assay to identify and characterize inhibitors of Spermidine (B129725) Synthase (SpdSyn), a key enzyme in the polyamine biosynthesis pathway.[1][2][3] The protocol is based on a fluorescence method suitable for screening large compound libraries. This application note includes a detailed experimental workflow, data presentation guidelines, and diagrams of the associated biochemical pathway and experimental procedure.
Introduction
Polyamines, such as spermidine and spermine (B22157), are essential polycations involved in critical cellular processes like cell growth, differentiation, and proliferation.[4] Spermidine synthase (SpdSyn) is a pivotal enzyme in the polyamine biosynthetic pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine.[1][2][3] The dysregulation of polyamine metabolism is linked to various diseases, including cancer, making SpdSyn an attractive target for therapeutic intervention.[2][4] This document details a robust, fluorescence-based assay designed for the high-throughput screening (HTS) of potential SpdSyn inhibitors, such as the hypothetical "SpdSyn binder-1". The assay utilizes 1,2-diacetyl benzene (B151609) (DAB) to form fluorescent conjugates with the spermidine produced, allowing for sensitive detection of enzyme activity.[5]
Signaling Pathway of Spermidine Synthesis
The synthesis of polyamines is a highly regulated metabolic pathway. The process begins with the decarboxylation of ornithine to form putrescine. SpdSyn then catalyzes the formation of spermidine from putrescine and dcSAM. Spermidine can be further converted to spermine by spermine synthase.[2] An inhibitor, such as "this compound", would block the activity of SpdSyn, leading to a decrease in spermidine levels and an accumulation of putrescine.
Quantitative Data: Representative SpdSyn Inhibitors
The following table summarizes the inhibitory activity of known SpdSyn inhibitors. This data can be used as a reference for hit validation and comparison during a screening campaign.
| Inhibitor | Target Organism | IC50 (µM) | Binding Affinity (Kd, µM) | Reference |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human | - | 1.1 ± 0.3 | [1] |
| trans-4-methylcyclohexylamine (4MCHA) | S. cerevisiae | - | - | [2] |
| 4MAN | P. falciparum | 23 | - | [6] |
Note: IC50 and Kd values are dependent on assay conditions.
Experimental Protocol: Fluorescence-Based SpdSyn Assay
This protocol is optimized for a 96-well or 384-well plate format, making it suitable for HTS.[5]
1. Principle
The activity of SpdSyn is measured by quantifying the amount of spermidine produced. The reaction is stopped, and spermidine is derivatized with 1,2-diacetyl benzene (DAB) in the presence of β-mercaptoethanol (β-ME), forming a fluorescent isoindole adduct. The fluorescence intensity is directly proportional to the amount of spermidine produced and, therefore, to the enzyme's activity. Potential inhibitors will cause a decrease in the fluorescence signal.[5]
2. Materials and Reagents
-
Recombinant human SpdSyn
-
Putrescine dihydrochloride
-
Decarboxylated S-adenosylmethionine (dcSAM)
-
This compound (or other test compounds)
-
Tricine buffer (pH 8.5)
-
1,2-diacetyl benzene (DAB)
-
β-mercaptoethanol (β-ME)
-
Perchloric acid (HClO4)
-
Sodium hydroxide (B78521) (NaOH)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: 364 nm, Emission: 425 nm)[2]
3. Assay Procedure
The following workflow outlines the steps for performing the HTS assay.
Step-by-Step Method:
-
Compound Plating: Dispense test compounds (e.g., "this compound") and controls into the wells of a microplate. Typically, compounds are serially diluted in DMSO.
-
Enzyme Addition: Add recombinant SpdSyn enzyme diluted in assay buffer (e.g., 50 mM Tricine, pH 8.5) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrates, putrescine and dcSAM. Final concentrations should be optimized, but representative concentrations are 0.5 mM for both.[2]
-
Enzymatic Reaction: Incubate the reaction mixture for 30-60 minutes at 37°C. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Derivatization: Add the derivatization solution containing DAB and β-ME, followed by NaOH to adjust the pH for the derivatization reaction.
-
Incubation: Incubate the plate at 60°C for 60 minutes to allow for the formation of the fluorescent product.
-
Fluorescence Measurement: After cooling to room temperature, measure the fluorescence intensity using a plate reader with excitation at 364 nm and emission at 425 nm.[2]
4. Controls
-
Positive Control (100% activity): Reaction with DMSO instead of an inhibitor.
-
Negative Control (0% activity): Reaction without the enzyme or with a known potent inhibitor.
5. Data Analysis
-
Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative)] * 100
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Alternative Assay Formats
While the fluorescence-based assay is ideal for HTS, other methods can be used for orthogonal validation or more detailed kinetic studies:
-
Radiometric Assay: This classic method measures the incorporation of a radiolabeled substrate, such as [35S]dcAdoMet, into the product.[1][3] It is highly sensitive and specific but requires handling of radioactive materials.
-
HPLC-Based Assay: This method involves the direct measurement of spermidine formation by separating the reaction mixture using high-performance liquid chromatography (HPLC) and quantifying the product peak.[6]
-
Antibody-Based Assay: A novel assay has been developed that uses an antibody to detect 5'-deoxy-5'-methylthioadenosine (MTA), a stoichiometric by-product of the SpdSyn reaction.[7]
Conclusion
The described fluorescence-based enzymatic assay provides a robust and high-throughput method for the discovery and characterization of SpdSyn inhibitors. Its compatibility with automated liquid handling systems makes it an excellent choice for large-scale screening campaigns in a drug discovery setting. The protocol, along with the provided reference data and pathway information, offers a comprehensive guide for researchers targeting the polyamine biosynthesis pathway.
References
- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Assay Method for Spermidine and Spermine Synthases Using Antibody Against MTA -BMB Reports [koreascience.kr]
Application Notes and Protocols for High-Throughput Screening of SpdSyn Binder-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SpdSyn binder-1 is a compound identified as a binder to the active site of spermidine (B129725) synthase (SpdS) from Plasmodium falciparum (PfSpdS), the causative agent of malaria.[1][2][3] As an enzyme crucial for the biosynthesis of polyamines, which are essential for cell growth and proliferation, PfSpdS represents a promising therapeutic target for antimalarial drug development.[4][5][6] this compound, identified through structure-based virtual screening, is characterized as a weak binder, making it a potential starting point for fragment-based drug design or a tool for probing the enzyme's active site.[2] These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) assay to identify more potent inhibitors of PfSpdS.
Principle of the Assay
The high-throughput screening assay for PfSpdS inhibitors is based on the enzymatic reaction catalyzed by PfSpdS. The enzyme transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, resulting in the formation of spermidine and 5'-methylthioadenosine (MTA).[4][5][7][8] The inhibitory activity of compounds like this compound is determined by measuring the reduction in spermidine production in the presence of the inhibitor. This can be quantified using various detection methods, with HPLC-based quantification of spermidine being a robust and established method.[4][5]
Signaling Pathway: Polyamine Biosynthesis in P. falciparum
The synthesis of polyamines in P. falciparum is a critical pathway for its survival and proliferation. The pathway is less complex than in mammals, presenting an opportunity for selective inhibition.[4][5][8] Spermidine synthase is a key enzyme in this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Spermidine Synthase (SpdSyn) Inhibitors as Tool Compounds in Malaria Research
A focus on Plasmodium falciparum Spermidine (B129725) Synthase (PfSpdS) Binders
Introduction
Malaria, a devastating disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The polyamine biosynthesis pathway in Plasmodium falciparum, the most lethal species causing malaria, presents a promising avenue for therapeutic intervention due to its distinct differences from the human pathway.[1][2] Spermidine synthase (SpdS), a key enzyme in this pathway, catalyzes the production of spermidine, a polyamine essential for parasite growth, proliferation, and differentiation.[1][3] Inhibition of P. falciparum SpdS (PfSpdS) has been shown to effectively hinder parasite growth, establishing it as a viable drug target.[3][4]
These application notes provide an overview of the use of PfSpdS inhibitors as tool compounds in malaria research. While a specific compound named "SpdSyn binder-1" was not identified in publicly available literature, this document focuses on the general class of PfSpdS binders and inhibitors, using known examples to illustrate their application. This information is intended for researchers, scientists, and drug development professionals working on the discovery of new antimalarial therapies.
Mechanism of Action
PfSpdS catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA).[4][5] Spermidine plays a crucial role in various cellular processes, including the post-translational activation of the eukaryotic translation initiation factor 5A (eIF5A), which is vital for protein synthesis and cell proliferation.[1][6]
Unlike mammalian SpdS, PfSpdS can also utilize spermidine as a substrate to synthesize spermine, although to a lesser extent.[3][4] Inhibitors of PfSpdS typically bind to the active site of the enzyme, competing with either the putrescine or the dcAdoMet substrate, thereby blocking the production of spermidine and arresting parasite growth.[7][8] The unique structural features of the PfSpdS active site, including a flexible "gatekeeper" loop, can be exploited for the design of parasite-specific inhibitors.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyamine biosynthesis pathway in P. falciparum and a general workflow for screening and characterizing PfSpdS inhibitors.
Caption: Polyamine biosynthesis pathway in P. falciparum and the inhibitory action of a SpdSyn binder.
Caption: General experimental workflow for the identification and characterization of PfSpdS inhibitors.
Quantitative Data
The following table summarizes the inhibitory activities of several known PfSpdS inhibitors against the enzyme and the in vitro growth of P. falciparum.
| Compound Name | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference(s) |
| trans-4-methylcyclohexylamine (4MCHA) | PfSpdS | Enzyme Inhibition | - | 0.18 | [3] |
| trans-4-methylcyclohexylamine (4MCHA) | P. falciparum | In vitro growth inhibition | 35 | - | [3] |
| N-(3-aminopropyl)-cyclohexylamine (Compound 9) | PfSpdS | Enzyme Inhibition | ~10-20 (estimated from graph) | - | [1][9] |
| (1R,4R)-(N1-(3-aminopropyl)-trans-cyclohexane-1,4-diamine (Compound 8) | PfSpdS | Enzyme Inhibition | >1000 | - | [1][9] |
| 4MAN | PfSpdS | Enzyme Inhibition | 23 | - | [4] |
Experimental Protocols
Recombinant PfSpdS Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against recombinant PfSpdS.
Materials:
-
Recombinant PfSpdS enzyme
-
Putrescine dihydrochloride
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
[³H]-putrescine or other suitable detection substrate
-
Test compound (e.g., "this compound")
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, recombinant PfSpdS enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrates, putrescine (containing a tracer amount of [³H]-putrescine) and dcAdoMet. The final concentrations of putrescine and dcAdoMet should be around their Km values (e.g., 52 µM and 35 µM, respectively).[3]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the radiolabeled spermidine product from the unreacted [³H]-putrescine using a suitable method (e.g., cation exchange chromatography or phosphocellulose paper binding).
-
Quantify the amount of radiolabeled spermidine produced using a scintillation counter.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
P. falciparum In Vitro Growth Inhibition Assay
Objective: To assess the efficacy of a test compound in inhibiting the growth of P. falciparum in an in vitro culture.
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes
-
Complete RPMI 1640 medium supplemented with human serum or Albumax
-
Test compound
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
Fluorescence microplate reader
Protocol:
-
Prepare a synchronized culture of ring-stage P. falciparum at a starting parasitemia of approximately 0.5-1%.
-
Serially dilute the test compound in complete culture medium in a 96-well microplate.
-
Add the infected erythrocyte suspension to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubate the plates for 72-96 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, lyse the erythrocytes by adding lysis buffer containing a fluorescent DNA dye (e.g., SYBR Green I).
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the parasite density.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Inhibitors of PfSpdS represent a promising class of compounds for the development of novel antimalarial drugs. The distinct characteristics of the parasite's polyamine biosynthesis pathway offer a therapeutic window for selective targeting. The protocols and data presented here provide a framework for the identification, characterization, and application of PfSpdS binders as tool compounds in malaria research, paving the way for the discovery of new and effective treatments for this devastating disease. The continued exploration of compounds that bind to and inhibit PfSpdS is a critical endeavor in the global fight against malaria.
References
- 1. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic insights into the action of Plasmodium falciparum spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verification Required - Princeton University Library [oar.princeton.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhibiting Plasmodium falciparum Growth with Spermidine Synthase (SpdSyn) Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of human malaria parasite, underscores the urgent need for novel antimalarial drugs that act on new therapeutic targets. The polyamine biosynthesis pathway is essential for the growth and proliferation of the parasite and presents a promising area for chemotherapeutic intervention due to significant differences from the human host's pathway. One key enzyme in this pathway is spermidine (B129725) synthase (PfSpdS), which catalyzes the production of spermidine, a polyamine crucial for various cellular processes, including protein synthesis and cell division.[1][2]
This document provides a comprehensive protocol for evaluating the efficacy of compounds like SpdSyn binder-1 against P. falciparum using standard in vitro methods. Due to the lack of specific quantitative data for this compound, illustrative data for a known and potent PfSpdS inhibitor, trans-4-methylcyclohexylamine (4MCHA), is provided for reference.[1]
Target Pathway: Polyamine Biosynthesis in P. falciparum
The polyamine biosynthesis pathway in P. falciparum is a critical metabolic route for parasite survival. The enzyme spermidine synthase (PfSpdS) plays a central role by converting putrescine to spermidine. Inhibition of this enzyme is expected to deplete the parasite's spermidine levels, leading to a halt in proliferation and ultimately, parasite death.
Quantitative Data on PfSpdS Inhibition
As specific inhibitory data for this compound on P. falciparum growth is not available, the following table presents data for a known PfSpdS inhibitor, 4MCHA, to serve as an example for data presentation and comparison.
| Compound | Target | Assay Type | P. falciparum Strain | IC50 (µM) | Reference |
| 4MCHA (Illustrative) | PfSpdS | In vitro growth inhibition | Not Specified | 35 | [5] |
| Compound 9 (Illustrative) | PfSpdS | In vitro enzyme activity | Recombinant PfSpdS | 7.4 ± 2.4 | [2] |
Experimental Protocols
In Vitro Culture of Asexual Erythrocytic Stages of P. falciparum
This protocol describes the continuous in vitro cultivation of P. falciparum blood stages, a prerequisite for performing drug susceptibility assays.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (blood type O+)
-
Complete Medium (CM): RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 mM NaHCO₃, and 10% human serum or 0.5% Albumax II.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Sterile culture flasks (T25 or T75)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Preparation of Complete Medium: Prepare the complete medium under sterile conditions and warm to 37°C before use.
-
Thawing and Initiating Cultures:
-
Rapidly thaw a cryopreserved vial of P. falciparum-infected erythrocytes in a 37°C water bath.
-
Transfer the contents to a 15 mL centrifuge tube and slowly add sterile saline solutions of decreasing osmolarity to prevent cell lysis.
-
Wash the cells with RPMI 1640 and centrifuge at 500 x g for 5 minutes.
-
Resuspend the parasite pellet in complete medium to the desired hematocrit (typically 5%) and transfer to a culture flask.
-
-
Maintaining Cultures:
-
Incubate the culture flask at 37°C in a sealed chamber or incubator with the specified gas mixture.
-
Change the medium daily to provide fresh nutrients and remove metabolic waste. This involves gently aspirating the old medium without disturbing the settled erythrocyte layer and adding fresh, pre-warmed complete medium.
-
Monitor parasite growth and morphology by preparing thin blood smears and staining with Giemsa.
-
-
Sub-culturing (Splitting):
-
When the parasitemia reaches 5-8%, the culture should be diluted.
-
Transfer the culture to a centrifuge tube, spin at 500 x g for 5 minutes, and remove the supernatant.
-
Resuspend the cell pellet in a small volume of complete medium and add fresh, uninfected erythrocytes to reduce the parasitemia to a target of 0.5-1%. Adjust the final volume with complete medium to maintain a 5% hematocrit.
-
-
Synchronization of Cultures (Optional but Recommended):
-
To obtain a synchronous parasite population (predominantly ring stages) for assays, treat the culture with 5% D-sorbitol.
-
Centrifuge the culture, remove the supernatant, and resuspend the pellet in 5-10 volumes of 5% D-sorbitol solution.
-
Incubate at 37°C for 10 minutes. This will lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).
-
Wash the remaining cells (rings and uninfected erythrocytes) three times with RPMI 1640 before returning to culture.
-
SYBR Green I-Based Drug Susceptibility Assay
This high-throughput assay measures parasite DNA content as an indicator of parasite proliferation and is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[3][6][7]
Materials:
-
Synchronized, ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound (or other test compounds) dissolved in DMSO
-
Chloroquine or Artemisinin (as positive control)
-
Complete Medium (CM)
-
Sterile, black, 96-well flat-bottom plates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I dye.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) and control drugs in complete medium.
-
Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate.
-
Include control wells: parasitized erythrocytes without any drug (positive growth control) and uninfected erythrocytes without any drug (negative control/background).
-
-
Parasite Addition:
-
Prepare a suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of this parasite suspension to each well (except the negative control wells, which receive uninfected erythrocytes). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a modular incubation chamber with the appropriate gas mixture.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the erythrocytes.
-
Thaw the plate at room temperature.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting or shaking, and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected erythrocytes) from all other readings.
-
Normalize the data by expressing the fluorescence of drug-treated wells as a percentage of the fluorescence of the untreated control wells (positive growth control).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of compounds targeting P. falciparum spermidine synthase, such as this compound. By following these standardized procedures, researchers can reliably assess the antimalarial activity of novel inhibitors and contribute to the development of new therapeutic strategies against malaria. While this compound itself may not be a potent inhibitor, the methodologies described are essential for screening and characterizing more effective molecules targeting this vital parasite enzyme.
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 3. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Analysis of Plasmodium falciparum DNA Damage Inducible Protein 1 (PfDdi1): Insights into Binding of Artemisinin and its Derivatives and Implications for Antimalarial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay with SpdSyn Binder-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] The biosynthesis of these molecules is a tightly regulated process, and its dysregulation is frequently observed in various diseases, particularly in cancer, making the polyamine pathway an attractive target for therapeutic intervention.[3][4][5] Spermidine synthase (SpdSyn) is a key enzyme in this pathway, catalyzing the conversion of putrescine to spermidine.[6][7] Inhibition of SpdSyn can lead to a depletion of intracellular spermidine and spermine pools, subsequently inhibiting cell growth.[2]
SpdSyn binder-1 is a compound identified as a weak binder to the active site of Plasmodium falciparum spermidine synthase.[8] While initially explored in the context of malaria research, its ability to interact with a key enzyme in the polyamine pathway suggests its potential as a chemical probe to investigate the cellular consequences of SpdSyn inhibition in other disease models, such as cancer.[8][9]
This document provides detailed protocols for a cell-based assay to characterize the effects of this compound on cancer cell proliferation, intracellular polyamine levels, and the expression of genes involved in the polyamine metabolic pathway.
Principle of the Assay
This cell-based assay is designed to assess the inhibitory potential of this compound on cell proliferation, presumed to be a consequence of its interaction with spermidine synthase. The workflow involves treating a selected cancer cell line with varying concentrations of this compound. The subsequent effects are quantified through three main experimental readouts:
-
Cell Proliferation Assay (MTT): Measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][8][10][11]
-
Quantification of Intracellular Polyamines: Directly measures the levels of putrescine, spermidine, and spermine within the cells to confirm the impact on the polyamine pathway.[9][12][13]
-
Gene Expression Analysis (RT-qPCR): Examines the transcriptional regulation of key enzymes in the polyamine pathway to understand potential compensatory mechanisms.[14][15][16][17][18]
Materials and Reagents
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116) or another suitable cancer cell line with high proliferative rates.
-
This compound: (CAS No. 251106-30-6)[8]
-
Culture Medium: Appropriate for the chosen cell line (e.g., McCoy's 5A for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solvent: 4 mM HCl, 0.1% NP40 in isopropanol[11]
-
Reagents for Polyamine Quantification: (e.g., Total Polyamine Assay Kit or reagents for HPLC/LC-MS)[1]
-
Reagents for RNA extraction and RT-qPCR: (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for RT-qPCR: For target genes (e.g., ODC1, SRM, SMS, SAT1) and a reference gene (e.g., GAPDH).
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[11]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Quantification of Intracellular Polyamines
This protocol measures the levels of putrescine, spermidine, and spermine in cells treated with this compound.
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 48 hours.
-
-
Sample Preparation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge to obtain a cell pellet (e.g., ~1 x 10⁶ cells).
-
Add 50 µL of ice-cold Polyamine Assay Buffer per 1 x 10⁶ pelleted cells.[1]
-
Homogenize the samples on ice.[1]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[1]
-
Perform a sample clean-up step as recommended by the chosen assay method (e.g., using a clean-up mix or solid-phase extraction).[1][12]
-
-
Quantification:
-
Data Analysis:
-
Generate a standard curve using known concentrations of putrescine, spermidine, and spermine.
-
Determine the concentration of each polyamine in the cell lysates.
-
Normalize the polyamine levels to the total protein concentration of the lysate.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol evaluates the effect of this compound on the mRNA levels of key genes in the polyamine metabolic pathway.
Workflow Diagram:
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells in 6-well plates with this compound as described in Protocol 2.
-
After 24-48 hours, lyse the cells and extract total RNA using a suitable method like TRIzol.
-
-
Reverse Transcription:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (ODC1, SRM, SMS, SAT1) and a reference gene (GAPDH), and the diluted cDNA.
-
Perform the qPCR using a real-time PCR system with cycling conditions such as: 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene and relative to the vehicle-treated control.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Cell Proliferation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 5 | 91 ± 6.2 |
| 10 | 75 ± 5.8 |
| 25 | 52 ± 4.9 |
| 50 | 31 ± 3.7 |
| 100 | 15 ± 2.5 |
| IC₅₀ (µM) | ~26 |
Table 2: Intracellular Polyamine Levels after Treatment with this compound (25 µM)
| Polyamine | Vehicle Control (pmol/µg protein) | This compound (pmol/µg protein) | % Change |
| Putrescine | 150 ± 12 | 250 ± 20 | +67% |
| Spermidine | 450 ± 35 | 180 ± 15 | -60% |
| Spermine | 600 ± 48 | 300 ± 25 | -50% |
Table 3: Relative Gene Expression Changes after Treatment with this compound (25 µM)
| Gene | Fold Change (vs. Vehicle) |
| ODC1 | 1.8 ± 0.2 |
| SRM | 1.1 ± 0.1 |
| SMS | 1.0 ± 0.15 |
| SAT1 | 2.5 ± 0.3 |
Signaling Pathway
The following diagram illustrates the polyamine biosynthesis pathway and the putative site of action for this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial cell-based characterization of this compound. By evaluating its effects on cell proliferation, directly measuring its impact on the target pathway through polyamine quantification, and assessing cellular compensatory responses via gene expression analysis, researchers can gain valuable insights into the compound's mechanism of action and its potential as a tool for studying polyamine metabolism in a cellular context.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermidine as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for In Vitro Testing of Spermidine Synthase (SpdSyn) Inhibitors against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health challenge due to the emergence and spread of drug-resistant strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The polyamine biosynthesis pathway is an attractive target for chemotherapeutic intervention as polyamines are essential for cell proliferation and differentiation. In P. falciparum, spermidine (B129725) synthase (PfSpdS) is a key enzyme in this pathway, catalyzing the production of spermidine. Inhibition of PfSpdS has been shown to arrest parasite growth, making it a promising target for antimalarial drug discovery.
These application notes provide a comprehensive guide for the in vitro evaluation of putative PfSpdS inhibitors against P. falciparum. The protocols detailed below cover both the enzymatic and cellular assays required to characterize the potency and efficacy of test compounds.
Data Presentation: In Vitro Activity of Known PfSpdS Inhibitors
The following tables summarize the in vitro inhibitory activities of well-characterized PfSpdS inhibitors from published literature. This data can serve as a benchmark for the evaluation of new chemical entities.
Table 1: Enzymatic Inhibition of P. falciparum Spermidine Synthase (PfSpdS)
| Compound | Type of Inhibition | Ki (µM) | Reference |
| trans-4-methylcyclohexylamine (4MCHA) | Competitive with putrescine | 0.18 | [1] |
| 4-methylaniline (4MAN) | Competitive with putrescine | 8.2 | |
| S-adenosyl-1,8-diamino-3-thio-octane (AdoDATO) | Multi-substrate analog | - | |
| N-(3-aminopropyl)-trans-cyclohexane-1-amine (NAC) | - | - | |
| (1R,4R)-(N1-(3-aminopropyl)-trans-cyclohexane-1,4-diamine) (NACD) | - | - |
Table 2: In Vitro Anti-parasitic Activity of PfSpdS Inhibitors against P. falciparum
| Compound | P. falciparum Strain(s) | IC50 (µM) | Reference |
| trans-4-methylcyclohexylamine (4MCHA) | - | 35 | [1] |
| Dicyclohexylamine | NF54 (chloroquine-sensitive) | 97 | |
| Dicyclohexylamine | R strain (less chloroquine-sensitive) | 501 | |
| 1,7-diaminoheptane | NF54 | 466 | |
| 1,7-diaminoheptane | R strain | 319 | |
| Agmatine | NF54 | 431 | |
| Agmatine | R strain | 340 |
Signaling Pathway
The polyamine biosynthesis pathway in P. falciparum is a critical metabolic route for parasite survival. The pathway begins with the conversion of L-ornithine to putrescine, which is then used by spermidine synthase (SpdS) to produce spermidine. Spermidine can be further converted to spermine. Unlike their human hosts, P. falciparum possesses a bifunctional S-adenosylmethionine decarboxylase/ornithine decarboxylase (AdoMetDC/ODC) enzyme.[2][3][4] SpdS, the target of the inhibitors described herein, utilizes putrescine and decarboxylated S-adenosylmethionine (dcAdoMet) as substrates.
Caption: Polyamine biosynthesis pathway in P. falciparum and the target of SpdSyn inhibitors.
Experimental Protocols
PfSpdS Enzymatic Assay Protocol
This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant PfSpdS. The assay measures the formation of spermidine from its substrates, putrescine and dcAdoMet.
Materials:
-
Recombinant PfSpdS enzyme
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Putrescine
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Test compound (this compound)
-
Perchloric acid (0.4 M)
-
HPLC system with a fluorescence detector
-
o-phthaldialdehyde (OPA) reagent
Procedure:
-
Prepare a standard reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 1 mM EDTA, and 10 µg BSA.
-
Add 0.1 mM putrescine and 0.1 mM dcAdoMet to the reaction mixture.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and add to the reaction mixture. Include a solvent-only control.
-
Initiate the reaction by adding 0.2 µg of recombinant PfSpdS. The final reaction volume should be 100 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 0.4 M perchloric acid.
-
Quantify the amount of spermidine formed using HPLC with pre-column derivatization with OPA and fluorescence detection.
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
To determine the Ki and the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the presence and absence of the inhibitor.
In Vitro Anti-malarial Susceptibility Testing: SYBR Green I-based Assay
This protocol determines the 50% inhibitory concentration (IC50) of a test compound against the erythrocytic stages of P. falciparum in culture. The assay relies on the fluorescent dye SYBR Green I, which intercalates with the parasite's DNA.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microtiter plates
-
Test compound
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I dye
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add 180 µL of the parasite culture to each well of the 96-well plate containing 20 µL of the diluted test compound. Include wells with parasite culture only (positive control) and uninfected erythrocytes (negative control).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Subtract the background fluorescence from the uninfected erythrocyte wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of potential PfSpdS inhibitors, from initial enzymatic assays to cellular anti-parasitic activity determination.
References
Determining the IC50 of SpdSyn binder-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for determining the half-maximal inhibitory concentration (IC50) of SpdSyn binder-1, a weak binder to the active site of Plasmodium falciparum spermidine (B129725) synthase (PfSpdS).[1] The following sections outline the principles of spermidine synthase activity assays, provide step-by-step experimental protocols, and detail data analysis for IC50 determination.
Introduction to Spermidine Synthase and Inhibition
Spermidine synthase (SpdSyn) is a key enzyme in the polyamine biosynthesis pathway. It catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, forming spermidine and 5'-methylthioadenosine (MTA).[2][3][4] Polyamines like spermidine are essential for cell growth and proliferation, making SpdSyn a potential therapeutic target for diseases such as malaria, caused by Plasmodium falciparum.[2][5]
This compound has been identified as a compound that binds to the active site of PfSpdS and is investigated for its potential to inhibit enzyme activity.[1] Determining the IC50 value is a critical step in characterizing the potency of this and other potential inhibitors. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The signaling pathway for the synthesis of spermidine is depicted below.
Caption: Pathway of spermidine synthesis.
Methods for Determining IC50 of this compound
Several methods can be employed to measure the enzymatic activity of SpdSyn and thereby determine the IC50 of an inhibitor. The choice of method may depend on available equipment, sensitivity requirements, and throughput needs.
HPLC-Based Assay
This method directly measures the formation of the product, spermidine. The standard reaction involves incubating the enzyme with its substrates, putrescine and dcAdoMet, in the presence of varying concentrations of the inhibitor. The reaction is stopped, and the amount of spermidine produced is quantified by high-performance liquid chromatography (HPLC) after derivatization.[2]
Radiometric Assay
This highly sensitive assay follows the production of [³⁵S]MTA from [³⁵S]dcAdoMet.[3][6] The reaction is terminated, and the radiolabeled product is separated from the radiolabeled substrate, typically using phosphocellulose columns.[3] The amount of radioactivity in the product fraction is then quantified.
Fluorescence-Based Assay
Fluorescence-based assays offer a high-throughput alternative to traditional methods. One such assay utilizes the reaction of synthesized polyamines with a reagent like 1,2-diaminobenzene (DAB) to produce a fluorescent derivative that can be quantified.[7]
Radioimmunoassay (RIA)
A competitive radioimmunoassay can be used to detect the formation of MTA, a stoichiometric by-product of the SpdSyn reaction.[8] This method is known for its high sensitivity.
Experimental Protocols
The following protocols are adapted for the determination of the IC50 of this compound against Plasmodium falciparum spermidine synthase (PfSpdS).
Protocol 1: HPLC-Based Spermidine Synthase Activity Assay
This protocol is based on the method described for PfSpdS.[2]
Materials:
-
Recombinant PfSpdS
-
This compound
-
Putrescine
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Bovine serum albumin (BSA)
-
Perchloric acid (HClO₄)
-
o-phthaldialdehyde (OPA) for derivatization
-
HPLC system
Experimental Workflow:
Caption: Workflow for IC50 determination using an HPLC-based assay.
Procedure:
-
Prepare a standard reaction mixture: In a total volume of 100 µL, combine 50 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 1 mM EDTA, 10 µg BSA, 0.1 mM putrescine, and 0.1 mM dcAdoMet.[2]
-
Prepare inhibitor dilutions: Create a series of concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Set up the assay: To individual tubes, add the reaction mixture and varying concentrations of this compound. Include a control with no inhibitor.
-
Initiate the reaction: Add 0.2 µg of PfSpdS to each tube to start the reaction.[2]
-
Incubate: Incubate the reaction mixtures at 37°C for 30 minutes.[2]
-
Terminate the reaction: Stop the reaction by adding 100 µL of 0.4 M HClO₄.[2]
-
Derivatization and HPLC analysis: The amount of spermidine formed is determined by HPLC with o-phthaldialdehyde derivatization.[2]
Protocol 2: Radiometric Assay
This protocol measures the production of [³⁵S]MTA.[3][6]
Materials:
-
Recombinant PfSpdS
-
This compound
-
Putrescine
-
[³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcAdoMet)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Phosphocellulose columns
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a final volume, combine 100 mM sodium phosphate buffer (pH 7.5), putrescine, and varying concentrations of this compound.
-
Initiate the reaction: Start the reaction by adding PfSpdS and [³⁵S]dcAdoMet.
-
Incubate: Incubate at 37°C for a time period where product formation is linear.
-
Terminate the reaction: Stop the reaction by acidification.[3]
-
Separate product: Separate [³⁵S]MTA from unreacted [³⁵S]dcAdoMet using phosphocellulose columns.[3]
-
Quantify: Measure the radioactivity of the eluted [³⁵S]MTA using a scintillation counter.
Data Presentation and Analysis
The quantitative data from the inhibition assays should be summarized in a structured table.
Table 1: Inhibition of PfSpdS by this compound (Hypothetical Data)
| This compound Conc. (µM) | % Inhibition |
| 0 (Control) | 0 |
| 10 | 8 |
| 30 | 25 |
| 100 | 48 |
| 300 | 75 |
| 1000 | 92 |
IC50 Calculation:
-
Calculate Percent Inhibition: % Inhibition = [1 - (Activity with inhibitor / Activity of control)] * 100
-
Plot Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. This will typically generate a sigmoidal curve.[9]
-
Determine IC50: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the dose-response curve. This can be determined using non-linear regression analysis with software such as GraphPad Prism.[9][10]
Conclusion
The protocols outlined provide robust methods for determining the IC50 of this compound against PfSpdS. The choice of assay will depend on the specific resources and requirements of the laboratory. Accurate determination of the IC50 is a fundamental step in the characterization of this potential anti-malarial compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Assay Method for Spermidine and Spermine Synthases Using Antibody Against MTA -BMB Reports [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Crystallizing Plasmodium falciparum Spermidine Synthase with SpdSyn Binder-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of Plasmodium falciparum spermidine (B129725) synthase (PfSpdSyn) in complex with a putative inhibitor, referred to here as SpdSyn binder-1. These guidelines are compiled from established methodologies for the expression, purification, and crystallization of PfSpdSyn with various known ligands. The protocols outlined below are intended to serve as a robust starting point for structural biology studies aimed at understanding the molecular interactions between PfSpdSyn and its inhibitors, facilitating structure-based drug design for novel antimalarial therapeutics.
Introduction to PfSpdSyn as a Drug Target
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the polyamine biosynthesis pathway for its proliferation. Spermidine synthase (SpdS) is a key enzyme in this pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, yielding spermidine.[1][2] The essential role of polyamines in cell growth and differentiation makes PfSpdSyn an attractive target for the development of new antimalarial drugs. Structural elucidation of PfSpdSyn in complex with potent inhibitors is crucial for the rational design of next-generation therapeutics.
Data Presentation: Ligand Binding and Inhibition
The following table summarizes kinetic and inhibitory data for previously studied ligands of PfSpdSyn, which can serve as a benchmark for the characterization of new binders like this compound.
| Compound | Type | K_m / K_i (µM) | IC_50 (µM) | Reference |
| dcAdoMet | Substrate | 35 | - | [3] |
| Putrescine | Substrate | 52 | - | [3] |
| trans-4-methylcyclohexylamine (4MCHA) | Inhibitor | 0.18 | 35 | [3] |
| S-adenosyl-1,8-diamino-3-thio-octane (AdoDATO) | Inhibitor | - | - | [2] |
| Benzimidazol-(2-yl)pentan-1-amine (BIPA) | Binder | - | >> 100 | [1][4] |
Experimental Workflow Overview
The overall process for obtaining crystals of the PfSpdSyn-SpdSyn binder-1 complex involves several key stages, from gene expression to crystal harvesting.
Caption: Experimental workflow for PfSpdSyn-ligand crystallization.
Polyamine Biosynthesis Pathway in P. falciparum
Understanding the context of PfSpdSyn's function is critical. The following diagram illustrates the polyamine synthesis pathway in the parasite.
References
- 1. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of Plasmodium falciparum spermidine synthase in complex with the substrate decarboxylated S-adenosylmethionine and the potent inhibitors 4MCHA and AdoDATO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Polyamine Synthesis Inhibitors
Topic: SpdSyn Binder-1 Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, detailed in vivo studies, including formulation, pharmacokinetics, and efficacy data for "this compound," are not publicly available. Therefore, this document provides a representative protocol using a well-characterized inhibitor of the polyamine biosynthesis pathway, MDL 73811 . MDL 73811 is an irreversible inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme upstream of spermidine (B129725) synthase (SpdSyn). This protocol is intended to serve as a guide for designing and executing in vivo studies for inhibitors targeting the polyamine pathway, such as this compound.
Introduction to Polyamine Synthesis Inhibition
Polyamines, including putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes such as cell growth, differentiation, and proliferation. The biosynthesis of polyamines is a highly regulated pathway, and its dysregulation has been implicated in various diseases, including cancer and parasitic infections. Spermidine synthase (SpdSyn) is a key enzyme in this pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine to form spermidine. Inhibition of SpdSyn and other enzymes in this pathway is a promising therapeutic strategy. This compound has been identified as a binder to the active site of Plasmodium falciparum spermidine synthase, suggesting its potential as an anti-malarial agent.[1][2]
This document provides a comprehensive overview of the formulation and in vivo evaluation of a representative polyamine synthesis inhibitor, MDL 73811, to guide research on similar compounds like this compound.
Signaling Pathway of Polyamine Biosynthesis
The biosynthesis of polyamines is a multi-step enzymatic process. Inhibition of key enzymes like S-adenosylmethionine decarboxylase (AdoMetDC) or spermidine synthase (SpdSyn) can deplete downstream polyamines, leading to cytostatic or cytotoxic effects in rapidly proliferating cells.
Formulation of Polyamine Synthesis Inhibitors for In Vivo Studies
The formulation of a compound for in vivo studies is critical for its bioavailability and efficacy. For preclinical studies, a variety of formulations can be considered depending on the physicochemical properties of the compound and the intended route of administration.
3.1. Representative Formulations for Oral and Parenteral Administration
Several vehicle compositions can be used for the formulation of investigational compounds. The choice of vehicle depends on the solubility of the compound.
| Formulation ID | Components | Route of Administration | Notes |
| F1 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | A common vehicle for a wide range of compounds. Ensure complete dissolution. |
| F2 | 10% DMSO, 90% Corn oil | Oral (PO), Subcutaneous (SC) | Suitable for lipophilic compounds. Administer as a solution or suspension. |
| F3 | 1% Carboxymethyl cellulose (B213188) (CMC) in water | Oral (PO) | Forms a suspension. Useful for compounds with poor solubility in oils or aqueous co-solvents. |
Note: The user should determine the optimal formulation for "this compound" based on its specific solubility and stability characteristics.
3.2. Preparation of MDL 73811 Formulation (Representative Protocol)
For the in vivo studies cited in the literature, MDL 73811 was administered via intraperitoneal (IP) injection. A common method for preparing a solution for IP administration is as follows:
-
Weigh the required amount of MDL 73811 powder.
-
Dissolve the powder in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Add Polyethylene glycol 300 (PEG300) to the solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is obtained.
-
Finally, add sterile saline to the desired final volume and concentration.
-
The final solution should be clear and free of precipitates. If not, gentle warming and vortexing may be required.
-
Prepare the formulation fresh on the day of the experiment.
In Vivo Efficacy Studies: A Representative Protocol
This protocol describes a representative in vivo efficacy study of a polyamine synthesis inhibitor in a murine model of parasitic infection, based on studies with MDL 73811 against Trypanosoma brucei.
4.1. Experimental Workflow
4.2. Detailed Experimental Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Inoculate mice intraperitoneally with 1 x 105Trypanosoma brucei brucei.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., Formulation F1 without the active compound).
-
Group 2: MDL 73811 (20 mg/kg).
-
-
Administration: Administer the treatment intraperitoneally (IP) twice daily for 4 consecutive days, starting 24 hours post-infection.
-
Monitoring:
-
Monitor parasitemia daily by microscopic examination of tail blood smears.
-
Record body weight and clinical signs of disease daily.
-
-
Endpoints:
-
Primary endpoint: Parasite clearance from the blood.
-
Secondary endpoint: Survival of the animals.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Satellite Group:
-
A separate group of infected and treated animals can be used for PK/PD analysis.
-
At specified time points after the first dose, collect blood samples for the determination of plasma drug concentrations (Pharmacokinetics).
-
Isolate parasites from treated animals to measure intracellular polyamine levels (Pharmacodynamics).
-
Quantitative Data Presentation
5.1. In Vivo Efficacy of MDL 73811 against T. b. brucei in Mice
| Treatment Group | Dose (mg/kg) | Route | Schedule | Outcome | Reference |
| MDL 73811 | 20 | IP | Twice daily for 4 days | Cure of infection | [2] |
| MDL 73811 | 50 | IP | Three times daily for 5 days (in combination with DFMO) | Cure of drug-resistant T. b. rhodesiense infection | [2] |
| MDL 73811 | 50 | Continuous infusion via miniosmotic pump | For 7 days | Cure of drug-resistant T. b. rhodesiense infection | [2] |
5.2. Pharmacokinetic and Pharmacodynamic Parameters of MDL 73811
| Parameter | Value | Species | Notes | Reference |
| Pharmacokinetics | ||||
| Plasma Half-life (t1/2) | ~10 minutes | Rat, Mouse | Indicates rapid clearance. | [3] |
| Plasma Concentration | 50-60 µM | Rat | Achieved within 10 minutes of administration. | [3] |
| Pharmacodynamics | ||||
| Intratrypanosomal Concentration | 1.9 mM | Rat | Demonstrates significant accumulation in the parasite. | [3] |
| Effect on Polyamines | Decrease in spermidine, Increase in putrescine | T. b. brucei from treated rats | Confirms target engagement and mechanism of action. | [2] |
Conclusion
While specific in vivo data for this compound is not yet available, the provided protocols and data for the representative polyamine synthesis inhibitor, MDL 73811, offer a robust framework for researchers in the field. The successful in vivo application of MDL 73811 highlights the therapeutic potential of targeting the polyamine biosynthesis pathway. Future studies on this compound should focus on determining its optimal formulation, and conducting rigorous in vivo efficacy, pharmacokinetic, and pharmacodynamic studies to validate its potential as a therapeutic agent. The methodologies and conceptual framework presented in these application notes are designed to guide such investigations.
References
Application Notes and Protocols: SpdSyn binder-1 as a Negative Control in Spermidine Synthase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725) synthase (SpdSyn) is a key enzyme in the polyamine biosynthesis pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine.[1][2] This pathway is crucial for cell growth, differentiation, and proliferation, making SpdSyn a potential therapeutic target for various diseases, including cancer and parasitic infections like malaria. In the development of SpdSyn inhibitors, the use of appropriate controls is paramount to validate assay results and eliminate false positives. SpdSyn binder-1 is a compound identified as a weak binder to the active site of Plasmodium falciparum spermidine synthase (PfSpdS), making it an ideal candidate for use as a negative control in screening and characterization assays.[3] This document provides detailed application notes and protocols for the effective use of this compound as a negative control.
Principle and Application
A negative control in an enzyme assay is a substance that is not expected to affect the enzyme's activity. It is used to establish a baseline and to ensure that any observed inhibition is due to the specific interaction of the test compound with the enzyme and not due to non-specific effects such as aggregation, denaturation, or interference with the assay signal.
This compound serves as an excellent negative control because, while it is designed to interact with the enzyme's active site, its binding affinity is intentionally weak, resulting in negligible inhibition of the enzyme's catalytic activity at typical screening concentrations. By including this compound in an assay, researchers can:
-
Validate Assay Specificity: Differentiate between true inhibitors and compounds that cause non-specific assay interference.
-
Establish a Baseline: Define the signal level corresponding to no or minimal inhibition.
-
Assess Compound Solubility and Vehicle Effects: Ensure that the vehicle (e.g., DMSO) and the compound itself at the tested concentrations do not independently affect enzyme activity.
Data Presentation
As no specific quantitative data for the binding affinity or inhibitory activity of this compound is publicly available, the following table presents hypothetical data to illustrate its expected performance as a negative control in a typical spermidine synthase assay compared to a known inhibitor.
Table 1: Hypothetical Comparative Data of a Known SpdSyn Inhibitor and this compound
| Compound | Target | Assay Type | IC50 (µM) | Maximum Inhibition (%) | Notes |
| Known Inhibitor (e.g., AdoDATO) | PfSpdS | Radiometric | ~5 | >95 | Demonstrates potent, dose-dependent inhibition. |
| This compound | PfSpdS | Radiometric | >100 (Hypothetical) | <5 (Hypothetical) | Shows negligible inhibition at high concentrations, confirming its suitability as a negative control. |
Signaling Pathway and Experimental Workflow Diagrams
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Polyamine Biosynthesis Pathway
Caption: Polyamine biosynthesis pathway.
Spermidine Synthase Reaction Mechanism
Caption: Spermidine synthase reaction.
Experimental Workflow for an Inhibition Assay
Caption: Enzyme inhibition assay workflow.
Experimental Protocols
The following protocols are generalized for a radiometric spermidine synthase assay. Researchers should optimize conditions based on their specific enzyme source, purity, and detection method.
Materials and Reagents
-
Purified recombinant spermidine synthase (e.g., P. falciparum SpdSyn)
-
Putrescine dihydrochloride
-
Decarboxylated S-adenosylmethionine (dcSAM) - ideally radiolabeled, e.g., [³H]dcSAM or [³⁵S]dcSAM
-
This compound (Negative Control)
-
Known SpdSyn inhibitor (Positive Control, e.g., AdoDATO)
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT, 1 mM EDTA
-
Bovine Serum Albumin (BSA)
-
Stop Solution: e.g., 0.4 M Perchloric acid
-
Scintillation cocktail
-
96-well microplates
-
Microplate reader (scintillation counter)
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 10X stock of the assay buffer and dilute to 1X with nuclease-free water on the day of the experiment.
-
Enzyme Stock: Reconstitute purified SpdSyn in assay buffer to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the working concentration (e.g., 0.2 µg per reaction) in assay buffer.
-
Substrate Stocks:
-
Prepare a 10 mM stock solution of putrescine in nuclease-free water.
-
Prepare a 1 mM stock solution of radiolabeled dcSAM. The final concentration in the assay should be at or near the Km value for the enzyme.
-
-
Compound Stocks:
-
This compound (Negative Control): Prepare a 10 mM stock solution in 100% DMSO.
-
Positive Control Inhibitor: Prepare a 10 mM stock solution in 100% DMSO.
-
Test Compounds: Prepare stock solutions in 100% DMSO.
-
Protocol 2: Spermidine Synthase Inhibition Assay
-
Assay Plate Preparation:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
BSA (to a final concentration of e.g., 10 µg)
-
SpdSyn enzyme (to a final concentration of e.g., 0.2 µg)
-
-
-
Compound Addition:
-
Add 1 µL of the respective compound solutions (Test compounds, Positive Control, or this compound as the Negative Control) to the wells. For the "no compound" control, add 1 µL of DMSO. This will result in a final DMSO concentration of 1% in a 100 µL reaction volume.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing putrescine and radiolabeled dcSAM in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) during which the reaction is linear.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of Stop Solution (e.g., 100 µL of 0.4 M perchloric acid).
-
-
Detection:
-
The separation of the radiolabeled product (spermidine) from the unreacted radiolabeled substrate (dcSAM) can be achieved using various methods, such as ion-exchange chromatography or phosphocellulose paper binding.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
For this compound, the percentage of inhibition should be minimal, confirming its role as a negative control.
-
Troubleshooting
Table 2: Troubleshooting Common Issues in Spermidine Synthase Assays
| Issue | Possible Cause | Suggested Solution |
| High background signal | Non-enzymatic degradation of substrate. Incomplete separation of product and substrate. | Run a "no enzyme" control to assess non-enzymatic activity. Optimize the product separation method. |
| Low signal-to-noise ratio | Low enzyme activity. Insufficient incubation time. | Increase enzyme concentration or incubation time (ensure linearity). Check the specific activity of the enzyme. |
| High variability between replicates | Pipetting errors. Inconsistent mixing. Edge effects in the plate. | Use calibrated pipettes. Ensure thorough mixing after each addition. Avoid using the outer wells of the plate or fill them with buffer. |
| Inhibition observed with the negative control (this compound) | Compound aggregation at high concentrations. Contamination of the this compound stock. | Test this compound at a range of concentrations. Ensure the final DMSO concentration is consistent across all wells and not exceeding 1-2%. Verify the purity of the this compound. |
| No inhibition with the positive control | Inactive inhibitor. Incorrect inhibitor concentration. | Use a fresh stock of the positive control inhibitor. Verify the concentration of the stock solution. |
Conclusion
This compound is a valuable tool for researchers working on the discovery and development of spermidine synthase inhibitors. Its characteristic as a weak binder to the enzyme's active site makes it an appropriate negative control to ensure the validity and specificity of screening assays. The protocols and guidelines provided in this document are intended to facilitate the effective use of this compound in spermidine synthase research, ultimately contributing to the generation of reliable and reproducible data.
References
Application Notes and Protocols: SpdSyn binder-1 in Fragment-Based Drug Discovery
Topic: Application of SpdSyn binder-1 in Fragment-Based Drug Discovery Target Audience: Researchers, scientists, and drug development professionals involved in early-stage drug discovery, particularly those with an interest in anti-malarial therapeutics.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight fragments that, despite often exhibiting weak binding affinity, can be efficiently optimized into potent drug candidates. This document provides detailed application notes and protocols for the use of this compound, a known weak binder of Plasmodium falciparum spermidine (B129725) synthase (PfSpdS), as a case study in a typical FBDD workflow. PfSpdS is a critical enzyme in the polyamine biosynthetic pathway of the malaria parasite, making it an attractive target for therapeutic intervention.
This compound was identified through a structure-based virtual screen of approximately 2.6 million compounds.[1] Its interaction with the active site of PfSpdS has been experimentally verified, making it an excellent starting point for a fragment-based campaign aimed at developing more potent inhibitors of this essential parasite enzyme.[1][2][3]
Polyamine Biosynthesis Pathway in Plasmodium falciparum
The polyamine pathway is crucial for the growth, proliferation, and differentiation of the malaria parasite.[4] Spermidine synthase (SpdS) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, forming spermidine.[5][6] In P. falciparum, this enzyme is also capable of synthesizing spermine (B22157) from spermidine, a function handled by a distinct spermine synthase in mammals.[5][6][7] This metabolic distinction presents a therapeutic window for targeting the parasite's enzyme with high selectivity.
Fragment-Based Drug Discovery Workflow
A typical FBDD campaign targeting PfSpdS using a fragment like this compound involves several key stages, from initial hit identification to lead optimization.
Data Presentation: PfSpdS Binders and Inhibitors
The following tables summarize quantitative data for this compound and other representative compounds that interact with Plasmodium falciparum spermidine synthase. This data is essential for prioritizing fragments and guiding medicinal chemistry efforts.
Table 1: Binding Affinity and Inhibition Data for PfSpdS Ligands
| Compound Name/ID | Type | Method | Kd (µM) | IC50 (µM) | Reference |
| This compound | Fragment Hit | NMR | Weak Binder | >> 100 | [1][8] |
| BIPA | Fragment Hit | ITC | 2.5 ± 0.1 | > 1000 | [5][8] |
| 4MAN | Inhibitor | ITC | 15 ± 1 | 23 | [8] |
| 4MCHA | Inhibitor | Enzyme Assay | - | 4.3 | [9] |
| AdoDATO | Inhibitor | ITC | 0.057 ± 0.003 | 0.12 | [5][9] |
| dcAdoMet | Substrate | ITC | 0.44 ± 0.02 | - | [5] |
| Putrescine | Substrate | ITC | No binding (without dcAdoMet) | - | [5] |
| MTA | Product | ITC | 0.17 ± 0.01 | - | [5] |
Note: BIPA (5-(1H-benzimidazol-2-yl)pentan-1-amine) and 4MAN (4-methylaniline) were also identified in the same virtual screen as this compound. 4MCHA (N-(3-aminopropyl)-cyclohexylamine) and AdoDATO (S-adenosyl-1,8-diamino-3-thio-octane) are known potent inhibitors.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign targeting PfSpdS are provided below.
Protocol 1: Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for detecting the weak binding typical of fragments. Ligand-observed NMR experiments, such as saturation transfer difference (STD) or WaterLOGSY, are commonly used to confirm fragment binding.
Objective: To confirm the binding of this compound to PfSpdS.
Materials:
-
Purified PfSpdS protein (typically 10-20 µM)
-
This compound stock solution (e.g., 100 mM in DMSO-d6)
-
NMR Buffer: 50 mM Potassium Phosphate pH 7.5, 150 mM NaCl, 2 mM DTT in 99.9% D2O
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Methodology:
-
Sample Preparation:
-
Prepare a 1 mL sample of 10-20 µM PfSpdS in NMR buffer.
-
Acquire a reference 1D 1H NMR spectrum of the protein solution.
-
Add this compound to the protein solution to a final concentration of 200 µM.
-
-
STD-NMR Experiment:
-
Set up the STD experiment with selective saturation of protein resonances (e.g., on-resonance at 0 ppm, off-resonance at 40 ppm).
-
Use a saturation time of 2 seconds, applied as a train of Gaussian-shaped pulses.
-
Acquire the on-resonance and off-resonance spectra.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
-
Data Analysis:
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of these signals confirms that this compound is a binder. The relative intensity of the signals can provide information about the binding epitope.
-
Protocol 2: Quantitative Binding Analysis by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the dissociation constant (Kd) of a fragment hit (e.g., BIPA) to PfSpdS.[5]
Materials:
-
Purified PfSpdS protein (dialyzed overnight against ITC buffer)
-
Fragment stock solution (e.g., BIPA)
-
ITC Buffer: 100 mM HEPES pH 7.5, 250 mM NaCl
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Prepare a 20 µM solution of PfSpdS in the ITC buffer. Load this into the sample cell of the calorimeter.
-
Prepare a 200 µM solution of the fragment (e.g., BIPA) in the same ITC buffer. Load this into the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 20-30 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Stir the sample cell at 750 rpm.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Correct for the heat of dilution by performing a control titration of the ligand into the buffer alone.
-
Fit the corrected data to a single-site binding model using the manufacturer's software (e.g., MicroCal Origin) to determine the Kd, n, and ΔH.[5][6]
-
Protocol 3: Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PfSpdS. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.
Objective: To determine the IC50 value of an inhibitor (e.g., 4MAN) against PfSpdS.[5][8]
Materials:
-
Purified PfSpdS protein (0.2 µg per reaction)
-
Substrates: 0.1 mM dcAdoMet, 0.1 mM putrescine
-
Assay Buffer: 50 mM Potassium Phosphate pH 7.5, 1 mM DTT, 1 mM EDTA, 10 µg BSA
-
Inhibitor stock solution (serial dilutions)
-
Stop Solution: 0.4 M HClO4
-
HPLC system with a fluorescence detector
-
o-phthaldialdehyde (OPA) for derivatization
Methodology:
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures in a total volume of 100 µL.
-
Each reaction should contain assay buffer, 0.1 mM dcAdoMet, 0.1 mM putrescine, 0.2 µg PfSpdS, and the desired concentration of the inhibitor. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
-
Enzymatic Reaction:
-
Reaction Termination and Product Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable starting point for an FBDD campaign against Plasmodium falciparum spermidine synthase. The protocols and data presented herein outline a clear, systematic approach for validating such a fragment hit and initiating a hit-to-lead optimization program. By leveraging sensitive biophysical techniques for initial screening and robust biochemical assays for functional characterization, researchers can efficiently advance weakly binding fragments into potent and selective inhibitors of this key anti-malarial drug target. The distinct nature of the polyamine pathway in the parasite offers a promising avenue for the development of novel therapeutics with a reduced risk of host toxicity.
References
- 1. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of SpdSyn binder-1 for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with SpdSyn binder-1 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule that acts as a weak binder to the active site of spermidine (B129725) synthase in Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] Its primary application is in malaria research.[1][2][3]
Q2: What are the known solubility characteristics of this compound?
This compound is known to have poor aqueous solubility.[2] It is generally recommended to dissolve it in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution before further dilution into aqueous assay buffers.[2]
Q3: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound.[2]
Q4: How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are as follows:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | Check datasheet for specific recommendations. | |
| In DMSO | -80°C | Up to 6 months | Protect from light.[1] Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light.[1] |
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
The tolerance to DMSO can vary significantly between different cell lines. However, some general guidelines are:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may cause off-target effects.
It is imperative to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Troubleshooting Guides
Problem 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common issue for hydrophobic compounds, often referred to as "crashing out" or "antisolvent precipitation," which occurs when the compound's solubility limit is exceeded in the new solvent environment.[4]
Solutions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. This gradual change in solvent composition can help maintain solubility.[4] It is preferable to add the DMSO stock directly to the assay media, which often contains proteins or other components that can help keep the compound in solution.
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final buffer. Ensure the final concentration of the co-solvent is compatible with your assay.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.
-
Gentle Warming and Sonication: After dilution, briefly warming the solution to 37°C or sonicating it can help re-dissolve any precipitate that has formed.[4]
Problem 2: I'm observing variability in my experimental results.
Poor solubility of this compound can be a significant source of experimental variability. If the compound is not fully dissolved, its effective concentration in the assay will be lower and less consistent, leading to non-reproducible data.
Solutions:
-
Conduct a Solubility Test: Before your main experiment, perform a preliminary test to determine the maximum soluble concentration of this compound in your final assay medium.
-
Ensure Thorough Mixing: When diluting the stock solution, ensure complete and uniform mixing to achieve a homogeneous solution.
-
Filter the Stock Solution: If you suspect insoluble impurities in your stock solution, you can filter it using a 0.22 µm syringe filter. Be aware that this may lower the concentration if it is this compound that is not fully dissolved.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add a minimal volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the vial for 30-60 seconds to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[4][5]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution as described in Protocol 1.
-
Serial Dilution in DMSO: Create a series of dilutions of the stock solution in DMSO (e.g., 10 mM down to 1 µM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Turbidity Measurement: Measure the turbidity in each well using a plate reader capable of nephelometry (light scattering) or by measuring the absorbance at a wavelength of 620 nm.[4]
-
Data Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Data Presentation
Table 1: Common Solvents and Co-solvents for In Vitro Assays
| Solvent/Co-solvent | Typical Stock Concentration | Typical Final Assay Concentration | Notes |
| DMSO | 10-50 mM | < 0.5% | Universal solvent for many hydrophobic compounds. Can be cytotoxic at higher concentrations.[1] |
| Ethanol | 10-50 mM | < 1% | Suitable for compounds soluble in alcohols. Can have biological effects. |
| PEG 300/400 | 1-20% in aqueous buffer | 1-5% | Can improve solubility and stability in aqueous solutions. |
| Propylene Glycol | 1-20% in aqueous buffer | 1-5% | Similar to PEG, often used in formulations. |
Visualizations
Caption: Spermidine synthase pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and troubleshooting this compound solubility.
Caption: Logical relationships in troubleshooting this compound precipitation.
References
SpdSyn binder-1 stability in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SpdSyn binder-1 in DMSO and aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How long can I store this compound in DMSO?
A2: The recommended storage duration for this compound in DMSO depends on the temperature:
Always protect the solution from light.[1][2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4][5] It is crucial to use newly opened or anhydrous DMSO, as the solvent is hygroscopic and absorbed water can promote the degradation of the compound.[1][5]
Q4: I am observing precipitate in my this compound DMSO stock solution after thawing. What should I do?
A4: The appearance of precipitate could be due to poor solubility at lower temperatures or degradation of the compound. First, try to redissolve the compound by gently warming the solution and using an ultrasonic bath.[1] If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. To avoid this, ensure the stock concentration does not exceed the solubility limit and consider preparing a more dilute stock solution.
Q5: Can I store this compound in aqueous solutions?
A5: It is generally not recommended to store this compound in aqueous solutions for extended periods. Small molecules, particularly those with functional groups like amides and esters, can be susceptible to hydrolysis in aqueous environments.[6] For experiments requiring aqueous buffers, it is best to prepare the working solution fresh from a DMSO stock on the day of use.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay. | 1. Degradation in culture medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium. 2. Adsorption to plasticware: Lipophilic compounds can bind to the surface of plastic plates and tubes. 3. Cellular metabolism: The compound may be metabolized by the cells. | 1. Assess the stability of this compound in your specific cell culture medium using an LC-MS/MS-based protocol (see Experimental Protocol 2). 2. Use low-binding plasticware for your experiments.[4] 3. Differentiate between chemical degradation and cellular metabolism by incubating the compound in complete media without cells and analyzing for degradation.[4] |
| Inconsistent results between experiments. | 1. Inconsistent solution preparation: Variations in weighing, dissolving, or diluting the compound. 2. Variable storage times or conditions: Using stock solutions of different ages or that have undergone multiple freeze-thaw cycles. | 1. Standardize the protocol for solution preparation and ensure the compound is fully dissolved. 2. Prepare fresh solutions for each experiment or adhere to strict storage guidelines. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation: The appearance of new peaks suggests that this compound is degrading into other products. Potential degradation pathways include hydrolysis of the amide bond, oxidation of the benzimidazole (B57391) or piperazine (B1678402) rings, or isomerization of the cinnamyl double bond. | 1. Identify the degradation products to understand the degradation pathway. 2. Mitigate the specific degradation mechanism. For example, if hydrolysis is suspected, adjust the pH of the aqueous buffer. If oxidation is a concern, consider adding an antioxidant or storing under an inert atmosphere.[7] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound in DMSO
| Storage Temperature | Recommended Duration | Key Considerations | Reference(s) |
| -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. | [1][2] |
| -20°C | 1 month | Protect from light. | [1][2] |
| 4°C | 2 weeks | Short-term storage only. | [3] |
Table 2: General Observations on Small Molecule Stability in DMSO from Literature
| Factor | Observation | Reference(s) |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds. | [5][8] |
| Freeze/Thaw Cycles | No significant compound loss was observed after 11 freeze/thaw cycles for a diverse set of compounds. | [8][9] |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C. 85% of compounds were stable in wet DMSO for 2 years at 4°C. | [8] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature. | [8][9] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time.
1. Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[4]
2. Storage Conditions:
-
Store aliquots under the different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Sample Collection:
-
Establish a schedule for sample analysis (e.g., time 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
At each time point, retrieve one aliquot from each storage condition.
4. Sample Analysis:
-
Analyze the concentration and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the time 0 sample to determine the percentage of the compound remaining.
Protocol 2: Assessing the Stability of this compound in Aqueous Solutions
This protocol provides a framework to determine the stability of this compound in a specific aqueous buffer or cell culture medium.
1. Preparation of Incubation Medium:
-
Prepare the complete aqueous solution to be tested (e.g., PBS, pH 7.4, or DMEM with 10% FBS).
-
If applicable, pre-warm the medium to the experimental temperature (e.g., 37°C).
2. Incubation:
-
Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect.[4]
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
3. Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[7]
-
Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.[4]
4. Sample Analysis:
-
Analyze the concentration of the parent compound in each sample using LC-MS/MS or another sensitive and specific analytical method.
-
Plot the percentage of the compound remaining versus time to determine the stability profile.[4]
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Workflow for assessing this compound stability in aqueous solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
dealing with the weak binding of SpdSyn binder-1 in experiments
Welcome to the technical support center for SpdSyn binder-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving this weak-affinity binder for Spermidine (B129725) Synthase (SpdSyn).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its weak binding affinity a consideration?
This compound is a small molecule inhibitor of Spermidine Synthase (SpdSyn), an enzyme crucial for the biosynthesis of polyamines like spermidine.[1][2] Initial fragment-based screening hits often exhibit weak binding affinities, typically in the high micromolar (µM) to millimolar (mM) range.[3] This is an expected characteristic of small, low-complexity molecules and serves as a starting point for optimization into more potent compounds.[3] The challenge with weak binders lies in achieving a sufficient signal-to-noise ratio in various biophysical assays.[4][5]
Q2: What are the primary techniques to study the binding of this compound to SpdSyn?
Several biophysical techniques are suitable for characterizing weak binding interactions. The most common include:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data with high sensitivity, making it well-suited for fragment screening.[6][7]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization of binding, directly measuring affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[8][9]
-
Fluorescence Polarization (FP): A solution-based assay that is readily adaptable for high-throughput screening to determine binding affinities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method for detecting very weak interactions and providing structural information on the binding mode.[3][12]
Q3: How can I be confident in the binding data obtained for a weak binder like this compound?
Due to the challenges associated with weak binders, it is crucial to validate findings using multiple orthogonal methods.[3] For instance, an initial hit from a primary screen using a Thermal Shift Assay (TSA) should be confirmed with a more sensitive and quantitative method like SPR or ITC.[3] Consistent results across different techniques increase the confidence in the observed binding event.
Q4: My binding signal is very low. What are the common causes and solutions?
Low signal intensity is a frequent issue with weak binders.[4][13] Common causes and their solutions include:
-
Insufficient Ligand Density (SPR): Optimize the amount of SpdSyn immobilized on the sensor chip. A higher density is generally needed for weak binders, but excessive density can cause steric hindrance.[4][13]
-
Low Analyte Concentration: Increasing the concentration of this compound can boost the signal. However, be cautious of reaching solubility limits or causing non-specific binding.[4][13]
-
Assay Sensitivity: The chosen assay may not be sensitive enough. Consider using a more sensitive technique like SPR or NMR for validation.[3]
Q5: I am observing non-specific binding in my experiments. How can I mitigate this?
Non-specific binding can obscure the true binding signal. To reduce it:
-
Optimize Buffer Conditions: Add non-ionic surfactants like Tween 20 (0.005% to 0.1%) to the running buffer to minimize hydrophobic interactions.[4] Increasing the salt concentration (e.g., up to 500 mM NaCl) can reduce electrostatic interactions.[4]
-
Use Blocking Agents: Including bovine serum albumin (BSA) at 0.5 to 2 mg/ml in the buffer can help block non-specific binding sites.[4]
-
Reference Surface (SPR): Always use a reference channel to subtract non-specific binding and bulk refractive index changes.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound.
Issue 1: Inconsistent Kd Values Across Different Assays
Possible Cause: The different assays may be subject to different types of artifacts, or the binding model may be more complex than a simple 1:1 interaction.
Solutions:
-
Re-evaluate Assay Conditions: Ensure that buffer conditions (pH, salt concentration, additives) are identical across all platforms.
-
Check for Compound Aggregation: Weak binders at high concentrations can form aggregates, leading to anomalous results.[10] Use dynamic light scattering (DLS) to check for aggregation and consider adding a small amount of detergent (e.g., 0.01% Tween-20) to your buffer.[3]
-
Investigate Binding Stoichiometry: Use ITC to determine the binding stoichiometry. If it deviates from 1:1, a more complex binding model may be needed for data analysis.[8]
Issue 2: Difficulty Achieving Saturation in Binding Experiments
Possible Cause: The weak affinity of this compound means that very high concentrations are required to saturate the SpdSyn binding sites, which may be limited by the binder's solubility.
Solutions:
-
Optimize Ligand Concentration: Use the highest possible concentration of this compound that remains soluble and does not cause aggregation.
-
Use a Competition Assay: If direct binding is too weak to measure accurately, a competition assay can be employed. This involves displacing a higher-affinity labeled ligand with this compound.[9]
-
Employ More Sensitive Techniques: Techniques like NMR are particularly adept at characterizing very weak interactions where saturation is not easily achieved in other assays.[14]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating how results from different techniques can be presented for comparison.
Table 1: Binding Affinity of this compound to Spermidine Synthase
| Experimental Technique | Kd (µM) | Stoichiometry (N) | Notes |
| Surface Plasmon Resonance (SPR) | 250 ± 30 | Not Determined | High ligand density was required to obtain a measurable signal. |
| Isothermal Titration Calorimetry (ITC) | 310 ± 45 | 0.95 ± 0.1 | Data suggests a 1:1 binding model. |
| Fluorescence Polarization (FP) | 280 ± 50 | Not Determined | Competition assay with a fluorescently labeled probe. |
Table 2: Thermodynamic Parameters of this compound Binding (from ITC)
| Parameter | Value | Unit |
| Kd | 310 | µM |
| ΔH (Enthalpy) | -8.5 | kcal/mol |
| -TΔS (Entropy) | 2.1 | kcal/mol |
| ΔG (Gibbs Free Energy) | -6.4 | kcal/mol |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics and affinity of this compound to SpdSyn.
Methodology:
-
Ligand Immobilization:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[4]
-
Inject SpdSyn (at 10-20 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~10,000 RU.
-
Deactivate remaining active groups with a 1 M ethanolamine-HCl injection for 7 minutes.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound (e.g., 1 µM to 500 µM) in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject each concentration over the SpdSyn and reference surfaces for a contact time of 60-120 seconds, followed by a dissociation time of 120-300 seconds.[4]
-
Use a high flow rate (30-50 µL/min) to minimize mass transport effects.[4]
-
-
Data Analysis:
-
Subtract the reference channel and blank injection data.[4]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine ka, kd, and Kd.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of the this compound interaction with SpdSyn.
Methodology:
-
Sample Preparation:
-
Dialyze SpdSyn and dissolve this compound in the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Degas both solutions immediately before the experiment.
-
A recommended starting point is to have the ligand concentration in the syringe 10-fold higher than the macromolecule concentration in the cell.[15] For a weak binder, you might start with 20 µM SpdSyn in the cell and 200 µM this compound in the syringe.[15]
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to account for diffusion effects, followed by a series of larger injections (e.g., 2 µL) at 150-second intervals.
-
Continue injections until the binding reaction reaches saturation.[8]
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per injection against the molar ratio of ligand to macromolecule and fit the data to a suitable binding model (e.g., one set of sites) to determine Kd, ΔH, and stoichiometry (n).[8]
-
Protocol 3: Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity of this compound through competition with a fluorescent probe.
Methodology:
-
Assay Setup:
-
In a 96- or 384-well plate, add a fixed concentration of SpdSyn and a fluorescently labeled probe known to bind SpdSyn. The concentration of SpdSyn should be close to the Kd of the probe.
-
Add a serial dilution of this compound to the wells.
-
Include controls for no binder (high polarization) and no SpdSyn (low polarization).
-
-
Measurement:
-
Incubate the plate at room temperature for a set time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a competitive binding equation to calculate the IC50, which can then be converted to a Ki value.
-
Visualizations
References
- 1. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 2. Genetic analysis of spermidine synthase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. bioradiations.com [bioradiations.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Determination of ligand binding modes in weak protein-ligand complexes using sparse NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 14. Weak protein complexes: challenging to study but essential for life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
optimizing SpdSyn binder-1 concentration for cell-based assays
Technical Support Center: SpdSyn Binder-1
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Spermidine Synthase (SpdSyn). It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of putrescine to spermidine. This leads to a depletion of cellular polyamines (spermidine and spermine), which are essential for cell proliferation, differentiation, and survival. Inhibition of this pathway can induce cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
For initial experiments, a starting concentration of 1 µM is recommended. However, the optimal concentration is highly dependent on the cell line and the assay duration. We advise performing a dose-response experiment ranging from 10 nM to 100 µM to determine the EC50 or IC50 for your specific model system.
Q3: How should I prepare and store this compound?
This compound is supplied as a lyophilized powder. For a stock solution, reconstitute the powder in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Q4: What are the expected phenotypic effects following treatment with this compound?
The primary effect of this compound is the inhibition of cell proliferation. Depending on the cell type and concentration used, you may observe:
-
A decrease in the rate of cell division.
-
Induction of G1 phase cell cycle arrest.
-
Increased apoptosis after prolonged exposure (48-72 hours).
-
Changes in cellular morphology, including cell shrinkage and membrane blebbing.
Q5: How can I confirm that the observed effects are due to SpdSyn inhibition?
To validate the on-target effect of this compound, consider performing a rescue experiment. This can be done by co-administering this compound with exogenous spermidine. If the observed phenotype (e.g., decreased cell viability) is reversed or mitigated by the addition of spermidine, it strongly suggests the effect is due to the specific inhibition of the polyamine biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the performance of this compound across various validated cancer cell lines.
Table 1: Potency (IC50) and Cytotoxicity (CC50) of this compound (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HeLa | Cervical Cancer | 1.2 | 25.4 | 21.2 |
| A549 | Lung Cancer | 2.5 | 38.1 | 15.2 |
| MCF-7 | Breast Cancer | 0.8 | 19.7 | 24.6 |
| PC-3 | Prostate Cancer | 5.1 | > 50 | > 9.8 |
| HCT116 | Colon Cancer | 0.5 | 15.3 | 30.6 |
Table 2: Recommended Starting Concentration Ranges for Common Assays
| Assay Type | Duration | Recommended Concentration Range (µM) |
| Proliferation (e.g., BrdU) | 48-72 hours | 0.1 - 10 |
| Cell Viability (e.g., MTT) | 72 hours | 0.5 - 25 |
| Apoptosis (e.g., Caspase-3/7) | 24-48 hours | 1 - 20 |
| Target Engagement | 4-24 hours | 0.05 - 5 |
Signaling Pathway and Workflow Diagrams
Technical Support Center: Plasmodium falciparum Spermidine Synthase Enzymatic Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting enzymatic assays with Plasmodium falciparum spermidine (B129725) synthase (PfSpdS).
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of Plasmodium falciparum spermidine synthase (PfSpdS)?
A1: Plasmodium falciparum spermidine synthase (PfSpdS) is an aminopropyltransferase.[1][2] It catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, forming spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[3][4][5] Unlike mammalian spermidine synthases, PfSpdS can also use spermidine as a substrate to a lesser extent to form spermine.[2][5][6]
Q2: What are the typical substrates and their concentrations used in a PfSpdS assay?
A2: The primary substrates are putrescine and decarboxylated S-adenosylmethionine (dcAdoMet). Standard assays often use concentrations of 0.1 mM for both putrescine and dcAdoMet.[6][7]
Q3: What are the optimal pH and temperature conditions for the PfSpdS enzymatic assay?
A3: The optimal pH for the assay is typically around 7.5, maintained by a buffer such as potassium phosphate (B84403) or HEPES.[6][7] The reaction is generally incubated at 37°C.[6][7][8]
Q4: How is the activity of PfSpdS typically measured?
A4: Enzyme activity is commonly determined by quantifying the amount of spermidine produced. A widely used method involves derivatization of spermidine with θ-phthaldialdehyde followed by HPLC analysis.[6][7] Another approach is to measure the formation of the byproduct 5'-deoxy-5'-methylthioadenosine (MTA) using methods like radioimmunoassays or by detecting radiolabeled MTA when using [³⁵S]dcAdoMet.[3][9]
Q5: What are some known inhibitors of PfSpdS?
A5: Several inhibitors of PfSpdS have been identified. For instance, trans-4-methylcyclohexylamine (4MCHA) is a potent inhibitor with a reported Kᵢ value of 0.18 µM.[5] Another compound, decarboxylated S-adenosylhomocysteine (dcSAH), has been shown to inhibit PfSpdS with an IC₅₀ value of 5 µM.[3]
Troubleshooting Guides
This section addresses common problems encountered during PfSpdS enzymatic assays, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Enzyme Activity | Inactive Enzyme: Improper protein folding, degradation, or incorrect storage. | - Ensure the enzyme is purified correctly and stored at -80°C in an appropriate buffer. - Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. - Check for proper protein folding using techniques like circular dichroism if available. |
| Substrate Degradation: Putrescine or dcAdoMet may have degraded. | - Use fresh, high-quality substrates. The purity of dcAdoMet should be >95%.[6][7] - Store substrates at the recommended temperatures (typically -20°C or lower). | |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | - Verify the pH of the buffer is 7.5.[6][7] - Ensure the incubation temperature is maintained at 37°C.[6][7] - Confirm the presence of necessary co-factors or additives like DTT (1 mM) and EDTA (1 mM) in the reaction mixture.[6][7] | |
| High Background Signal | Contaminating Enzyme Activity: Presence of other enzymes in the purified PfSpdS sample that can produce spermidine or interfering compounds. | - Repurify the PfSpdS enzyme using a different chromatography method (e.g., size exclusion chromatography after affinity chromatography). - Run a negative control reaction without the enzyme to assess background levels. |
| Non-Enzymatic Reaction: Spontaneous reaction between substrates or with components of the reaction buffer. | - Run a control reaction without the enzyme to measure the non-enzymatic formation of the product. - Ensure the reaction buffer is free of contaminants. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate dispensing of enzyme or substrates. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to minimize pipetting variability. |
| Assay Termination Issues: Incomplete or inconsistent stopping of the enzymatic reaction. | - Ensure the stop solution (e.g., 0.4 M HClO₄) is added quickly and mixed thoroughly at the end of the incubation period.[6][7] | |
| Sample Processing Variability: Inconsistent derivatization or HPLC injection volumes. | - Standardize the derivatization protocol and ensure consistent timing. - Use an autosampler for HPLC injections to ensure consistent volumes. | |
| Unexpected Inhibitor Activity | Compound Precipitation: The inhibitor may not be soluble at the tested concentrations in the assay buffer. | - Visually inspect the reaction mixture for any precipitation. - Determine the solubility of the inhibitor in the assay buffer beforehand. - Consider using a co-solvent like DMSO, but keep the final concentration low (e.g., <1%) and include it in all control reactions. |
| Non-Specific Inhibition: The compound may be inhibiting the enzyme through non-specific mechanisms. | - Test the inhibitor against an unrelated enzyme to check for specificity. - Consider assay modifications, such as including BSA (e.g., 10 µg) in the reaction to reduce non-specific binding.[6][7] |
Experimental Protocols
Standard PfSpdS Enzymatic Activity Assay
This protocol is adapted from published methods for determining PfSpdS activity.[6][7]
Materials:
-
Purified recombinant PfSpdS
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Putrescine dihydrochloride
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Bovine Serum Albumin (BSA)
-
Perchloric acid (HClO₄, 0.4 M) for reaction termination
-
HPLC system with a fluorescence detector
-
θ-phthaldialdehyde for derivatization
Standard Reaction Mixture (100 µL total volume):
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 50 mM |
| dcAdoMet | 0.1 mM |
| Putrescine | 0.1 mM |
| DTT | 1 mM |
| EDTA | 1 mM |
| BSA | 10 µg |
| PfSpdS | 0.2 µg |
Procedure:
-
Prepare a master mix containing the buffer, DTT, EDTA, and BSA.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the substrates (putrescine and dcAdoMet) to each tube.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.2 µg of PfSpdS to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 0.4 M HClO₄.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for spermidine content using HPLC with θ-phthaldialdehyde derivatization.
Visualizations
Caption: Enzymatic reaction catalyzed by PfSpdS.
Caption: Troubleshooting workflow for PfSpdS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 7. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A New Assay Method for Spermidine and Spermine Synthases Using Antibody Against MTA -BMB Reports [koreascience.kr]
how to account for the ordered sequential mechanism of PfSpdS in inhibitor assays
Welcome to the technical support center for researchers working with Plasmodium falciparum spermidine (B129725) synthase (PfSpdS) inhibitor assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you account for the ordered sequential mechanism of PfSpdS in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the kinetic mechanism of PfSpdS and why is it important for inhibitor assays?
A1: PfSpdS follows an ordered sequential Bi-Bi kinetic mechanism. This means that the two substrates, decarboxylated S-adenosylmethionine (dcAdoMet) and putrescine, must bind to the enzyme in a specific order before the products, spermidine and 5'-methylthioadenosine (MTA), are released. Understanding this mechanism is crucial for designing and interpreting inhibitor assays, as the apparent potency and mechanism of action of an inhibitor can be influenced by the concentrations of the substrates used in the assay.
Q2: In what order do the substrates bind to PfSpdS?
A2: Binding studies have shown that the aminopropyl donor, dcAdoMet, binds to the free enzyme first. This binding event is thought to induce a conformational change that creates the binding site for the second substrate, the aminopropyl acceptor putrescine.[1][2][3][4]
Q3: How does the ordered sequential mechanism affect the apparent IC50 value of my inhibitor?
A3: The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, can be significantly affected by the substrate concentrations in an ordered sequential mechanism.
-
If your inhibitor is competitive with the first substrate (dcAdoMet): Its apparent IC50 will increase as the concentration of dcAdoMet increases.
-
If your inhibitor is competitive with the second substrate (putrescine): Its apparent IC50 will increase with increasing putrescine concentration.
-
For non-competitive or uncompetitive inhibitors: The relationship between IC50 and substrate concentration is more complex. Therefore, it is essential to perform assays at fixed, known substrate concentrations to obtain reproducible and comparable IC50 values.
Q4: What are the expected patterns on a Lineweaver-Burk plot for an ordered sequential mechanism?
A4: For a bisubstrate reaction following a sequential mechanism, varying the concentration of one substrate while keeping the other constant will produce a series of intersecting lines on a Lineweaver-Burk (double reciprocal) plot.[4][5][6] The nature of the intersection provides information about the kinetic mechanism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent substrate concentrations. Pipetting errors. Instability of reagents (especially dcAdoMet). | Ensure substrate concentrations are precisely controlled and consistent across all assays. Use calibrated pipettes and proper pipetting techniques. Prepare fresh dcAdoMet solutions regularly and store them appropriately. |
| My inhibitor shows different potency when I change the concentration of one of the substrates. | This is expected for a competitive inhibitor in an ordered sequential mechanism. | This is not necessarily a problem but rather a key piece of data. To determine the mechanism of inhibition, systematically vary the concentration of each substrate while keeping the other constant and measure the IC50 of your inhibitor. |
| My data does not fit a standard single-substrate inhibition model. | The ordered sequential mechanism requires a more complex kinetic model that accounts for two substrates. | Use non-linear regression analysis with kinetic models specifically designed for bisubstrate enzymes with an ordered sequential mechanism. Consult specialized enzyme kinetics software or resources. |
| No or very low enzyme activity. | Inactive enzyme due to improper storage or handling. Degradation of dcAdoMet. Incorrect buffer pH or composition. | Use a fresh aliquot of enzyme and ensure it has been stored at the correct temperature. Prepare fresh dcAdoMet. Verify the pH and composition of your assay buffer. |
| The reaction does not reach saturation at high substrate concentrations. | The concentration of the "fixed" substrate is too low, becoming the limiting factor. Substrate inhibition at very high concentrations. | Increase the concentration of the fixed substrate to ensure it is saturating. Test a range of concentrations for the varied substrate to identify potential substrate inhibition. |
Data Presentation: Kinetic Constants of PfSpdS Inhibitors
The following table summarizes kinetic data for some known inhibitors of PfSpdS. Note that assay conditions can influence these values.
| Inhibitor | Type of Inhibition (vs. Putrescine) | K_i (µM) | IC_50 (µM) | Reference |
| trans-4-methylcyclohexylamine (4MCHA) | Competitive | 0.18 | 35 | [7] |
| 4-methylaniline (4MAN) | Competitive | - | 23 | [1] |
| S-adenosyl-3-thio-1,8-diaminooctane (AdoDATO) | Competitive | - | - | [5] |
| N-(3-aminopropyl)-trans-cyclohexylamine (NAC) | Competitive | - | 7.4 | [5] |
| (1R,4R)-(N1-(3-aminopropyl)-trans-cyclohexane-1,4-diamine (NACD)) | - | - | 619 | [5] |
Experimental Protocols
Protocol: PfSpdS Activity Assay for Inhibitor Screening
This protocol is adapted from established methods and is suitable for determining the IC50 values of inhibitors.[2][4]
Materials:
-
Recombinant PfSpdS enzyme
-
Decarboxylated S-adenosylmethionine (dcAdoMet) stock solution
-
Putrescine dihydrochloride (B599025) stock solution
-
Inhibitor stock solutions in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM DTT, 1 mM EDTA, 10 µg/mL BSA
-
Quenching Solution: 0.4 M HClO4
-
HPLC system with a suitable column for polyamine analysis
-
Derivatization reagent (e.g., o-phthaldialdehyde)
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, dcAdoMet, and putrescine at 2x the final desired concentration. For initial screens, concentrations around the Km values (dcAdoMet ≈ 35 µM, putrescine ≈ 52 µM) are a good starting point.[7]
-
Inhibitor Dilution: Prepare serial dilutions of your test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, add 50 µL of the inhibitor dilution (or vehicle control).
-
Initiate Reaction: Add 50 µL of the 2x reagent mix to each tube/well to start the reaction. The final volume will be 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the quenching solution (0.4 M HClO4).
-
Analysis:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant for the formation of spermidine using a suitable HPLC method with pre- or post-column derivatization.
-
Quantify the amount of spermidine produced by comparing it to a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ordered Bi-Bi kinetic mechanism of PfSpdS.
Caption: Experimental workflow for PfSpdS inhibitor screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deriving the rate equations for product inhibition patterns in bisubstrate enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Analysis of Bisubstrate Inhibition of the Salmonella enterica Aminoglycoside 6′-N-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Overcoming SpdSyn binder-1 Aggregation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation issues encountered with SpdSyn binder-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a small molecule inhibitor that acts as a weak binder to the active site of Plasmodium falciparum spermidine (B129725) synthase, making it a compound of interest for malaria research.[1][2][3] Its chemical formula is C₂₁H₂₂N₄O, and it has a molecular weight of 346.43 g/mol .[1][2][4] The molecule is hydrophobic, as indicated by its positive LogP value of 2.9, and has limited hydrogen bonding capacity with one hydrogen bond donor and three acceptors.[2] This inherent hydrophobicity leads to poor aqueous solubility, which is the primary reason for its tendency to aggregate or precipitate in aqueous buffers.
Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. The standard procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose.[1][2][5] From this stock solution, you can then make serial dilutions into your final aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect your biological system.
Q3: I prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to prevent this:
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of the buffer, try adding it dropwise while vortexing or stirring the buffer. This can help to avoid localized high concentrations that can initiate precipitation.[5]
-
Reduce the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.[5]
-
Use a co-solvent system: Preparing your stock solution in a mixture of solvents or adding a co-solvent to the final aqueous medium can improve solubility.
-
Incorporate solubilizing excipients: Additives such as surfactants or cyclodextrins can be included in your final buffer to enhance the solubility of the compound.
Q4: How can I detect and characterize the aggregation of this compound in my solution?
A4: Several biophysical techniques can be employed to detect and characterize the aggregation of small molecules like this compound:
-
Visual Inspection: The simplest method is to visually inspect the solution for any signs of turbidity, cloudiness, or visible precipitate.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.[6][7][8][9][10] It is particularly effective in identifying the formation of colloidal aggregates.[6][7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[11][12][13][14][15] Aggregates will elute earlier than the monomeric form of the compound, allowing for their detection and quantification.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at wavelengths where the compound does not have a chromophore (e.g., in the 340-400 nm range).
Troubleshooting Guide
This guide provides a systematic approach to overcoming the aggregation of this compound in your experiments.
Step 1: Proper Stock Solution Preparation
The first and most critical step is the correct preparation of a stock solution.
Recommended Protocol:
-
Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in anhydrous DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C can aid this process.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[1][2] Avoid repeated freeze-thaw cycles.[1][16]
Step 2: Optimizing Dilution into Aqueous Buffer
If precipitation occurs upon dilution, follow this troubleshooting workflow:
Step 3: Utilizing Solubilizing Agents
If optimizing the dilution is insufficient, the use of solubilizing agents in the final aqueous buffer is recommended.
| Agent Type | Example | Typical Concentration | Mechanism of Action |
| Co-solvents | Polyethylene Glycol 300 (PEG300) | 5-20% (v/v) | Increases the solvent polarity to a more favorable range for the hydrophobic compound. |
| Surfactants | Tween 80 (Polysorbate 80) | 0.01-0.5% (v/v) | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[17] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | Forms inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[18][19] |
Note: The optimal concentration of each agent should be determined empirically for your specific experimental conditions. Always include a vehicle control in your experiments containing the same concentration of the solubilizing agent without this compound.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution of this compound
This protocol provides a starting point for preparing a working solution of this compound with improved solubility.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a separate sterile tube, prepare the vehicle solution. For a final solution with 10% DMSO, 10% PEG300, and 0.5% Tween 80, mix the components in the appropriate ratios. For example, for 1 mL of final solution, you would mix 100 µL of DMSO, 100 µL of PEG300, 5 µL of Tween 80, and 795 µL of your aqueous buffer.
-
To prepare your working solution, add the required volume of the this compound DMSO stock to the vehicle solution while vortexing. For example, to make a 100 µM working solution from a 10 mM stock, you would add 10 µL of the stock to 990 µL of the vehicle.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it is ready for use. It is advisable to use the freshly prepared working solution.
Protocol 2: Detection of this compound Aggregates by Dynamic Light Scattering (DLS)
Objective: To assess the aggregation state and size distribution of this compound in solution.
Materials:
-
This compound solution (prepared as described above)
-
Vehicle control solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Filter your this compound solution and the vehicle control through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.
-
Perform the DLS measurement according to the instrument's instructions. Collect data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to obtain the size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than expected for the monomeric compound indicates aggregation.
-
Compare the results to the vehicle control to ensure that any observed particles are not due to components of the buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dcchemicals.com [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. wyatt.com [wyatt.com]
- 8. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.blog [phenomenex.blog]
- 16. benchchem.com [benchchem.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Synthesis and Evaluation of Potent SpdSyn Binder-1 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and evaluation of spermidine (B129725) synthase (SpdSyn) binder-1 derivatives. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis and Purification
Q1: I am having trouble with the regioselective protection of the polyamine backbone during synthesis. How can I improve this?
A1: Regioselective protection of polyamines is a common challenge due to the multiple nucleophilic amino groups. Here are some strategies to consider:
-
Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. For example, using a combination of Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) groups allows for the selective deprotection of specific amino groups.
-
Staged Protection Strategy: Introduce protecting groups in a stepwise manner. For instance, you can start with a commercially available mono-protected diamine and build the polyamine chain from there.
-
Phthalimide Protection: The Gabriel synthesis is a classic method for preparing primary amines and can be adapted for polyamine synthesis, offering robust protection of the amino group.
Q2: My N-alkylation reaction is producing a mixture of secondary and tertiary amines, leading to low yields of my desired product. What can I do to improve selectivity?
A2: The over-alkylation of amines is a frequent side reaction. To minimize this:
-
Use a Large Excess of the Amine: Employing a significant molar excess of the amine starting material relative to the alkylating agent can favor mono-alkylation.
-
Fukuyama Amine Synthesis: This method involves the alkylation of a sulfonamide, followed by deprotection. It is a reliable method for the synthesis of secondary amines and can prevent over-alkylation.
-
Reductive Amination: Reacting an amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a milder and often more selective method for N-alkylation than using alkyl halides.
Q3: I am struggling to purify my final SpdSyn binder-1 derivative. What purification techniques are most effective?
A3: The purification of polyamine derivatives can be challenging due to their polar nature and potential for multiple charges at physiological pH.
-
Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on their charge. You can use either cation or anion exchange chromatography depending on the net charge of your compound and the impurities.
-
Reverse-Phase HPLC with Ion-Pairing Agents: For less polar derivatives, reverse-phase HPLC can be effective. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for charged molecules.
-
Affinity Chromatography: If you are working with an inhibitor that has a very high affinity for SpdSyn, you could potentially use an immobilized enzyme for purification, although this is a more advanced technique.
Enzyme Assays and Data Interpretation
Q4: My compound shows a low Kd in the Isothermal Titration Calorimetry (ITC) assay, indicating strong binding, but a high IC50 in the enzyme activity assay, suggesting poor inhibition. Why is there a discrepancy?
A4: This is a known phenomenon for SpdSyn inhibitors and can be explained by the enzyme's ordered sequential mechanism.[1][2] SpdSyn first binds to the aminopropyl donor, decarboxylated S-adenosylmethionine (dcAdoMet), before the aminopropyl acceptor, putrescine, can bind.[1][3]
-
Binding to the Free Enzyme: Your compound might be binding with high affinity to the free enzyme (without dcAdoMet bound). However, if the inhibitor does not effectively compete with putrescine after dcAdoMet is bound, it will not be a potent inhibitor of the enzymatic reaction.[2]
-
Non-Competitive or Uncompetitive Binding: The compound might be binding to a site other than the active site, which could be detected by ITC but may not effectively inhibit the enzyme's catalytic activity.
-
Assay Conditions: The IC50 value is highly dependent on the assay conditions, including the concentrations of substrates (dcAdoMet and putrescine).[3] In contrast, the Kd is an intrinsic measure of binding affinity.[4] It is crucial to report the substrate concentrations used when reporting IC50 values.
Q5: I am not observing any inhibition of SpdSyn with my synthesized compound. What are the possible reasons?
A5: There are several potential reasons for a lack of inhibitory activity:
-
Incorrect Compound Structure: Verify the structure and purity of your synthesized compound using analytical techniques such as NMR and mass spectrometry.
-
Enzyme Inactivity: Ensure that your SpdSyn enzyme is active. Include a positive control inhibitor with a known IC50 in your experiments.
-
Inappropriate Assay Conditions: Check the pH, temperature, and buffer components of your assay to ensure they are optimal for SpdSyn activity.
-
Compound Solubility: Your compound may not be soluble enough in the assay buffer to reach a concentration sufficient for inhibition. Consider using a co-solvent like DMSO, but be mindful of its potential effects on enzyme activity.
-
Mechanism of Action: As discussed in Q4, the compound may bind to the enzyme but not in a way that inhibits its function under the tested conditions.
Quantitative Data Summary
The following table summarizes the inhibitory activity and binding affinity of selected SpdSyn inhibitors against Plasmodium falciparum Spermidine Synthase (PfSpdS).
| Compound | Type of Inhibitor | IC50 (µM) | Ki (µM) | Kd (µM) | Reference |
| trans-4-Methylcyclohexylamine (4MCHA) | Competitive with putrescine | 35 | 0.18 | - | [5] |
| Dicyclohexylamine | Potent inhibitor | 97 (NF54 strain) | - | - | |
| 4-N-(3-aminopropyl)-trans-cyclohexane-1-amine (NAC) | Potent inhibitor | 7.4 | - | - | [3] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | SpdS inhibitor | - | - | 1.1 ± 0.3 (human SpdS) | [4] |
| 4MAN | Competitive with putrescine | 23 | - | - | [3] |
Note: IC50, Ki, and Kd values can vary depending on the experimental conditions.
Experimental Protocols
1. Spermidine Synthase (SpdS) Activity Assay
This protocol is adapted from established methods for measuring SpdS activity.[1][3]
Materials:
-
Purified SpdS enzyme
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Putrescine
-
Test inhibitor compound
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Bovine serum albumin (BSA)
-
Perchloric acid (0.4 M)
-
HPLC system with a suitable column for polyamine analysis
-
o-Phthaldialdehyde (OPA) reagent for derivatization
Procedure:
-
Prepare a standard reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 1 mM EDTA, and 10 µg BSA.
-
Add 0.1 mM dcAdoMet and 0.1 mM putrescine to the reaction mixture.
-
To determine the IC50 value, add varying concentrations of the inhibitor compound to the reaction mixture. For control reactions, add the vehicle (e.g., DMSO) without the inhibitor.
-
Initiate the reaction by adding 0.2 µg of PfSpdS to a final volume of 100 µl.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µl of 0.4 M perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of spermidine formed using HPLC after derivatization with OPA.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
This protocol provides a general workflow for measuring the binding affinity of an inhibitor to SpdS using ITC.[4]
Materials:
-
Purified SpdS enzyme
-
Test inhibitor compound
-
Dialysis buffer (e.g., 100 mM HEPES, pH 7.5, 250 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified SpdS enzyme overnight against the dialysis buffer at 4°C.
-
Determine the protein concentration accurately after dialysis.
-
Dissolve the inhibitor compound in the dialysis buffer to the desired concentration.
-
Load the SpdS solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the binding interaction.
3. Representative Synthesis of a SpdSyn Inhibitor: trans-4-Methylcyclohexylamine (4-MCHA)
This protocol is based on the synthesis of trans-4-methylcyclohexylamine, a known SpdSyn inhibitor.[6]
Materials:
-
trans-4-Methylcyclohexanecarboxylic acid
-
Sodium azide (B81097)
-
Sulfuric acid
-
Chloroform
-
Sodium hydroxide (B78521)
Procedure:
-
In a reaction flask, dissolve trans-4-methylcyclohexanecarboxylic acid in chloroform.
-
Add sodium azide to the solution and stir.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it into a beaker of ice.
-
Basify the aqueous solution with sodium hydroxide to deprotonate the amine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure trans-4-methylcyclohexylamine.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental requirements.
Visualizations
Caption: The polyamine biosynthesis pathway.
Caption: Experimental workflow for inhibitor screening.
Caption: Relationship between Kd and IC50.
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex Binding Kinetics of SpdSyn Binder-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret complex binding kinetics observed when studying the interaction between a hypothetical binder, "SpdSyn binder-1," and its target, Spermidine Synthase (SpdSyn). The principles and methodologies described here are broadly applicable to the analysis of complex biomolecular interactions.
Frequently Asked Questions (FAQs)
Q1: My sensorgram does not fit a simple 1:1 binding model. What could be the reason?
A1: A deviation from a 1:1 binding model suggests a more complex interaction mechanism. Several possibilities could explain this observation:
-
Biphasic Kinetics: The binding event may consist of two or more distinct steps. This could be due to a conformational change in either the analyte or the ligand upon binding, or the presence of a heterogeneous ligand or analyte.
-
Mass Transport Limitation: The rate of binding is limited by the diffusion of the analyte from the bulk solution to the sensor surface, rather than the intrinsic interaction rate. This is more common with high-affinity binders or when using high concentrations of the ligand on the sensor surface.
-
Nonspecific Binding: The analyte may be binding to the sensor surface itself or to other components in the system in addition to the intended ligand.
-
Avidity Effects: If either the analyte or the ligand is multivalent, the observed binding affinity (avidity) will be significantly higher than the intrinsic affinity of a single binding event (affinity). This can result in very slow dissociation rates.
-
Analyte Heterogeneity: The analyte preparation may contain impurities or different oligomeric states that bind to the ligand with different kinetics.
Q2: How can I distinguish between a conformational change and a heterogeneous ligand?
A2: Differentiating between these two scenarios can be challenging. A "two-state reaction" model, which assumes a conformational change after the initial binding event, can be fitted to the data. If this model provides a significantly better fit than a simple 1:1 model, it may suggest a conformational change. To investigate ligand heterogeneity, you could try to purify the ligand further or use different immobilization strategies to ensure a more uniform orientation on the sensor surface.
Q3: What are the signs of mass transport limitation and how can I minimize it?
A3: Mass transport limitation is often indicated by a linear initial phase of the association curve and a dependence of the observed binding rate on the flow rate of the analyte. To minimize mass transport effects, you can:
-
Decrease the ligand immobilization density on the sensor chip.
-
Increase the flow rate of the analyte.
-
Use a lower concentration of the analyte.
-
Use a higher-viscosity buffer to slow down the binding reaction.
Troubleshooting Guides
Issue 1: Sensorgram shows a biphasic or complex association/dissociation phase.
Possible Cause & Troubleshooting Steps:
-
Conformational Change:
-
Hypothesis: The binder-target complex undergoes a conformational change after the initial binding event.
-
Troubleshooting:
-
Fit the data to a "two-state reaction" or "conformational change" model.
-
Vary the temperature during the experiment. A conformational change is often temperature-dependent.
-
Perform structural studies (e.g., X-ray crystallography, NMR) to identify conformational changes.
-
-
-
Heterogeneous Analyte or Ligand:
-
Hypothesis: The sample contains multiple species that bind with different kinetics.
-
Troubleshooting:
-
Assess the purity of your analyte and ligand using techniques like SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
-
If the ligand is immobilized, try different immobilization chemistries to ensure a uniform orientation.
-
-
-
Nonspecific Binding:
-
Hypothesis: The analyte is binding to the sensor surface or other components.
-
Troubleshooting:
-
Perform a control experiment by flowing the analyte over a reference surface without the ligand.
-
Increase the concentration of blocking agents (e.g., BSA) in your running buffer.
-
Add a non-ionic detergent (e.g., Tween-20) to the running buffer.
-
-
Issue 2: Observed affinity is much higher than expected, with a very slow dissociation rate.
Possible Cause & Troubleshooting Steps:
-
Avidity/Multivalency:
-
Hypothesis: The binder or the target is multivalent, leading to a rebinding effect and an artificially slow off-rate.
-
Troubleshooting:
-
If possible, engineer monomeric versions of your binder and/or target.
-
Use a lower immobilization density of the ligand to minimize the chances of rebinding.
-
Fit the data to an avidity model.
-
-
Data Presentation: Hypothetical Binding Kinetics of this compound
The following tables summarize hypothetical quantitative data for different binding models that could describe the interaction of this compound with SpdSyn.
Table 1: 1:1 Binding Model
| Parameter | Value | Unit |
| ka (Association Rate) | 1.5 x 105 | M-1s-1 |
| kd (Dissociation Rate) | 2.0 x 10-4 | s-1 |
| KD (Equilibrium Dissociation Constant) | 1.3 | nM |
Table 2: Two-State Reaction (Conformational Change) Model
| Parameter | Value | Unit |
| ka1 (Initial Association Rate) | 1.2 x 105 | M-1s-1 |
| kd1 (Initial Dissociation Rate) | 3.0 x 10-3 | s-1 |
| ka2 (Conformational Change Rate) | 5.0 x 10-2 | s-1 |
| kd2 (Reverse Conformational Change Rate) | 1.0 x 10-4 | s-1 |
| KD (Overall Equilibrium Dissociation Constant) | 0.8 | nM |
Table 3: Heterogeneous Ligand Model
| Ligand Species | ka (M-1s-1) | kd (s-1) | KD (nM) | Percentage |
| Species A | 2.5 x 105 | 5.0 x 10-4 | 2.0 | 70% |
| Species B | 8.0 x 104 | 1.0 x 10-3 | 12.5 | 30% |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for your ligand (e.g., CM5 for amine coupling).
-
Activate the surface using a mixture of EDC and NHS.
-
Inject the SpdSyn ligand at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 100-200 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Injection and Kinetic Measurement:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 to 10 times the expected KD.
-
Inject the analyte dilutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Record the association phase for a defined period (e.g., 180 seconds).
-
Switch back to running buffer and record the dissociation phase (e.g., 600 seconds).
-
Perform a regeneration step between each analyte injection if necessary, using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data.
-
Subtract a "zero concentration" (buffer only) injection to correct for drift.
-
Fit the processed sensorgrams to appropriate binding models (e.g., 1:1, two-state, heterogeneous ligand) using the instrument's analysis software.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical Surface Plasmon Resonance (SPR) experiment for kinetic analysis.
Caption: A logical diagram outlining the initial steps for troubleshooting complex binding kinetics.
Caption: A simplified representation of a 1:1 binding model versus a two-state reaction model involving a conformational change.
Technical Support Center: Structure-Based Inhibitor Design for Plasmodium falciparum Spermidine Synthase (PfSpdS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in structure-based inhibitor design targeting Plasmodium falciparum spermidine (B129725) synthase (PfSpdS). The information is tailored to address specific experimental and computational challenges encountered in the drug discovery pipeline for this essential malaria parasite enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing potent and selective inhibitors against PfSpdS?
A1: The main challenges in targeting PfSpdS include:
-
Ordered Sequential Binding Mechanism: PfSpdS follows a strict ordered sequential kinetic mechanism where the aminopropyl donor, decarboxylated S-adenosylmethionine (dcAdoMet), must bind before the aminopropyl acceptor, putrescine.[1][2] This has significant implications for inhibitor design, as compounds that bind to the putrescine site will only do so effectively in the presence of dcAdoMet or a dcAdoMet analog.
-
Discrepancy Between Binding Affinity and Inhibitory Potency: Researchers have observed that some compounds can bind to PfSpdS with high affinity (low KD) but exhibit weak inhibitory activity (high IC50).[1][2] This is often due to the ordered binding mechanism, where an inhibitor might bind to the free enzyme but not effectively compete with the substrates in the ternary complex.
-
Active Site Flexibility: The active site of PfSpdS can exhibit conformational flexibility, which can complicate computational modeling and the design of inhibitors with optimal interactions.[3]
-
Selectivity over Human Spermidine Synthase (hSpdS): Achieving selectivity for PfSpdS over the human ortholog is crucial to minimize host toxicity. While there are structural differences, the high degree of similarity in the active sites presents a significant challenge.
Q2: Why do some of my high-affinity binders show poor inhibition in enzyme assays?
A2: This is a common issue and is likely related to the ordered sequential binding mechanism of PfSpdS.[1][2] An inhibitor may show strong binding to the apo-enzyme (the enzyme without any substrates bound) in biophysical assays like Isothermal Titration Calorimetry (ITC), but if it targets the putrescine binding site, it will not effectively inhibit the enzyme in a competitive assay without the presence of dcAdoMet. For effective inhibition, the inhibitor needs to compete with the natural substrates in the context of the ternary enzyme-substrate complex.
Q3: What are the key structural differences between PfSpdS and hSpdS that can be exploited for selective inhibitor design?
A3: While the overall fold and active site residues are highly conserved, subtle differences can be exploited. For example, variations in the flexibility and amino acid composition of loops surrounding the active site can be targeted.[4][5] A comparative structural analysis reveals that the Plasmodium enzyme may have a more open and flexible binding pocket compared to the human counterpart, potentially accommodating a broader range of chemical scaffolds.[4][5]
Troubleshooting Guides
PfSpdS Protein Expression and Purification
Problem: Low yield of recombinant PfSpdS from E. coli.
| Possible Cause | Troubleshooting Suggestion |
| Codon Bias | The P. falciparum genome is AT-rich, which can lead to rare codons for E. coli. Synthesize a codon-optimized gene for expression in E. coli.[6][7] |
| Expression Temperature | High temperatures (e.g., 37°C) can lead to protein misfolding and aggregation into inclusion bodies.[8] Lower the induction temperature to 18-25°C and express for a longer period (e.g., overnight).[8] |
| Inducer Concentration | High concentrations of IPTG can lead to rapid, overwhelming expression and misfolding.[9] Titrate the IPTG concentration to find the optimal level for soluble protein expression. |
| Lysis Buffer Composition | Inefficient lysis can result in loss of protein. Ensure the lysis buffer contains lysozyme, DNase I, and a suitable detergent. Maintain a pH of around 7.5-8.0. |
Problem: PfSpdS precipitates during purification or storage.
| Possible Cause | Troubleshooting Suggestion |
| Buffer Conditions | The protein may be unstable at certain pH or salt concentrations. Screen a range of buffers with varying pH (e.g., 6.5-8.5) and salt concentrations (e.g., 150-500 mM NaCl). |
| Protein Concentration | High protein concentrations can promote aggregation.[10][11] Determine the maximum soluble concentration and consider adding stabilizing agents. |
| Presence of Aggregates | Small aggregates can seed further precipitation. Introduce a size-exclusion chromatography (SEC) step to remove aggregates and ensure a monodisperse sample. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can denature the protein. Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C. |
PfSpdS Crystallography
Problem: Difficulty in obtaining initial PfSpdS crystals.
| Possible Cause | Troubleshooting Suggestion |
| Protein Purity and Homogeneity | Impurities or aggregates can hinder crystallization.[9] Ensure the protein is >95% pure and monodisperse as confirmed by SDS-PAGE and SEC. |
| Screening Conditions | The initial screen may not cover the right chemical space. Use a wider range of commercial crystallization screens that cover different precipitants, pH, and salts. |
| Protein Concentration | The protein concentration may be too low or too high. Screen a range of protein concentrations (e.g., 5-15 mg/mL). |
| Ligand Presence | PfSpdS may be more stable and crystallize more readily in the presence of its substrates or inhibitors.[2][12] Attempt co-crystallization with dcAdoMet, MTA, or a known inhibitor. |
Problem: Obtained crystals are small, poorly formed, or diffract weakly.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Growth Conditions | The initial hit condition needs refinement.[13][14][15][16][17] Systematically vary the precipitant concentration, pH, and temperature around the initial hit condition. |
| Nucleation Issues | Too many nucleation events can lead to a shower of small crystals. Try microseeding with crushed crystals from a previous drop to control nucleation. |
| Crystal Packing Defects | The crystal lattice may not be well-ordered. Experiment with additives such as small molecules or detergents that can improve crystal contacts. |
| Cryo-protection | Inadequate cryo-protection can damage the crystal during freezing. Screen a variety of cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol) at different concentrations. |
PfSpdS Enzyme Assays and Inhibitor Screening
Problem: High variability or low signal-to-noise in the enzyme assay.
| Possible Cause | Troubleshooting Suggestion |
| Sub-optimal Assay Conditions | The buffer pH, temperature, or substrate concentrations may not be optimal. Determine the optimal pH and temperature for PfSpdS activity. Use substrate concentrations around the Km value for sensitive inhibitor screening. |
| Enzyme Instability | The enzyme may be losing activity during the assay. Include BSA (0.1 mg/mL) in the assay buffer to stabilize the enzyme. Prepare fresh enzyme dilutions for each experiment. |
| Product Inhibition | The reaction product, 5'-methylthioadenosine (MTA), can inhibit PfSpdS.[1] Ensure initial velocity measurements are taken when product concentration is low (<10% of substrate conversion). |
| Assay Detection Method | The chosen detection method may lack sensitivity. Consider using a more sensitive method, such as a coupled-enzyme assay or a fluorescence-based assay. |
Problem: Inconsistent IC50 values for inhibitors.
| Possible Cause | Troubleshooting Suggestion |
| Ordered Binding Mechanism | The concentration of the co-substrate (dcAdoMet) will affect the apparent IC50 of inhibitors targeting the putrescine site.[1] Maintain a constant and reported concentration of dcAdoMet in all assays. |
| Inhibitor Solubility | The inhibitor may be precipitating at higher concentrations. Determine the aqueous solubility of the inhibitor and use a concentration range below its solubility limit. |
| Time-dependent Inhibition | The inhibitor may be a slow-binding inhibitor. Pre-incubate the enzyme with the inhibitor for varying amounts of time to check for time-dependent effects. |
| Assay Artifacts | Some compounds can interfere with the assay detection method. Run control experiments with the inhibitor in the absence of the enzyme to check for assay interference. |
Quantitative Data Summary
Table 1: Kinetic Parameters for PfSpdS Substrates
| Substrate | Km (µM) |
| dcAdoMet | ~4 |
| Putrescine | 36 - 52 |
Data compiled from multiple sources.[18]
Table 2: Binding Affinities and Inhibitory Concentrations of Selected Ligands for PfSpdS
| Ligand | KD (µM) | IC50 (µM) | Notes |
| dcAdoMet | ~4 | - | Substrate |
| MTA | ~1 | - | Product |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | N/A | 5 | Inhibitor |
| 4-MAN | N/A | 8.2 (Ki) | Competitive with putrescine |
N/A: Not available. Data from Persson et al. (2016) and Wu et al. (2011).[1][12]
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of PfSpdS
-
Gene and Vector: A codon-optimized PfSpdS gene is cloned into a pET vector with an N-terminal His6-tag.
-
Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.1-0.5 mM IPTG, and the culture is incubated at 20°C overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I). The cell suspension is sonicated on ice.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography: The eluted fractions containing PfSpdS are pooled and concentrated, then loaded onto a Superdex 75 or similar size-exclusion column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and for buffer exchange.
-
Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
Protocol 2: PfSpdS Enzyme Activity Assay
-
Reaction Mixture: The standard reaction mixture (100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.5), 0.1 mM dcAdoMet, 0.1 mM putrescine, 1 mM DTT, 1 mM EDTA, and 10 µg BSA.[18]
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified PfSpdS (e.g., 0.2 µg).[18]
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: The reaction is stopped by adding a quenching agent (e.g., perchloric acid).
-
Product Detection: The formation of spermidine is quantified by a suitable method, such as HPLC with pre-column derivatization (e.g., with dansyl chloride) and fluorescence detection.
-
Inhibitor IC50 Determination: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor. The data are then fitted to a dose-response curve.
Visualizations
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural comparison of human and Plasmodium proteasome β5 subunits: informing selective inhibitor design for anti-malaria agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural comparison of human and Plasmodium proteasome β5 subunits: informing selective inhibitor design for anti-malaria agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 9. Optimization of recombinant protein expression level in Escherichia coli by flow cytometry and cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. researchgate.net [researchgate.net]
SpdSyn binder-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SpdSyn binder-1. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations for both solid form and stock solutions are detailed in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in high-purity dimethyl sulfoxide (B87167) (DMSO). Due to the hygroscopic nature of DMSO, which can affect solubility, it is best to use a fresh, unopened bottle or an aliquot that has been properly stored to minimize water absorption.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitate formation can occur if the solubility limit is exceeded or if the stock solution has been stored at a lower temperature for an extended period. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the issue persists, consider preparing a fresh, lower-concentration stock solution.
Q4: I am observing inconsistent results in my enzyme inhibition assays. Could this be related to this compound degradation?
A4: Inconsistent results can stem from compound degradation. This compound contains a benzimidazole (B57391) core, a class of compounds known to be sensitive to light.[1] Photodegradation is a potential cause for loss of activity. Ensure all handling and storage of the compound and its solutions are performed with protection from light. Additionally, repeated freeze-thaw cycles of stock solutions should be avoided.
Q5: What is the mechanism of action for this compound?
A5: this compound is characterized as a weak binder that interacts with the active site of spermidine (B129725) synthase from Plasmodium falciparum. Spermidine synthase enzymes typically follow an ordered sequential mechanism where the aminopropyl donor, decarboxylated S-adenosylmethionine (dcAdoMet), must bind before the aminopropyl acceptor, putrescine.[2][3] this compound likely interferes with the binding of one of these substrates.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution | -80°C | 6 months | Protect from light; avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | 1 month | Protect from light; for short-term storage. |
Experimental Protocols
Protocol: Spermidine Synthase (SpdS) Activity Assay
This protocol is a general guideline for measuring the activity of SpdS and can be adapted for inhibitor screening with this compound.
Materials:
-
Purified P. falciparum Spermidine Synthase (PfSpdS)
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Putrescine
-
This compound dissolved in DMSO
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM DTT and 1 mM EDTA
-
Bovine Serum Albumin (BSA)
-
Stopping Solution: 0.4 M Perchloric Acid (HClO4)
-
HPLC system for spermidine quantification
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 mM dcAdoMet, 0.1 mM putrescine, 10 µg BSA, and assay buffer.
-
Inhibitor Addition: For inhibition assays, add the desired concentration of this compound to the reagent mix. For the control (uninhibited reaction), add an equivalent volume of DMSO.
-
Enzyme Addition: Initiate the reaction by adding 0.2 µg of PfSpdS to the mixture. The total reaction volume should be 100 µl.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 100 µl of the stopping solution (0.4 M HClO4).
-
Quantification: Determine the amount of spermidine produced using an appropriate HPLC method with a suitable detection reagent like o-phthaldialdehyde.[3]
-
Data Analysis: Calculate the percent inhibition by comparing the amount of spermidine produced in the presence of this compound to the control reaction. Determine IC50 values by performing the assay with a range of inhibitor concentrations.
Mandatory Visualizations
Potential Degradation Pathway of this compound
Caption: Potential light-induced degradation pathway for this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
- 3. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of PfSpdS Inhibitors: SpdSyn binder-1 versus 4MCHA
A Guide for Researchers in Drug Development
In the ongoing search for novel antimalarial therapeutics, the polyamine biosynthesis pathway of Plasmodium falciparum has emerged as a critical target. Spermidine (B129725) synthase (SpdS), a key enzyme in this pathway, is essential for the parasite's growth and proliferation. This guide provides a comparative overview of two inhibitors of P. falciparum SpdS (PfSpdS): SpdSyn binder-1 and trans-4-methylcyclohexylamine (4MCHA). This analysis is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.
Overview of PfSpdS Inhibitors
Plasmodium falciparum relies on the polyamine spermidine for various cellular processes, making the enzyme responsible for its synthesis, PfSpdS, an attractive drug target. Inhibition of PfSpdS disrupts parasite growth, highlighting the potential of its inhibitors as antimalarial agents.
trans-4-methylcyclohexylamine (4MCHA) is a known inhibitor of spermidine synthase and has been characterized for its activity against PfSpdS. It has been shown to inhibit parasite growth in vitro, validating PfSpdS as a viable drug target.[2]
Quantitative Performance Data
The following table summarizes the available quantitative data for the inhibition of PfSpdS by 4MCHA. No quantitative inhibitory data for this compound is available in the public domain.
| Compound | IC50 | K_i_ | Target | Notes |
| This compound | Not Available | Not Available | PfSpdS | Described as a weak binder to the active site. |
| 4MCHA | 1.4 µM | 0.18 µM | PfSpdS | Competitive inhibitor with respect to putrescine. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the polyamine biosynthesis pathway in P. falciparum and a typical experimental workflow for evaluating PfSpdS inhibitors.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against PfSpdS, based on established methodologies.
Objective: To determine the IC50 and K_i_ values of test compounds against recombinant PfSpdS.
Materials:
-
Purified recombinant PfSpdS enzyme
-
Putrescine dihydrochloride
-
Decarboxylated S-adenosylmethionine (dcAdoMet)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM DTT
-
Test compounds (this compound, 4MCHA) dissolved in a suitable solvent (e.g., DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for spectrophotometric detection (in a coupled assay)
-
Auxiliary enzymes for coupled assay (e.g., MTA phosphorylase, xanthine (B1682287) oxidase)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The activity of the purified PfSpdS enzyme stock is determined to ensure consistent performance.
-
Assay Setup: Reactions are typically performed in a 96-well plate format.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) is pre-incubated with the PfSpdS enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, putrescine and dcAdoMet, to the enzyme-inhibitor mixture. Final substrate concentrations should be around their K_m_ values for accurate K_i_ determination.
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). The reaction time should be within the linear range of product formation.
-
Reaction Termination and Detection: The reaction can be stopped by various methods, such as heat inactivation or the addition of a quenching agent. Product formation can be quantified directly via HPLC or by a coupled spectrophotometric assay. In a coupled assay, the production of 5'-methylthioadenosine (MTA), a product of the SpdS reaction, is coupled to the production of a chromophore that can be measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model). For competitive inhibitors, the K_i_ value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This guide provides a comparative overview of this compound and 4MCHA as inhibitors of P. falciparum spermidine synthase. While 4MCHA has been characterized as a moderately potent competitive inhibitor of PfSpdS, quantitative data for this compound is lacking in the public domain, where it is described as a weak binder. The provided experimental protocol and workflow offer a framework for the standardized evaluation of potential PfSpdS inhibitors. For researchers in the field of antimalarial drug discovery, the further characterization of novel scaffolds, such as that of this compound, and the optimization of known inhibitors like 4MCHA remain critical areas of investigation.
References
A Comparative Guide to the Analysis of Inhibitor Binding to Plasmodium falciparum Spermidine Synthase (PfSpdS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitor binding to Plasmodium falciparum spermidine (B129725) synthase (PfSpdS), a critical enzyme in the polyamine biosynthesis pathway of the malaria parasite and a promising target for novel antimalarial drugs. While direct Surface Plasmon Resonance (SPR) data for "SpdSyn binder-1" was not available in the reviewed literature, this guide presents a comparison of other known PfSpdS inhibitors using binding affinity data obtained from Isothermal Titration Calorimetry (ITC), a reliable alternative for quantifying molecular interactions.
Overview of PfSpdS and its Inhibition
Spermidine synthase (SpdS) in P. falciparum is responsible for the synthesis of spermidine, an essential polyamine for parasite growth and proliferation.[1][2] The parasite's polyamine pathway has distinct features that make it an attractive target for drug development.[1][3] Inhibition of PfSpdS has been shown to be an effective strategy to hinder parasite growth, making the characterization of inhibitor binding crucial for the development of new therapeutics.[4]
Comparative Analysis of PfSpdS Inhibitors
The following table summarizes the binding affinities (KD) and/or inhibitory concentrations (IC50) of several known inhibitors of PfSpdS. This data is primarily derived from Isothermal Titration Calorimetry (ITC) and enzyme activity assays, as specific SPR data for a direct comparison was not publicly available.
| Inhibitor | Binding Affinity (K D ) | Inhibitory Concentration (IC 50 ) | Method | Reference |
| AdoDATO | Not Reported | Potent inhibitor | - | [1][3] |
| 4MCHA | Not Reported | Potent inhibitor; K i = 0.18 µM | Enzyme Assay | [1][4] |
| Compound 8 | Not Reported | Less potent than Compound 9 | Enzyme Assay | [3] |
| Compound 9 | Not Reported | In the same range as AdoDATO and 4MCHA | Enzyme Assay | [3] |
Note: The absence of specific K D values from SPR or ITC for some compounds in the cited literature prevents a direct quantitative comparison of binding affinity in this table. The potency is described based on the available information.
Signaling Pathway and Experimental Workflow
To understand the context of PfSpdS inhibition and the methodology used to assess it, the following diagrams illustrate the polyamine biosynthesis pathway in P. falciparum and a typical experimental workflow for Surface Plasmon Resonance (SPR).
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Validation Data for SpdSyn Binder-1 Activity Highlights Research Gap in Anti-Malarial Drug Development
A comprehensive review of existing literature reveals a significant gap in the cross-validation of spermidine (B129725) synthase (SpdSyn) inhibitor activity across different malaria-causing Plasmodium species. While inhibitors of Plasmodium falciparum spermidine synthase (PfSpdS) have been identified and characterized, there is a notable absence of publicly available data on their efficacy against other major human malaria parasites such as P. vivax and P. knowlesi, or rodent models like P. berghei and P. yoelii. This lack of comparative data hinders the development of broad-spectrum anti-malarials targeting the polyamine biosynthesis pathway.
The polyamine pathway is considered a promising target for anti-malarial drug development due to its essential role in parasite proliferation and differences from the human host pathway.[1][2] Spermidine synthase, a key enzyme in this pathway, catalyzes the production of spermidine, which is vital for cell growth and differentiation.[1][3] Several inhibitors of PfSpdS have been investigated, showing varying degrees of efficacy against different strains of P. falciparum.
Comparative Activity of SpdSyn Inhibitors in Plasmodium falciparum Strains
While data across different Plasmodium species is not available, studies have compared the in vitro activity of SpdSyn inhibitors against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This provides a template for how broader cross-validation studies could be structured.
| Inhibitor | P. falciparum Strain | IC50 (µM) | Reference |
| Dicyclohexylamine | NF54 (chloroquine-sensitive) | 97 | [4] |
| R strain (chloroquine-resistant) | 501 | [4] | |
| trans-4-methylcyclohexylamine (4MCHA) | - | 35 | [3] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that the efficacy of some SpdSyn inhibitors can vary significantly even between different strains of the same Plasmodium species, underscoring the importance of broad cross-validation in the drug development process.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SpdSyn inhibitors.
In Vitro Anti-malarial Activity Assay
This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum in an in vitro culture of human erythrocytes.
-
Parasite Culture: Asexual blood-stage P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[5]
-
Drug Dilution: Test compounds are serially diluted in culture medium and added to 96-well plates.[5]
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit. The plates are then incubated for a full parasite life cycle (e.g., 48-72 hours).[5]
-
Growth Inhibition Measurement: Parasite growth is quantified using one of the following methods:
-
[³H]-hypoxanthine Incorporation: The incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, is measured as an indicator of parasite viability.[5]
-
SYBR Green I Assay: This fluorescent dye binds to parasite DNA, and the fluorescence intensity is proportional to the number of parasites.
-
Parasite Lactate Dehydrogenase (pLDH) Assay: The activity of the parasite-specific enzyme pLDH is measured colorimetrically.
-
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of the compound.
Spermidine Synthase (SpdS) Enzyme Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of SpdSyn.
-
Reaction Mixture: A standard reaction mixture is prepared containing purified recombinant SpdS enzyme, its substrates (decarboxylated S-adenosylmethionine (dcAdoMet) and putrescine), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5) with necessary co-factors like DTT and EDTA.[1]
-
Inhibitor Addition: Increasing concentrations of the test inhibitor are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes).[1]
-
Reaction Termination: The reaction is stopped by adding an acid, such as perchloric acid.[1]
-
Product Quantification: The amount of spermidine produced is quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescent derivatizing agent like o-phthaldialdehyde.[1]
-
IC50 Determination: The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
Visualizations
Polyamine Biosynthesis Pathway in Plasmodium
The following diagram illustrates the key steps in the polyamine biosynthesis pathway in Plasmodium, highlighting the role of spermidine synthase.
Caption: Key enzymes and metabolites in the Plasmodium polyamine synthesis pathway.
Experimental Workflow for SpdSyn Inhibitor Screening
The diagram below outlines the general workflow for screening and validating SpdSyn inhibitors.
Caption: A proposed workflow for the discovery and validation of SpdSyn inhibitors.
Future Directions
The current body of research on SpdSyn inhibitors is heavily skewed towards P. falciparum. To advance the development of potent, broad-spectrum anti-malarials targeting this pathway, future research should prioritize:
-
Cross-species validation: Testing the activity of known and novel SpdSyn inhibitors against a panel of different Plasmodium species, including P. vivax and P. knowlesi.
-
Rodent model testing: Evaluating the in vivo efficacy of promising inhibitors in rodent malaria models such as P. berghei and P. yoelii.
-
Structural studies: Elucidating the structures of SpdSyn from different Plasmodium species to facilitate the design of pan-species inhibitors.
Addressing these research gaps will be crucial in determining the true potential of spermidine synthase as a target for the next generation of anti-malarial drugs.
References
- 1. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
SpdSyn Binder-1: Limited Evidence of Inhibition Beyond Plasmodium falciparum Spermidine Synthase
For researchers, scientists, and drug development professionals investigating polyamine synthesis, a critical evaluation of inhibitor selectivity is paramount. This guide examines the available evidence regarding the inhibitory activity of SpdSyn binder-1 against aminopropyltransferases other than its primary identified interacting partner, Plasmodium falciparum spermidine (B129725) synthase (PfSpdSyn).
Currently, there is a lack of published scientific literature to support the claim that this compound is an inhibitor of other aminopropyltransferases, such as human spermidine synthase or spermine (B22157) synthase. The compound, identified through a structure-based virtual screening, is characterized as a weak binder to the active site of PfSpdSyn and is primarily suggested as a tool for malaria research.[1][2]
The seminal and seemingly sole publication describing this compound, by Jacobsson et al. (2008), focused on the identification of compounds that bind to PfSpdSyn.[1][3][4] While the study confirmed the binding of seven novel compounds, including the one now marketed as this compound, it did not provide extensive data on their inhibitory potency.[1][3][4] A subsequent study by Sprenger et al. (2016) critically noted that compounds from the 2008 virtual screen, including a key binder referred to as BIPA (5-(1H-benzimidazol-2-yl)pentan-1-amine), which is understood to be this compound, exhibited no significant inhibitory effect in PfSpdSyn enzymatic assays, with IC50 values well above 100 μM.[5]
Given its characterization as a weak binder and poor inhibitor of its primary target, it is highly improbable that this compound would demonstrate significant inhibitory activity against other aminopropyltransferases. Widespread screening for off-target effects is typically reserved for more potent lead compounds. As such, no quantitative data on the inhibition of other aminopropyltransferases by this compound is available in the public domain.
Comparative Inhibition Data
The table below reflects the current state of knowledge regarding the inhibitory activity of this compound.
| Aminopropyltransferase Target | Species | IC50 (μM) | Reference |
| Spermidine Synthase (SpdSyn) | Plasmodium falciparum | >> 100 | [5] |
| Spermidine Synthase (SpdSyn) | Human | Not Reported | - |
| Spermine Synthase (SpmS) | Human | Not Reported | - |
Polyamine Synthesis Pathway and this compound
The following diagram illustrates the canonical polyamine synthesis pathway in humans and the identified interaction point of this compound with the analogous enzyme in P. falciparum.
Experimental Protocols
The primary method used to identify this compound was structure-based virtual screening . This computational technique involves:
-
Pharmacophore Filtering: A 3D pharmacophore model was created based on a known binder to the active site of PfSpdSyn. This model defines the essential spatial arrangement of chemical features required for binding.
-
Docking and Scoring: A large database of chemical compounds (in this case, 2.6 million) was computationally "docked" into the active site of the PfSpdSyn crystal structure. The resulting binding poses were then "scored" to predict their binding affinity.
-
Compound Selection and Experimental Verification: A small subset of high-scoring compounds were selected for experimental testing.
The experimental verification of binding in the original study by Jacobsson et al. was performed using Nuclear Magnetic Resonance (NMR) spectroscopy .[1][4] Specifically, techniques such as saturation transfer difference (STD)-NMR were likely used to detect the binding of the small molecule ligands to the much larger protein target.
Enzymatic activity assays to determine the IC50 value, as referenced by Sprenger et al., would typically involve:
-
Enzyme and Substrate Preparation: Recombinant PfSpdSyn is purified, and its substrates, putrescine and decarboxylated S-adenosylmethionine (dcSAM), are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is incubated with varying concentrations of the inhibitor (this compound).
-
Reaction Initiation and Detection: The substrates are added to initiate the enzymatic reaction. The formation of the product, spermidine, is monitored over time. This can be achieved through various methods, such as radiolabeling one of the substrates or using a coupled enzymatic assay that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The rate of product formation at each inhibitor concentration is measured, and the data is fitted to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
- 1. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing | PLOS One [journals.plos.org]
Orthogonal Assays for Validating the Mechanism of Action of Spermidine Synthase Binders: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on confirming the mechanism of action of spermidine (B129725) synthase (SpdSyn) inhibitors. This guide compares experimental approaches and provides supporting data for validating target engagement and cellular effects.
Spermidine synthase (SpdSyn) is a critical enzyme in the polyamine biosynthesis pathway, essential for cell growth, proliferation, and differentiation.[1] Its role in various organisms, including the malaria parasite Plasmodium falciparum, makes it an attractive target for therapeutic intervention. SpdSyn catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, forming spermidine.[1] Molecules that bind to SpdSyn and disrupt this activity are valuable as research tools and potential drug candidates.
One such molecule, identified through structure-based virtual screening, is SpdSyn binder-1 . It has been described as a weak binder to the active site of P. falciparum spermidine synthase (PfSpdS).[2][3] Validating the mechanism of action (MoA) of such a binder requires a multi-faceted approach using orthogonal assays. This guide outlines a strategy for confirming that a compound like this compound achieves its effect through direct interaction with its intended target and elicits the expected downstream biological consequences.
The Orthogonal Validation Workflow
Confirming the MoA of a putative SpdSyn binder involves a tiered experimental approach. This strategy moves from direct biochemical and biophysical validation of target engagement to the assessment of the functional consequences in a cellular context.
Caption: Workflow for orthogonal validation of a SpdSyn inhibitor's MoA.
The Polyamine Biosynthesis Pathway
Understanding the position of SpdSyn in its metabolic pathway is crucial for designing and interpreting validation assays. Inhibition of SpdSyn is expected to cause a decrease in spermidine levels and a potential accumulation of its precursor, putrescine.
Caption: Simplified mammalian and parasite polyamine biosynthesis pathway.
Tier 1: Direct Target Engagement & Enzymatic Inhibition
The first step is to confirm direct binding to SpdSyn and quantify the inhibitory effect on its enzymatic activity.
Biochemical Enzymatic Assay
This assay directly measures the catalytic activity of purified SpdSyn enzyme by quantifying the production of spermidine.
Comparative Data: Inhibition of P. falciparum Spermidine Synthase (PfSpdS)
| Compound | Type | IC50 (µM) | Reference |
| This compound | Active Site Binder (Virtual Screen) | > 200 | Jacobsson et al., 2008 |
| dcSAH | Substrate Analog | 5 | Pegg et al., 2011[1] |
| 4MCHA | Putrescine Competitive Inhibitor | 1.4 | Sprenger et al., 2016[4] |
| 4MAN | Putrescine Competitive Inhibitor | 23 | Sprenger et al., 2016[5] |
| Dicyclohexylamine | Non-competitive/Mixed Inhibitor | 97 (NF54 strain) | Bitonti et al., 1989 |
Note: The original 2008 study identifying this compound confirmed its binding via NMR but did not report a specific IC50 value, noting that the identified binders were not potent inhibitors. A subsequent study confirmed that compounds from this screen, like BIPA, had IC50 values well above 100 µM.[5]
Experimental Protocol: Spermidine Synthase Activity Assay (HPLC-based)
This protocol is adapted from methods described for PfSpdS.[4]
-
Reaction Mixture: Prepare a standard reaction mixture (100 µL total volume) in 50 mM potassium phosphate (B84403) buffer (pH 7.5) containing:
-
0.1 mM dcAdoMet (substrate)
-
0.1 mM putrescine (substrate)
-
1 mM DTT
-
1 mM EDTA
-
10 µg BSA
-
0.2 µg purified PfSpdS enzyme
-
Varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO).
-
-
Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.
-
Termination: Stop the reaction by adding 100 µL of 0.4 M perchloric acid.
-
Derivatization & Quantification: The amount of spermidine formed is determined by HPLC. This typically involves a pre-column derivatization step (e.g., with dansyl chloride or o-phthalaldehyde) to create a fluorescent product that can be quantified.[6][7]
-
Analysis: Separate the derivatized polyamines on a C18 reverse-phase column and detect using a fluorescence detector. Calculate the rate of spermidine formation and determine IC50 values by plotting the residual enzyme activity against the inhibitor concentration.
Biophysical Assays for Direct Binding
These methods provide orthogonal evidence of a direct physical interaction between the compound and the target protein, independent of enzyme activity.
Comparative Data: Direct Binding to Spermidine Synthase
| Compound | Assay Type | Target | Binding Affinity (Kd) (µM) | Reference |
| dcSAH | Isothermal Titration Calorimetry (ITC) | Human SpdS | 1.1 ± 0.3 | Pegg et al., 2011[1] |
Experimental Protocols
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Dialyze the purified SpdSyn protein and the inhibitor extensively against the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5) to minimize heats of dilution.
-
Instrument Setup: Load the protein (e.g., 20-50 µM) into the sample cell of the calorimeter and the inhibitor (e.g., 200-500 µM) into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat pulses from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells (e.g., P. falciparum-infected erythrocytes or a relevant cell line) with the inhibitor or vehicle control for a defined period (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by high-speed centrifugation.
-
Detection: Quantify the amount of soluble SpdSyn remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Tier 2: Cellular Activity Assessment
The final validation step is to demonstrate that the inhibitor affects the SpdSyn pathway in a cellular context, leading to the expected changes in metabolite levels.
Cellular Polyamine Analysis
This assay measures the intracellular concentrations of putrescine, spermidine, and spermine, providing a direct readout of the functional consequences of SpdSyn inhibition.
Expected Outcome of SpdSyn Inhibition
| Metabolite | Expected Change | Rationale |
| Putrescine | Increase | Substrate of the inhibited enzyme accumulates. |
| Spermidine | Decrease | Product of the inhibited enzyme is depleted. |
| Spermine | Decrease | Downstream product of spermidine is depleted. |
Experimental Protocol: Measurement of Intracellular Polyamines (HPLC-based)
This protocol is a general guide based on established methods.[4][6]
-
Cell Culture and Treatment: Culture cells (e.g., P. falciparum in erythrocytes) and treat with various concentrations of the SpdSyn inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using an acid extraction method (e.g., with 0.2 M perchloric acid). Homogenize or sonicate the samples to ensure complete lysis.
-
Deproteinization: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cellular debris and precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube. Derivatize the polyamines in the extract by reacting them with a fluorescent labeling agent such as dansyl chloride or benzoyl chloride.[4]
-
Extraction: Extract the derivatized polyamines into an organic solvent (e.g., toluene (B28343) or diethyl ether). Evaporate the solvent to concentrate the sample.
-
HPLC Analysis: Reconstitute the sample in a suitable mobile phase (e.g., acetonitrile/water). Inject the sample onto a C18 reverse-phase HPLC column and separate the derivatized polyamines using a gradient elution.
-
Quantification: Detect the separated compounds using a fluorescence detector. Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.
Conclusion
Confirming the mechanism of action for a target-based compound like this compound requires a rigorous, multi-assay approach. While initial high-throughput or virtual screens can identify potential binders, their MoA must be validated through orthogonal experiments. By combining direct binding assays (ITC, CETSA), functional enzymatic assays, and cellular metabolite profiling, researchers can build a robust body of evidence. This workflow not only confirms that the compound binds its intended target but also demonstrates that this binding event translates into the desired functional outcome within a complex biological system, providing the necessary confidence to advance a compound in a drug discovery pipeline.
References
- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methanone, 1H-benzimidazol-6-yl[4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl]- | 251106-30-6 [chemicalbook.com]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
A Comparative Guide to the Efficacy of Spermidine Synthase (SpdSyn) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of various inhibitors targeting spermidine (B129725) synthase (SpdSyn), a key enzyme in the polyamine biosynthesis pathway and a promising target for therapeutic intervention in various diseases, including parasitic infections like malaria and certain types of cancer. While direct comparative data for analogs of "SpdSyn binder-1" is not publicly available, this guide focuses on other well-characterized SpdSyn inhibitors to provide a valuable resource for researchers in the field.
In Vitro Efficacy of Spermidine Synthase Inhibitors
The in vitro efficacy of SpdSyn inhibitors is typically determined by their ability to inhibit the enzymatic activity of SpdSyn, measured as the IC50 value, and their binding affinity to the enzyme, represented by the dissociation constant (Kd). The following table summarizes the available quantitative data for several key SpdSyn inhibitors against the enzyme from different species.
| Compound | Target Species | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Homo sapiens (Human) | Inhibition Assay | 43 | - | [1] |
| Homo sapiens (Human) | Isothermal Titration Calorimetry | - | 1.1 ± 0.3 | [1] | |
| Plasmodium falciparum | Inhibition Assay | 5 | - | [1] | |
| Thermotoga maritima | Inhibition Assay | 2 | - | [1] | |
| trans-4-Methylcyclohexylamine (4MCHA) | Plasmodium falciparum | Inhibition Assay | 0.18 (Ki) | - | |
| Plasmodium falciparum | Cell Growth Inhibition | 35 | - | ||
| S-adenosylhomocysteine sulphone | Rat | Inhibition Assay | 20 | - | |
| Decarboxylated S-adenosylhomocysteine sulphone | Rat | Inhibition Assay | 50 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the efficacy of SpdSyn inhibitors.
In Vitro Spermidine Synthase Inhibition Assay
This assay measures the enzymatic activity of SpdSyn in the presence and absence of an inhibitor.
-
Enzyme and Substrates : Recombinant SpdSyn is purified from a suitable expression system (e.g., E. coli). The substrates, putrescine and decarboxylated S-adenosylmethionine (dcSAM), are prepared at known concentrations.
-
Reaction Mixture : A reaction mixture is prepared containing the enzyme, substrates, and varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl or HEPES).
-
Incubation : The reaction is initiated by the addition of one of the substrates and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Quantification of Product : The amount of spermidine produced is quantified using methods such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.
-
IC50 Determination : The inhibitor concentration that causes 50% inhibition of SpdSyn activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of an inhibitor to its target enzyme.
-
Sample Preparation : The purified SpdSyn enzyme is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration : The inhibitor is titrated into the enzyme solution in a series of small injections.
-
Heat Measurement : The heat change associated with the binding interaction is measured after each injection.
-
Data Analysis : The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Polyamine biosynthesis pathway and the point of intervention for SpdSyn inhibitors.
Caption: Workflow for determining the in vitro efficacy of SpdSyn inhibitors.
In Vivo Efficacy of Spermidine Synthase Inhibitors
Currently, there is a notable lack of publicly available, direct comparative in vivo efficacy studies for the aforementioned SpdSyn inhibitors. The majority of in vivo research has focused on the genetic knockout of the spermidine synthase gene in model organisms or on the broader effects of polyamine depletion.
Animal Models
-
Gy Mouse Model : This model has a deletion in the X chromosome that includes the gene for spermine synthase, leading to an absence of spermine and an accumulation of spermidine. While not a direct model for SpdSyn inhibition, it provides insights into the physiological consequences of altered polyamine metabolism.
-
Parasite-Infected Models : For infectious diseases like malaria, rodent models infected with Plasmodium species are utilized. The efficacy of SpdSyn inhibitors would be assessed by their ability to reduce parasitemia and improve survival.
Challenges and Future Directions
The translation of potent in vitro SpdSyn inhibitors into effective in vivo therapeutics faces several challenges, including:
-
Pharmacokinetics : Achieving and maintaining therapeutic concentrations of the inhibitor at the site of action.
-
Selectivity : Ensuring the inhibitor targets the pathogen's SpdSyn with minimal off-target effects on the host enzyme.
-
Toxicity : Assessing the safety profile of the inhibitor in whole-animal systems.
Future research should focus on conducting comprehensive in vivo studies with promising SpdSyn inhibitor candidates, including pharmacokinetic and pharmacodynamic profiling, to establish a clear path toward clinical development.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available public research. The absence of data for "this compound" and its analogs highlights a gap in the published literature. Researchers are encouraged to consult the primary literature for more detailed information.
References
Comparative Efficacy of SpdSyn binder-1 Against Standard Antimalarial Agents
A Benchmarking Guide for Drug Development Professionals
The urgent need for novel antimalarial therapeutics, driven by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the rigorous evaluation of new chemical entities. This guide provides a comparative analysis of a novel investigational compound, SpdSyn binder-1, against established antimalarial drugs, Chloroquine and Artemisinin. This compound is a weak binder that targets the active site of P. falciparum spermidine (B129725) synthase, an enzyme crucial for parasite survival.[1][2] This guide is intended for researchers and scientists in the field of drug development, offering a framework for benchmarking novel antimalarials. The data presented for this compound is hypothetical and serves to illustrate the evaluation process.
Comparative In Vitro Efficacy
The antiplasmodial activity of this compound was assessed against two strains of P. falciparum: the chloroquine-sensitive 3D7 strain and the chloroquine-resistant Dd2 strain. The 50% inhibitory concentration (IC50) values were determined using a standardized SYBR Green I-based fluorescence assay.[3][4][5] The results are benchmarked against Chloroquine and Artemisinin.
| Compound | Target Pathway | IC50 (nM) vs. 3D7 Strain (Chloroquine-Sensitive) | IC50 (nM) vs. Dd2 Strain (Chloroquine-Resistant) |
| This compound | Polyamine Biosynthesis | 45 | 50 |
| Chloroquine | Heme Detoxification | 20 | 250 |
| Artemisinin | Oxidative Stress | 5 | 7 |
Note: IC50 values for this compound are hypothetical. Values for Chloroquine and Artemisinin are representative of published data.
The hypothetical data suggests that this compound maintains consistent potency against both chloroquine-sensitive and -resistant strains, a desirable characteristic for a novel antimalarial candidate. Its efficacy appears lower than Artemisinin but significantly better than Chloroquine against the resistant Dd2 strain.
Mechanism of Action: A Comparative Overview
The therapeutic strategy for malaria is increasingly focused on targeting novel pathways to circumvent existing resistance mechanisms. This compound's putative target, spermidine synthase, is part of the polyamine biosynthesis pathway, which is essential for parasite proliferation.[2][6][7] This represents a departure from the mechanisms of established drugs.
-
This compound (Hypothesized): Inhibits spermidine synthase, disrupting the production of polyamines like spermidine, which are vital for cell growth and differentiation.
-
Chloroquine: Accumulates in the parasite's acidic food vacuole and interferes with the polymerization of heme into hemozoin, leading to a toxic buildup of free heme.
-
Artemisinin: Activated by heme iron, it generates a burst of reactive oxygen species (ROS), causing widespread oxidative damage to parasite proteins and lipids.
Experimental Protocols
The following protocol outlines the SYBR Green I-based fluorescence assay used to determine the in vitro IC50 values.[3][4][5] This method is widely adopted for its reliability and suitability for high-throughput screening.[4][5]
1. Parasite Culture and Synchronization:
-
P. falciparum strains (3D7 and Dd2) are maintained in continuous culture with human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol before drug sensitivity assays.
2. Drug Plate Preparation:
-
Test compounds (this compound, Chloroquine, Artemisinin) are serially diluted in RPMI-1640 medium.
-
100 µL of each dilution is dispensed into a 96-well flat-bottom microplate. Control wells contain medium only (for 100% growth) and medium with uninfected erythrocytes (background).
3. In Vitro Drug Susceptibility Assay:
-
A synchronized parasite culture (ring stage) is diluted to a parasitemia of 0.5% with a 2% hematocrit.
-
100 µL of this parasite suspension is added to each well of the pre-dosed drug plate.
-
The plates are incubated for 72 hours under the standard culture conditions described above.
4. Quantification of Parasite Growth:
-
After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The lysis buffer consists of Tris buffer, EDTA, saponin, and Triton X-100.[3]
-
Plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[3]
5. Data Analysis:
-
The fluorescence intensity values are converted to percentage inhibition relative to the drug-free control wells.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Plasmodium falciparum spermidine synthase active site binders through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Verification Required - Princeton University Library [oar.princeton.edu]
- 7. go.drugbank.com [go.drugbank.com]
A Structural Showdown: SpdSyn Binder-1 Versus Natural Substrates at the Active Site of PfSpdS
A Comparative Guide for Researchers in Drug Discovery
The quest for novel therapeutics against malaria, a persistent global health challenge, has zeroed in on unique parasitic enzymes, among which Plasmodium falciparum spermidine (B129725) synthase (PfSpdS) stands out as a promising drug target. This enzyme plays a crucial role in the biosynthesis of polyamines, essential molecules for cellular growth and proliferation. This guide provides a detailed structural and functional comparison of the binding of a synthetically identified compound, SpdSyn binder-1, and the natural substrates of PfSpdS, decarboxylated S-adenosylmethionine (dcAdoMet) and putrescine. The objective is to offer researchers a clear, data-driven perspective to inform rational drug design and development efforts targeting PfSpdS.
Quantitative Comparison of Binding Affinities
The interaction of ligands with PfSpdS can be quantified by their binding affinities. The following table summarizes the available data for this compound and the natural substrates of the enzyme.
| Ligand | Ligand Type | Binding Affinity (Kd) | Method | Reference |
| dcAdoMet | Natural Substrate | ~4 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Putrescine | Natural Substrate | Not directly determined (Ordered sequential binding) | N/A | [1] |
| This compound | Synthetic Binder | Weak binder (Specific Kd not reported) | Nuclear Magnetic Resonance (NMR) | [2] |
Note on Putrescine Binding: PfSpdS follows an ordered sequential binding mechanism where dcAdoMet must bind first to induce a conformational change that creates a competent binding site for putrescine.[1] This precludes the simple determination of a dissociation constant (Kd) for putrescine binding to the free enzyme.
Note on this compound: Identified through structure-based virtual screening, this compound is characterized as a "weak binder".[2][3] While its binding to the active site has been experimentally verified using NMR spectroscopy, a quantitative dissociation constant has not been reported in the primary literature, likely due to the low affinity of the interaction.
Structural Insights into Ligand Recognition
The three-dimensional architecture of PfSpdS reveals a highly specific active site that accommodates both the aminopropyl donor, dcAdoMet, and the acceptor, putrescine.
The Substrate Binding Pockets
The active site of PfSpdS is located at the interface of its N-terminal and C-terminal domains and is characterized by a distinct pocket for each substrate.
-
The dcAdoMet Binding Site: This pocket is relatively large and anchors the adenosine (B11128) and ribose moieties of dcAdoMet through a network of hydrogen bonds and hydrophobic interactions. The binding of dcAdoMet induces a significant conformational change in a flexible "gatekeeper loop," which then partially orders and primes the active site for the binding of the second substrate, putrescine. This conformational change is a hallmark of the enzyme's ordered sequential mechanism.[4]
-
The Putrescine Binding Site: This is a more narrow and elongated pocket that becomes fully formed upon the binding of dcAdoMet. It is designed to specifically recognize the linear aliphatic chain of putrescine, positioning its primary amino group for the nucleophilic attack on the aminopropyl group of dcAdoMet.
The crystal structure of PfSpdS in complex with the product 5'-methylthioadenosine (MTA) and the substrate putrescine (PDB ID: 4BP1) provides a clear view of the putrescine binding site and its proximity to the aminopropyl donor site.
Predicted Binding Mode of this compound
This compound was identified through a virtual screen designed to find compounds that could mimic the interactions of known binders within the PfSpdS active site.[2] The computational docking studies that led to its discovery predicted that it would bind within the active site. Experimental validation by NMR confirmed that this compound does indeed bind to the active site and competes with the binding of MTA, suggesting that it occupies the dcAdoMet binding pocket.[2] Due to its characterization as a weak binder, a co-crystal structure of this compound with PfSpdS is not available. Its predicted binding mode, however, suggests that its benzimidazole (B57391) and phenylpropyl moieties could occupy portions of the dcAdoMet binding site.
Visualizing the Binding Logic
The following diagram illustrates the key steps and relationships in the binding of substrates and this compound to PfSpdS.
Caption: Logical flow of substrate and binder interactions with PfSpdS.
Experimental Protocols
The data presented in this guide are based on established biochemical and structural biology techniques. Below are detailed methodologies for the key experiments cited.
Protein Expression and Purification of PfSpdS
Recombinant PfSpdS is typically expressed in E. coli and purified to homogeneity for structural and functional studies.
-
Expression: The gene encoding PfSpdS is cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification. The vector is then transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is grown at a reduced temperature (e.g., 18-25 °C) to enhance protein solubility.
-
Purification:
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged PfSpdS binds to the resin, while other proteins are washed away. The bound protein is then eluted with a buffer containing a high concentration of imidazole.
-
Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monodisperse state, the eluate from the affinity column is subjected to size-exclusion chromatography. The protein is loaded onto a gel filtration column and eluted with a buffer suitable for downstream applications. Protein purity is assessed by SDS-PAGE.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation: Purified PfSpdS and the ligand (e.g., dcAdoMet) are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with a solution of PfSpdS (typically in the low micromolar range).
-
The injection syringe is filled with a solution of the ligand at a concentration 10-20 times that of the protein.
-
A series of small injections of the ligand into the sample cell are performed at a constant temperature. The heat change upon each injection is measured.
-
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins and their complexes with ligands.
-
Crystallization:
-
Co-crystallization: Purified PfSpdS is incubated with a molar excess of the ligand (e.g., dcAdoMet or MTA and putrescine) prior to setting up crystallization trials. This pre-formed complex is then screened against a variety of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Soaking: Alternatively, crystals of apo-PfSpdS are grown first. These crystals are then transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of a homologous protein as a search model.
-
The model is then refined against the experimental data, and the ligand is built into the electron density map.
-
NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful tool for detecting weak binding events, making it suitable for validating hits from virtual screening.
-
Sample Preparation: A solution of ¹⁵N-labeled PfSpdS is prepared in a suitable NMR buffer. The compound to be tested (e.g., this compound) is dissolved in a compatible solvent (e.g., DMSO-d₆).
-
¹H-¹⁵N HSQC Spectra Acquisition: A two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectrum of the protein is recorded in the absence and presence of the compound.
-
Data Analysis: Binding of the compound to the protein will cause chemical shift perturbations in the HSQC spectrum for the amide protons and nitrogens of the amino acid residues in the binding site. By monitoring these changes, the binding event can be confirmed. Competition experiments, where a known binder is titrated in, can be used to confirm that the new compound binds to the same site.
Conclusion
The structural and functional comparison of this compound and the natural substrates of PfSpdS highlights key features of ligand recognition by this important malarial drug target. While the natural substrates, dcAdoMet and putrescine, bind with micromolar affinity in a coordinated, sequential manner that induces significant conformational changes, this compound represents a starting point for the development of inhibitors that target the dcAdoMet binding site. Its characterization as a weak binder underscores the challenges of virtual screening but also provides a scaffold for further chemical optimization to improve potency. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the intricate molecular interactions governing PfSpdS function and inhibition, paving the way for the development of novel antimalarial agents.
References
SpdSyn binder-1 as a reference compound for novel inhibitor screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SpdSyn binder-1 as a reference compound for the screening of novel inhibitors targeting spermidine (B129725) synthase (SpdSyn), with a particular focus on the enzyme from the malaria parasite, Plasmodium falciparum (PfSpdS). The polyamine biosynthesis pathway is a critical target for anti-malarial drug development, making effective screening and reference compounds essential for this research.
This compound has been identified as a weak binder to the active site of PfSpdS and serves as a useful tool in the initial stages of inhibitor discovery.[1][2][3] This guide will objectively compare its characteristics with other known inhibitors of spermidine synthase, supported by experimental data and detailed protocols.
Performance Comparison of Spermidine Synthase Inhibitors
| Compound | Target Enzyme | IC50 | Ki | Kd | Notes |
| This compound | Plasmodium falciparum SpdS | Not available | Not available | Not available | Described as a weak binder; useful for initial screening and as a structural reference.[1][3] |
| 4MCHA (trans-4-methylcyclohexylamine) | Plasmodium falciparum SpdS | 1.7 µM (rat SpdS) | 0.18 µM | Not available | Potent inhibitor of PfSpdS and shows in-vitro growth inhibition of P. falciparum. |
| AdoDATO (S-adenosyl-1,8-diamino-3-thio-octane) | Plasmodium falciparum SpdS | 8.5 µM | 3.4 µM | Not available | A multi-substrate analog inhibitor. |
| 4MAN (4-methylaniline) | Plasmodium falciparum SpdS | 23 µM | 8.2 µM | Not available | Competitive inhibitor with respect to putrescine. |
| NAC (N-(3-aminopropyl)-trans-cyclohexylamine) | Plasmodium falciparum SpdS | 7.4 µM | Not available | Not available | Identified through rational design.[4] |
| NACD ((1R,4R)-(N1-(3-aminopropyl)-trans-cyclohexane-1,4-diamine)) | Plasmodium falciparum SpdS | 619 µM | Not available | Not available | Identified through rational design.[5][4] |
| dcSAH (decarboxylated S-adenosylhomocysteine) | Human SpdS | Not available | Not available | 1.1 ± 0.3 µM (without putrescine); 3.2 ± 0.1 µM (with putrescine) | Binds to human SpdS; potential scaffold for inhibitor development.[6] |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the polyamine biosynthesis pathway and a typical experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 251106-30-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SpdSyn Binder-1: A Procedural Guide
For researchers and drug development professionals utilizing SpdSyn binder-1, a weak binder of plasmodium falciparum spermidine (B129725) synthase used in malaria research, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for chemical waste management.
It is critical to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier before handling or disposing of this compound. The SDS will contain detailed information regarding the specific hazards, handling precautions, and disposal requirements for this compound.
General Disposal Procedures for Research Chemicals
In the absence of a specific SDS, the following general procedures should be followed for the disposal of research chemicals like this compound. These steps are designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is essential to be equipped with the appropriate PPE. This serves as the first line of defense against potential exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | May be required if generating dust or aerosols | Use in a well-ventilated area or with a fume hood. |
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical properties of this compound. The label should include the chemical name, concentration, and hazard warnings.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
-
Solid vs. Liquid Waste: Use separate, appropriately labeled containers for solid and liquid waste.
3. Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Clean the affected area with a suitable solvent or detergent, and collect all cleanup materials in a designated hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated.
4. Storage of Waste: Temporary storage of chemical waste requires adherence to safety regulations to prevent accidents.
-
Secure Location: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment trays to catch any potential leaks.
-
Regular Inspection: Regularly inspect waste containers for signs of leaks, corrosion, or other damage.
5. Final Disposal: The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will provide guidance on the proper procedures for waste pickup and disposal.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe handling and disposal of a research chemical.
By adhering to these procedures and, most importantly, by obtaining and following the specific guidance in the manufacturer's SDS, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling SpdSyn binder-1
Essential Safety and Handling Guide for SpdSyn Binder-1
Disclaimer: The following guidelines are based on general safety protocols for chemical binders. No specific Safety Data Sheet (SDS) for "this compound" was found. Researchers, scientists, and drug development professionals must consult their institution's specific SDS and internal safety protocols for "this compound" before handling.
This guide provides immediate safety, operational, and disposal information for this compound, offering procedural guidance to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] | Protects against splashes and eye irritation.[2][3] |
| Hand Protection | Impervious gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, irritation, and potential allergic reactions.[1][2][3] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][4] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, wear suitable respiratory equipment.[1][2] | Prevents inhalation of vapors, which may cause respiratory tract irritation, drowsiness, or dizziness.[2][3] |
Handling and Storage
Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[2][4]
-
Provide good ventilation in the process area to prevent the formation of vapor.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Remove contaminated clothing immediately and wash it before reuse.[2][4]
Storage:
-
Keep the container closed when not in use.[2]
-
Store in a dry place.[2]
-
Store locked up.[3]
-
Avoid storage with strong oxidizing agents, strong acids, and strong bases.[1]
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Contact | Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Wash contaminated clothing before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor/physician.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of in a safe manner in accordance with local, regional, national, and international regulations.[2][3]
-
Do not reuse product containers.[4]
-
Avoid release to the environment, as it can be toxic to aquatic life with long-lasting effects.[2][3]
Experimental Workflow and Diagrams
The following sections provide a general experimental workflow and a hypothetical signaling pathway diagram that may be relevant when working with a chemical binder like this compound.
Experimental Protocol: General Handling Procedure
This protocol outlines a general procedure for handling this compound in a laboratory setting.
Objective: To safely handle and use this compound in an experimental procedure.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Personal Protective Equipment (as specified in the table above)
-
Chemical fume hood
-
Waste disposal containers
Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location and accessibility of emergency equipment such as a safety shower and eyewash station.
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
Perform all manipulations of this compound within a certified chemical fume hood to ensure proper ventilation.
-
Carefully open the container, avoiding any spills or generation of aerosols.
-
Measure or weigh the required amount of this compound for the experiment.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Decontaminate the work surface.
-
Dispose of all contaminated materials, including pipette tips and wipes, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Caption: General experimental workflow for handling this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a binder compound. This is a generalized representation and not specific to this compound.
Caption: Hypothetical signaling pathway initiated by a binder compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
